3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIXDULAOFEVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356192 | |
| Record name | 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497058-00-1 | |
| Record name | 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
An In-depth Technical Guide to the
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this fused bicyclic heterocycle exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties.[3][4] The functionalization of this core at specific positions is a critical exercise in drug design, enabling the modulation of a compound's physicochemical properties and biological targets.
This technical guide provides a comprehensive overview of a robust and regioselective strategy for the synthesis of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This specific derivative is a highly valuable synthetic intermediate. The aldehyde at the C2 position serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations, while the chloro group at the C3 position offers a site for cross-coupling reactions, allowing for the introduction of further molecular complexity. This guide details the strategic considerations, reaction mechanisms, and field-proven protocols necessary for its successful synthesis.
Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound presents a significant challenge in regiochemical control. The imidazo[1,2-a]pyridine ring system is inherently electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. A direct, one-step functionalization is therefore unlikely to yield the desired 2,3-disubstituted product.
Our strategy hinges on a sequential, three-step approach that leverages this inherent reactivity to our advantage. The retrosynthetic analysis below illustrates this logic:
-
Disconnecting the Formyl Group: The C2-formyl group can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. This points to 3-chloroimidazo[1,2-a]pyridine as the immediate precursor.
-
Disconnecting the Chloro Group: The C3-chloro substituent can be introduced through an electrophilic chlorination of the parent imidazo[1,2-a]pyridine ring. This is feasible as C3 is the most activated position.
-
Disconnecting the Imidazo[1,2-a]pyridine Core: The core scaffold is classically constructed via the condensation of 2-aminopyridine with a two-carbon electrophile, such as chloroacetaldehyde.
Caption: Retrosynthetic analysis of the target molecule.
This forward-synthetic strategy, detailed below, addresses the regioselectivity challenge by first blocking the most reactive C3 position with a chloro group, thereby directing the subsequent formylation to the C2 position.
Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core
The foundational step is the construction of the bicyclic imidazo[1,2-a]pyridine skeleton. The most common and reliable method is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the synthesis of the unsubstituted core, 2-aminopyridine is reacted with chloroacetaldehyde.[4]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine
-
To a round-bottom flask charged with 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.5 eq) in ethanol, add a 40-50% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure imidazo[1,2-a]pyridine.
Part 2: Regioselective C3-Chlorination
With the core structure in hand, the next step is the introduction of the chlorine atom. As predicted by electronic effects, the C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. This allows for highly regioselective chlorination. While various chlorinating agents can be used, modern methods often favor reagents that are safer and produce fewer toxic byproducts. Chloramine-T has emerged as an excellent, environmentally friendly reagent for this transformation, proceeding efficiently under solvent-free conditions at room temperature.[5][6]
Experimental Protocol: Synthesis of 3-Chloroimidazo[1,2-a]pyridine
-
In a flask open to the atmosphere, combine imidazo[1,2-a]pyridine (1.0 eq) and Chloramine-T trihydrate (1.0 eq).
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically rapid, often complete within 5-10 minutes.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by passing it through a short pad of silica gel, eluting with an ethyl acetate/petroleum ether mixture, to yield 3-chloroimidazo[1,2-a]pyridine.
| Reagent | Conditions | Yield | Reference |
| Chloramine-T | Neat, Room Temperature, 5 min | Good | [5][6] |
| N-Chlorosuccinimide | CH₃CN, Room Temperature | Good | N/A |
| NaClO₂ | DMF, Acidic, 60 °C | Good | [7] |
Table 1. Comparison of selected C3-chlorination methods.
Part 3: Formylation of the C2-Position
This final step is the most critical from a strategic standpoint. With the highly reactive C3 position now blocked by the chloro group, an electrophilic substitution is directed to the next most favorable site, the C2 position. The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich heterocyclic systems.[8][9] The reaction employs the "Vilsmeier reagent," a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[10][11]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of 3-chloroimidazo[1,2-a]pyridine attacks the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) as the solvent to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (approx. 2.0 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 5-10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3-chloroimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the product from the aqueous mixture using ethyl acetate or chloroform (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.
Overall Synthetic Workflow and Data Summary
The complete, three-step synthesis provides a reliable and scalable route to the target compound, effectively navigating the inherent regiochemical challenges of the imidazo[1,2-a]pyridine system.
Caption: Overall synthetic workflow.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Cyclocondensation | 2-Aminopyridine, Chloroacetaldehyde | 70-85% |
| 2 | C3-Chlorination | Imidazo[1,2-a]pyridine, Chloramine-T | >90% |
| 3 | C2-Formylation | 3-Chloroimidazo[1,2-a]pyridine, POCl₃/DMF | 65-80% |
Table 2. Summary of reactions and typical yields for the synthesis.
Conclusion
The synthesis of this compound is successfully achieved through a strategic, three-step sequence: cyclocondensation, regioselective C3-chlorination, and C3-directed C2-formylation. This approach elegantly overcomes the inherent reactivity patterns of the imidazo[1,2-a]pyridine nucleus. By first installing a directing group at the most active C3 position, the subsequent Vilsmeier-Haack formylation is effectively steered to the C2 position, yielding the desired product with high fidelity. The protocols described herein utilize both classic and modern reagents, providing a robust and efficient pathway for researchers and drug development professionals to access this versatile chemical building block.
References
-
ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link] [Accessed: 12 January 2026].
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link] [Accessed: 12 January 2026].
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link] [Accessed: 12 January 2026].
-
ACS Publications. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link] [Accessed: 12 January 2026].
-
ResearchGate. Chlorination of imidazo[1,2-a]pyridines. Available at: [Link] [Accessed: 12 January 2026].
-
ResearchGate. Approaches to chlorination of imidazo[1,2‐α]pyridines. Available at: [Link] [Accessed: 12 January 2026].
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc. 2024, 16(1), 88. Available at: [Link] [Accessed: 12 January 2026].
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link] [Accessed: 12 January 2026].
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv. 2023, 13, 27972–28001. Available at: [Link] [Accessed: 12 January 2026].
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link] [Accessed: 12 January 2026].
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link] [Accessed: 12 January 2026].
-
National Institutes of Health. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. 2018, 3(3), 3463–3470. Available at: [Link] [Accessed: 12 January 2026].
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link] [Accessed: 12 January 2026].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link] [Accessed: 12 January 2026].
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. 2021, 2021(1), M1204. Available at: [Link] [Accessed: 12 January 2026].
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2023, 28(14), 5556. Available at: [Link] [Accessed: 12 January 2026].
-
National Institutes of Health. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Mol Divers. 2021, 25(3), 1779–1790. Available at: [Link] [Accessed: 12 January 2026].
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc. 2023, 14(1), 58. Available at: [Link] [Accessed: 12 January 2026].
-
SCIRP. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. International Journal of Organic Chemistry. 2017, 7, 345-356. Available at: [Link] [Accessed: 12 January 2026].
-
Royal Society of Chemistry. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Adv. 2019, 9, 30141-30145. Available at: [Link] [Accessed: 12 January 2026].
-
MySkinRecipes. 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde. Available at: [Link] [Accessed: 12 January 2026].
-
Organic Chemistry Portal. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Available at: [Link] [Accessed: 12 January 2026].
-
National Institutes of Health. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein J. Org. Chem. 2007, 3, 2. Available at: [Link] [Accessed: 12 January 2026].
-
National Institutes of Health. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. 2021, 11(10), 1251. Available at: [Link] [Accessed: 12 January 2026].
-
ResearchGate. ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Available at: [Link] [Accessed: 12 January 2026].
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde chemical properties
An In-Depth Technical Guide to 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Significance of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including the widely prescribed anxiolytic and hypnotic drugs Zolpidem and Alpidem.[1][2] Within this esteemed class of compounds, This compound emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring a reactive aldehyde at the C2 position and a displaceable chlorine atom at the C3 position, provides chemists with two orthogonal handles for molecular elaboration. This guide offers a deep dive into the chemical properties, synthesis, reactivity, and applications of this versatile building block, intended for researchers and scientists engaged in drug discovery and synthetic chemistry.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 497058-00-1 | [3][4] |
| Molecular Formula | C₈H₅ClN₂O | [3][5] |
| Molecular Weight | 180.59 g/mol | [3][5] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| SMILES | O=CC1=C(Cl)N2C=CC=CC2=N1 | [3] |
Synthesis: The Vilsmeier-Haack Approach
The most common and efficient method for the preparation of this compound is through a Vilsmeier-Haack formylation reaction. This classic method is ideal for introducing a formyl group onto electron-rich heterocyclic systems.
Causality and Mechanistic Insight: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium cation, from the reaction of a phosphoryl chloride (POCl₃) with an amide, typically N,N-dimethylformamide (DMF). The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position of the imidazole moiety. This high electron density makes it susceptible to electrophilic attack by the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagents: 2-Chloroimidazo[1,2-a]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice water, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask maintained at 0-5°C (ice bath), slowly add phosphorus oxychloride (2.3 equivalents) dropwise to N,N-dimethylformamide (used as both reagent and solvent).
-
Stir the mixture at room temperature for approximately 15-20 minutes until the solution becomes pale yellow and homogeneous, indicating the formation of the Vilsmeier reagent.[6]
-
Re-cool the mixture to 0-5°C and add 2-chloroimidazo[1,2-a]pyridine (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the intermediate and precipitates the product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.[6]
-
Diagram: Synthetic Workflow
Caption: Vilsmeier-Haack synthesis pathway.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and chloro substituents. This allows for selective and sequential modifications to build molecular complexity.
Reactivity of the C2-Aldehyde Group
The aldehyde functionality is a classic electrophilic center, readily undergoing nucleophilic addition. The electronic structure of the fused heterocyclic ring influences the reactivity of this carbonyl group.[7]
-
Condensation Reactions: It serves as an excellent substrate for base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with acetophenones, to yield α,β-unsaturated ketones (chalcones). These chalcone derivatives have been investigated for their antifungal activities.[6]
-
Reductive Amination: The aldehyde can be converted into a primary or secondary amine via reaction with an amine to form an imine, followed by reduction with agents like sodium borohydride (NaBH₄).
-
Oxidation/Reduction: Standard reagents can be used to oxidize the aldehyde to a carboxylic acid (e.g., with KMnO₄ or Jones reagent) or reduce it to a primary alcohol (e.g., with NaBH₄).
Reactivity of the C3-Chloro Group
The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent aldehyde and the overall electronic properties of the heterocyclic system facilitate the displacement of the chloride ion by various nucleophiles.
-
Nucleophilic Aromatic Substitution (SNAr): It can be readily displaced by N-nucleophiles (amines, azides), O-nucleophiles (alkoxides, phenoxides), and S-nucleophiles (thiolates). This provides a direct route to introduce a wide array of functional groups at the C3 position.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new C-C, C-N, or C-O bonds, dramatically expanding the accessible chemical space.
Diagram: Key Reactivity Pathways
Caption: Dual reactivity of the core scaffold.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore, and this compound provides a powerful platform for generating diverse libraries of novel compounds for biological screening.[1][8]
-
Scaffold for Library Synthesis: The orthogonal reactivity of the aldehyde and chloro groups allows chemists to design synthetic routes where each site is modified independently. For example, a Suzuki coupling could be performed at the C3 position, followed by a reductive amination at the C2 position. This systematic approach is highly valuable in structure-activity relationship (SAR) studies.
-
Anticancer and Antimicrobial Agents: Research has shown that derivatives synthesized from this core scaffold exhibit potent biological activities. For instance, compounds derived from the related 3-aminoimidazo[1,2-a]pyridine core have shown significant anticancer activity against cell lines like HT-29.[9] The ability to rapidly generate analogs from this compound makes it a key starting material in the search for new anticancer, antifungal, and antibacterial agents.[6][9]
Diagram: Drug Discovery Logic Flow
Caption: From building block to drug candidate.
Spectroscopic Characterization Profile
While detailed spectra require empirical measurement, the expected spectroscopic signatures for this compound can be confidently predicted based on its structure and data from analogous compounds.[6][10][11]
-
¹H NMR: The aldehyde proton (CHO) is expected to be the most downfield signal, appearing as a singlet around δ 9.8-10.2 ppm. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm), with characteristic coupling patterns.
-
¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded and will appear around δ 178-182 ppm. The carbons of the heterocyclic core will resonate in the δ 115-150 ppm range.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent in the region of 1680-1705 cm⁻¹. C-Cl stretching vibrations are typically observed in the 700-800 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A crucial diagnostic feature will be the presence of an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal and synthetic chemistry. Its well-defined synthesis, predictable and orthogonal reactivity, and its foundation upon a biologically validated scaffold make it an indispensable building block. For researchers aiming to explore the vast chemical space around the imidazo[1,2-a]pyridine core, this molecule offers a reliable and efficient starting point for the rational design and discovery of next-generation therapeutic agents.
References
-
Appchem. This compound | 497058-00-1. Available from: [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. Available from: [Link]
-
MySkinRecipes. 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde. Available from: [Link]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). RSC Advances. Available from: [Link]
-
Lin, X., & Zhang, W. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 27. Available from: [Link]
-
Ledea, O. E., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(4), e202400411. Available from: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Biological Engineering, 19(1), 12. Available from: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. Available from: [Link]
-
On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009). ResearchGate. Available from: [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available from: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6533. Available from: [Link]
-
NIST. 3-Pyridinecarboxaldehyde. NIST WebBook. Available from: [Link]
-
SpectraBase. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-(3-methoxyphenyl)-. Available from: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. (2016). ResearchGate. Available from: [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (2008). ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound | 497058-00-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: An In-depth Technical Guide
Molecular Structure and Spectroscopic Overview
3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde possesses a fused bicyclic system with key functional groups that give rise to a distinct spectroscopic signature. The imidazo[1,2-a]pyridine core provides a rigid scaffold with a unique electronic environment, while the chloro and carbaldehyde substituents at the 3 and 2 positions, respectively, introduce specific and informative features in the NMR, mass, and infrared spectra. Understanding these features is paramount for confirming the molecular structure and purity of synthesized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom. The predicted chemical shifts are based on data from similar imidazo[1,2-a]pyridine derivatives.[1][2][3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the four aromatic protons of the pyridine ring. The aldehyde proton will appear as a sharp singlet at a significantly downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CHO) | 9.9 - 10.2 | s (singlet) | - |
| H-5 | 9.4 - 9.6 | d (doublet) | 6.8 - 7.0 |
| H-8 | 7.7 - 7.9 | d (doublet) | 9.0 - 9.2 |
| H-7 | 7.5 - 7.7 | m (multiplet) | - |
| H-6 | 7.1 - 7.3 | t (triplet) | 6.9 - 7.1 |
Note: Predicted values are referenced to TMS in CDCl₃.
Causality Behind Predictions: The significant downfield shift of the H-5 proton is attributed to its proximity to the electron-withdrawing nitrogen atom of the pyridine ring and the deshielding effect of the imidazole ring. The aldehyde proton's chemical shift is a hallmark of the carbaldehyde functionality.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework. The carbonyl carbon of the aldehyde will be the most downfield signal. The presence of the chlorine atom at C-3 will also influence the chemical shift of this carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (CHO) | 177.0 - 179.0 |
| C-8a | 146.0 - 148.0 |
| C-3 | 145.0 - 147.0 |
| C-5 | 130.0 - 132.0 |
| C-7 | 128.0 - 130.0 |
| C-2' | 118.0 - 120.0 |
| C-6 | 116.0 - 118.0 |
| C-8 | 115.0 - 117.0 |
Note: Predicted values are referenced to TMS in CDCl₃.
Expert Insight: The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core are sensitive to substituent effects. The electron-withdrawing nature of the chloro and carbaldehyde groups will generally lead to a downfield shift of the carbons in the imidazole moiety compared to the unsubstituted parent compound.[2]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.
Predicted HRMS Data (ESI+):
-
Calculated [M+H]⁺: C₈H₆ClN₂O⁺
-
Expected m/z: The exact mass will show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Fragmentation Pathway: The primary fragmentation in the mass spectrum is expected to involve the loss of the formyl group (CHO) and potentially the chlorine atom.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (two bands) |
| C=N and C=C stretch (aromatic) | 1500 - 1650 | Medium to Strong |
| C-Cl stretch | 700 - 800 | Strong |
Authoritative Grounding: The characteristic C=O stretching frequency for an aromatic aldehyde is typically found in the 1680-1700 cm⁻¹ region.[4][5] The presence of two C-H stretching bands for the aldehyde proton is also a key diagnostic feature.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the characterization of heterocyclic compounds.[1][2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a spectral width of 16 ppm, centered at 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire the spectrum with a spectral width of 250 ppm, centered at 125 ppm.
-
Use a proton-decoupled pulse sequence.
-
Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Caption: Workflow for NMR data acquisition.
Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a mass range that includes the expected m/z of the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
-
Conclusion
The predicted spectroscopic data for this compound provides a comprehensive and scientifically grounded basis for the characterization of this molecule. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, coupled with robust experimental protocols, offers a valuable resource for researchers in the field. This guide is intended to facilitate the unambiguous identification and quality assessment of this important heterocyclic compound in research and development settings.
References
-
The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Available at: [Link]
-
NIH. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Available at: [Link]
-
Scirp.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
NIH. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]
-
NIST WebBook. 3-Pyridinecarboxaldehyde. Available at: [Link]
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available at: [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Available at: [Link]
-
Dalton Transactions (RSC Publishing). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Available at: [Link]
-
NIH. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available at: [Link]
-
ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. Available at: [Link]
-
NIST WebBook. 2-Pyridinecarboxaldehyde. Available at: [Link]
Sources
3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS number 497058-00-1
An In-Depth Technical Guide to 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 497058-00-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure". This bicyclic aromatic system is present in a multitude of biologically active compounds and approved drugs, demonstrating a vast therapeutic potential that includes anticancer, antituberculosis, and kinase inhibitory activities. The inherent drug-like properties of this core, combined with its synthetic tractability, make it a focal point for the development of novel therapeutic agents.
This technical guide focuses on a specific, highly functionalized derivative: this compound. The strategic placement of a chlorine atom and a carbaldehyde group on this privileged scaffold provides medicinal chemists with two versatile handles for molecular elaboration. The aldehyde at the 2-position is a gateway for a myriad of chemical transformations, including reductive aminations, oxidations, and condensations, allowing for the introduction of diverse pharmacophores. Simultaneously, the chlorine at the 3-position can serve as a point for cross-coupling reactions, enabling the construction of complex molecular architectures.
This document serves as a comprehensive technical resource, providing insights into the synthesis, predicted spectral characteristics, chemical reactivity, and potential applications of this compound to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some properties can be calculated, experimental data such as the melting point are not widely available in published literature and would require empirical determination.
| Property | Value | Source |
| CAS Number | 497058-00-1 | [1][2] |
| Molecular Formula | C₈H₅ClN₂O | [3] |
| Molecular Weight | 180.59 g/mol | [3] |
| Appearance | Predicted to be a solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and DMF. | Inferred |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction. The second, and key, step is the regioselective introduction of the carbaldehyde group at the 2-position using a Vilsmeier-Haack formylation.
Step 1: Synthesis of 3-Chloroimidazo[1,2-a]pyridine (Intermediate)
The foundational imidazo[1,2-a]pyridine ring system is constructed through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl compound. For the synthesis of the 3-chloro intermediate, 2-aminopyridine is reacted with 2-chloro-1,1-diethoxyethane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add 2,2-dichloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 3-chloroimidazo[1,2-a]pyridine.
The choice of 2,2-dichloroacetaldehyde is critical for introducing the chlorine atom at the 3-position of the final product. The reaction proceeds via an initial SN2 reaction between the exocyclic nitrogen of 2-aminopyridine and one of the chloro-substituted carbons of the acetaldehyde derivative, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable imidazo[1,2-a]pyridine ring system. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this step, 3-chloroimidazo[1,2-a]pyridine is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to regioselectively install the aldehyde group at the 2-position.
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve the 3-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to yield this compound as a solid.
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich imidazo[1,2-a]pyridine ring system then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C2 position of the imidazo[1,2-a]pyridine ring is generally more electron-rich and sterically accessible than the C3 position, leading to preferential electrophilic substitution at this site. Subsequent hydrolysis of the resulting iminium salt intermediate during the aqueous work-up yields the desired 2-carbaldehyde product.
Spectral Characterization (Predicted)
| Spectral Data | Predicted Characteristics |
| ¹H NMR | Aldehyde proton (CHO) singlet expected around δ 9.8-10.2 ppm. Aromatic protons on the pyridine ring are expected in the range of δ 7.0-9.0 ppm, with coupling patterns dependent on the substitution. The proton at the 5-position is typically the most deshielded. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is predicted to appear significantly downfield, around δ 180-185 ppm. Aromatic carbons of the bicyclic system are expected in the δ 110-150 ppm range. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected in the region of 1680-1710 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (180.59). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected. |
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a highly valuable and versatile synthetic intermediate.
Reactions of the Aldehyde Group
The carbaldehyde at the C2 position is a versatile functional group that can undergo a wide range of transformations:
-
Condensation Reactions: It can readily react with various nucleophiles, such as amines, hydrazines, and active methylene compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations), to form imines, hydrazones, and α,β-unsaturated systems, respectively.[6] This allows for the straightforward introduction of diverse side chains and the construction of larger, more complex molecules.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative can then be used in amide bond formation or other transformations.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄). This alcohol provides another point for functionalization, for example, through etherification or esterification.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can directly form a secondary or tertiary amine, which is a key transformation in the synthesis of many pharmaceutical compounds.
Reactivity of the Heterocyclic Core
The 3-chloro substituent provides an additional strategic site for molecular modification, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, alkynyl, or amino groups at the C3 position, further expanding the chemical space accessible from this intermediate.
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in drugs with a wide range of activities. By leveraging the reactivity of the aldehyde and chloro groups, researchers can efficiently generate a diverse array of analogues to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its preparation via a reliable two-step synthesis culminating in a Vilsmeier-Haack formylation makes it an accessible intermediate. The presence of two distinct and reactive functional groups—the carbaldehyde and the chloro substituent—provides a rich platform for the development of novel molecules. This guide has provided a comprehensive overview of its synthesis, predicted properties, and chemical reactivity, underscoring its importance as a valuable tool for researchers dedicated to the discovery and development of new medicines.
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scirp.org. Retrieved January 12, 2026, from [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
2-Chloroimidazo(1,2-a)pyridine-3-carbaldehyde | C8H5ClN2O | CID 2064134. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. 497058-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 497058-00-1 [chemicalbook.com]
- 3. 2-Chloroimidazo(1,2-a)pyridine-3-carbaldehyde | C8H5ClN2O | CID 2064134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The functionalization of this privileged core is paramount for the development of new chemical entities with tailored pharmacological profiles. This guide focuses on a key derivative, 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde , providing a comprehensive analysis of the reactivity of its C2-aldehyde group. We will explore the electronic landscape of the molecule, its synthesis, and its participation in a range of pivotal organic transformations including nucleophilic additions, condensation and olefination reactions, oxidations, and reductions. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols to empower researchers in their drug discovery and development endeavors.
Structural and Electronic Landscape
The reactivity of the aldehyde group in this compound is intricately governed by the electronic interplay between the imidazo[1,2-a]pyridine core, the C3-chloro substituent, and the C2-formyl group.
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is electron-rich, with the nitrogen atom at position 1 (N1) acting as a strong electron-donating group through resonance. This electron density is delocalized across the ring system, influencing the reactivity of its substituents.
-
C3-Chloro Substituent: The chlorine atom at the C3 position exerts a dual electronic effect. Inductively, it is electron-withdrawing, which tends to decrease the electron density of the ring. However, it can also participate in resonance, donating a lone pair of electrons to the ring system. The net effect of the chloro group is a modulation of the electron density and reactivity of the scaffold.
-
C2-Carbaldehyde Group: The aldehyde group is inherently an electron-withdrawing group. Its carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The attachment to the electron-rich C2 position of the imidazo[1,2-a]pyridine ring slightly moderates this electrophilicity compared to a simple aromatic aldehyde.
The confluence of these electronic factors renders the aldehyde in this compound a versatile functional handle for a wide array of chemical transformations.
Synthesis of this compound
The most direct and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich position of the heterocyclic core. For the imidazo[1,2-a]pyridine system, formylation preferentially occurs at the C3 position. However, if the C3 position is blocked, as in our target precursor, formylation can be directed to the C2 position.
A plausible synthetic route commences with the synthesis of the 3-chloroimidazo[1,2-a]pyridine precursor, which can then be subjected to formylation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from analogous cyclization reactions for the synthesis of the imidazo[1,2-a]pyridine core.[5]
-
To a solution of 3-chloro-2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF, add an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq.).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloroimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation [6][7]
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-chloroimidazo[1,2-a]pyridine (1.0 eq.) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (e.g., 2 M) to pH 8-9.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Key Transformations of the Aldehyde Group
The aldehyde functionality is a versatile precursor for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[8] This reaction is particularly effective for creating α,β-unsaturated systems, which are valuable pharmacophores and synthetic intermediates.
For this compound, the electrophilic carbonyl carbon is readily attacked by the enolate generated from the active methylene compound. The electron-withdrawing nature of the heterocyclic system and the chloro group likely enhances the aldehyde's reactivity towards this condensation.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or acetonitrile), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq.).
-
Add a catalytic amount of a base such as piperidine, pyrrolidine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.
| Active Methylene Compound | Base | Solvent | Temperature | Expected Product |
| Malononitrile | Piperidine | Ethanol | Reflux | (E)-2-(3-chloroimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | DABCO | Toluene | Reflux | Ethyl (E)-2-cyano-3-(3-chloroimidazo[1,2-a]pyridin-2-yl)acrylate |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | Diethyl (E)-2-(3-chloroimidazo[1,2-a]pyridin-2-yl)methylenemalonate |
Table 1: Representative conditions for Knoevenagel condensation.
Olefination: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[9][10][11] This reaction is highly valuable for its reliability and stereochemical control, which depends on the nature of the ylide.
Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.
-
Preparation of the Wittig Reagent (in situ): a. In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent such as THF or diethyl ether. b. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.05 eq.) dropwise. c. Stir the resulting mixture at the same temperature for 30-60 minutes to ensure complete formation of the ylide.
-
Olefination: a. To the freshly prepared ylide solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at the low temperature. b. Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC. c. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water. d. Extract the product with an organic solvent. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by column chromatography to isolate the desired alkene.
| Phosphonium Salt | Base | Stereochemical Outcome |
| Methyltriphenylphosphonium bromide | n-BuLi | Terminal alkene |
| Ethyltriphenylphosphonium bromide | KHMDS | (Z)-alkene (major) |
| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | (E)-alkene (major) |
Table 2: Examples of Wittig reagents and expected stereochemistry.
Reduction to an Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a versatile intermediate for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it typically does not reduce other functional groups like esters or amides under standard conditions.[12][13][14][15]
-
Dissolve this compound (1.0 eq.) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-chloroimidazo[1,2-a]pyridin-2-yl)methanol. The product may be pure enough for subsequent steps or can be further purified by column chromatography.
Oxidation to a Carboxylic Acid
Oxidation of the aldehyde to the corresponding carboxylic acid provides another key functional group for further derivatization, such as amide bond formation. The Pinnick oxidation, using sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly efficient and chemoselective method for this transformation, tolerating a wide range of other functional groups.[16][17][18]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 17. psiberg.com [psiberg.com]
- 18. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to the Biological Targets of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a paramount example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2][3] This versatility has led to the development of numerous therapeutic agents for a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1][2][3][4][5] Marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone underscore the clinical significance of this heterocyclic system.[1][2][4] This guide provides a comprehensive technical overview of the key biological targets of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the state-of-the-art methodologies used for their identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast therapeutic potential of this versatile chemical scaffold.
Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold
The imidazo[1,2-a]pyridine is a fused bicyclic aromatic system composed of an imidazole ring fused to a pyridine ring.[6] Its unique electronic and structural features, including a rigid, planar geometry and a rich distribution of hydrogen bond donors and acceptors, allow it to fit into and interact with a wide variety of biological macromolecules. This inherent "drug-likeness" has made it a focal point of extensive research and development in medicinal chemistry.[1][7][8]
The therapeutic landscape of imidazo[1,2-a]pyridine derivatives is exceptionally broad, encompassing:
-
Central Nervous System (CNS) Disorders: Modulators of GABA-A receptors for anxiety and insomnia.[9][10][11]
-
Oncology: Inhibitors of various protein kinases and other key enzymes involved in cancer progression.[12][13]
-
Infectious Diseases: Novel agents targeting critical pathways in bacteria, particularly Mycobacterium tuberculosis.[7][14][15]
-
Inflammatory Conditions: Inhibition of enzymes like cyclooxygenases (COX).[16]
This guide will explore these target classes in detail, providing the scientific rationale behind the activity of imidazo[1,2-a]pyridine derivatives and the experimental workflows used to characterize them.
Major Biological Target Classes and Mechanisms of Action
GABA-A Receptor Positive Allosteric Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytic and hypnotic drugs.[17] Imidazo[1,2-a]pyridines, most notably Zolpidem and Alpidem, function as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10][11]
Mechanism of Action: These compounds do not bind to the same site as the endogenous ligand GABA. Instead, they bind to a distinct allosteric site, commonly known as the benzodiazepine (BZ) site, located at the interface of the α and γ subunits of the pentameric receptor complex.[18][19][20] Binding of an imidazo[1,2-a]pyridine PAM potentiates the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[21]
The selectivity of these compounds for different GABA-A receptor subtypes, which are defined by their α subunit composition (α1-α6), is a critical determinant of their pharmacological profile. For example, compounds with high affinity for the α1 subunit are typically associated with sedative effects, whereas those targeting α2/α3 subunits may produce anxiolytic effects with a reduced sedative-hypnotic profile.[19][20]
Diagram: Mechanism of Imidazo[1,2-a]pyridine PAMs at the GABA-A Receptor
Caption: Binding of imidazo[1,2-a]pyridines to the BZ site potentiates GABA-mediated Cl⁻ influx.
Protein Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12] The imidazo[1,2-a]pyridine scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors.[10][12][13] These derivatives have been developed to target a range of kinases, including:
-
PI3K (Phosphoinositide 3-kinase): A key enzyme in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in tumors.[22]
-
Akt (Protein Kinase B): A central node in cell survival and proliferation signaling.[23][24]
-
Receptor Tyrosine Kinases (RTKs): Including PDGFR (Platelet-Derived Growth Factor Receptor) and IGF-1R (Insulin-like Growth Factor-1 Receptor), which drive tumor growth and angiogenesis.[25][26]
-
Mer/Axl Kinases: Implicated in immune evasion within the tumor microenvironment.[27]
Mechanism of Action: Most imidazo[1,2-a]pyridine-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase. The planar, aromatic nature of the scaffold allows it to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[27] Substitutions at various positions on the imidazo[1,2-a]pyridine ring project into different sub-pockets of the ATP-binding site, which is the basis for achieving potency and selectivity for a specific kinase target.
Diagram: Kinase Inhibition Workflow
Caption: A typical cascade for identifying and optimizing imidazo[1,2-a]pyridine kinase inhibitors.
Antitubercular Agents Targeting Oxidative Phosphorylation
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][14] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of anti-TB agents with a novel mechanism of action.[8][15][28] The clinical candidate Q203 (Telacebec) belongs to this class.[14]
Mechanism of Action: These compounds target the cytochrome bc1 complex (also known as complex III or QcrB), a critical component of the electron transport chain responsible for oxidative phosphorylation.[8][10][14] By inhibiting QcrB, imidazo[1,2-a]pyridines effectively shut down the primary pathway for ATP synthesis in Mtb, leading to bacterial death.[14] This mechanism is distinct from most existing TB drugs, making this class effective against resistant strains.[7][28]
Table 1: Activity of Imidazo[1,2-a]pyridine Antitubercular Agents
| Compound | Target | Mtb H37Rv MIC (μM) | MDR/XDR Strain Activity | Reference |
| Q203 (Telacebec) | QcrB | ~0.002 - 0.03 | Yes | [14] |
| Compound 18 | QcrB | 0.004 | Yes (Potent) | [15] |
| Various Analogs | QcrB | 0.069 - 0.174 | Yes | [8] |
| 2,7-dimethyl series | Not specified | 0.07 - 2.2 | Yes | [8][28] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Anti-inflammatory Agents
Chronic inflammation is a key factor in numerous diseases, including cancer and arthritis. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory properties.[4][5][29]
Mechanism of Action: The anti-inflammatory effects of these compounds are often multi-faceted:
-
COX Inhibition: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[10][16]
-
Modulation of Inflammatory Signaling: Certain compounds can suppress key inflammatory pathways such as NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3).[30][31] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS (inducible nitric oxide synthase), COX-2, and various cytokines.[30][31]
Methodologies for Target Identification and Validation
The identification and validation of biological targets are cornerstones of drug discovery. A combination of computational, biochemical, and cell-based assays is typically employed.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.
Causality: The assay measures the phosphorylation of a substrate by a kinase. An inhibitor will block this phosphorylation, leading to a decrease in the FRET signal. This directly quantifies the compound's inhibitory potency (IC50).
Protocol Steps:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and a suitable fluorescently-labeled substrate (e.g., GFP-tagged) in the reaction buffer.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in DMSO, then dilute further in the reaction buffer.
-
Prepare an ATP solution at a concentration near the Kₘ for the target kinase.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the diluted test compound or control (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mix to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the terbium-labeled antibody detection solution.
-
Incubate for an additional 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP, 495 nm for Terbium).
-
Calculate the emission ratio (520/495).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
Positive Control: A known inhibitor for the target kinase must show significant inhibition.
-
Negative Control: DMSO-only wells define the baseline kinase activity.
-
Z'-factor: This statistical parameter is calculated from the controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.
Protocol: Antitubercular Whole-Cell Viability Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Causality: The assay uses a redox indicator (resazurin) which is blue and non-fluorescent. Metabolically active (living) Mtb cells reduce resazurin to the pink, highly fluorescent resorufin. An effective anti-TB compound will inhibit metabolic activity, preventing this color/fluorescence change.
Protocol Steps:
-
Preparation:
-
Culture M. tuberculosis (e.g., H37Rv strain) in a suitable broth (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 1).
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in culture medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the Mtb suspension. Include a drug-free well (growth control) and a well with a known anti-TB drug like isoniazid (positive control).
-
Seal the plate and incubate at 37°C for approximately 7 days.
-
-
Development and Reading:
-
Prepare a solution of Alamar Blue (resazurin) and Tween 80.
-
Add the Alamar Blue solution to each well.
-
Re-incubate the plate for 16-24 hours.
-
Visually inspect for color change (blue to pink) or read fluorescence on a plate reader.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (i.e., inhibits bacterial growth).[8]
-
Self-Validation:
-
Growth Control: Must turn pink, indicating robust bacterial growth.
-
Positive Control: The well with the known anti-TB drug should remain blue at its expected MIC.
-
Sterility Control: A well with only medium should remain blue.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[3][32] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[9][10] Future research will likely focus on several key areas:
-
Targeting Protein-Protein Interactions: Moving beyond enzymatic active sites to modulate more challenging targets.
-
Covalent and Allosteric Inhibitors: Designing derivatives with novel mechanisms of action to overcome resistance and improve selectivity.
-
Targeted Drug Delivery: Conjugating imidazo[1,2-a]pyridine warheads to targeting moieties to improve efficacy and reduce off-target effects.
-
Expanded Therapeutic Areas: Exploring applications in neurodegenerative diseases, such as Alzheimer's, and neglected tropical diseases.[9][10]
References
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central.
- Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modul
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Imidazo[1,2-a]pyridines: Promising Drug Candid
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science.
- Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed.
- Pyridines and Imidazopyridines with Medicinal Significance. Ingenta Connect.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed Central.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry.
- Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. Zelinsky Institute of Organic Chemistry.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Imidazopyridine. Wikipedia.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 12. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 22. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this versatile heterocycle. We will traverse the seminal contributions that first unlocked this chemical space, from classical condensation reactions to the sophisticated, atom-economical strategies employed today. This document is intended for researchers, scientists, and professionals in drug development, offering not just a recitation of methods, but a causal understanding of the experimental choices and the self-validating nature of the described protocols.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Moiety
The fusion of an imidazole and a pyridine ring bestows upon the imidazo[1,2-a]pyridine scaffold a unique set of electronic and steric properties, rendering it an attractive framework for interaction with diverse biological targets.[5] Its structural resemblance to purines and indoles, fundamental components of biological systems, further underscores its significance.[5] This has translated into a remarkable track record in drug discovery, with the imidazo[1,2-a]pyridine core embedded in numerous marketed drugs. These include the hypnotic agent zolpidem, the anxiolytic alpidem, the gastroprotective zolimidine, and the cardiotonic agent olprinone, showcasing the broad therapeutic potential of this heterocyclic system.[6][7][8][9] The diverse biological activities associated with imidazo[1,2-a]pyridine derivatives span antifungal, antiviral, anticancer, antibacterial, anti-inflammatory, and analgesic properties, making the development of efficient and versatile synthetic methodologies a continuous and critical endeavor.[9][10][11]
Historical Perspectives: The Genesis of Imidazo[1,2-a]pyridine Synthesis
The journey to construct the imidazo[1,2-a]pyridine scaffold has been marked by several pivotal discoveries that laid the groundwork for the myriad of synthetic strategies available today. Two classical name reactions, the Tschitschibabin synthesis and the Ortoleva-King reaction, represent the earliest forays into this chemical space.
The Tschitschibabin Synthesis: A Foundational Condensation
In a landmark discovery in 1925, Aleksei Tschitschibabin reported the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridine with α-halocarbonyl compounds.[5] The initial approach involved heating 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C), which, while successful, resulted in modest yields.[5] A significant improvement was the incorporation of a base, such as sodium hydrogen carbonate, which facilitated the reaction under milder conditions and improved efficiency.[5]
The mechanism of the Tschitschibabin reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-halocarbonyl compound, followed by an intramolecular condensation.
Experimental Protocol: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Step 1: α-Bromination of Acetophenone. To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq). The reaction can be initiated with a radical initiator like AIBN or by photochemical means. Monitor the reaction by TLC until the starting material is consumed. Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude α-bromoacetophenone.
-
Step 2: Condensation with 2-Aminopyridine. A mixture of α-bromoacetophenone (1.0 eq), 2-aminopyridine (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 2-phenylimidazo[1,2-a]pyridine.
The Ortoleva-King Reaction: An In Situ Approach
The Ortoleva-King reaction provides an alternative and often more convenient route to the key intermediate in the Tschitschibabin synthesis. This method involves the in situ generation of an N-phenacylpyridinium halide by reacting a methyl ketone with iodine in the presence of pyridine.[12][13] This pyridinium salt can then be cyclized to the imidazo[1,2-a]pyridine. This one-pot process circumvents the need to isolate the often lachrymatory α-haloketones.[12] A tandem, one-pot process starting with an Ortoleva-King reaction has been shown to be an efficient route to a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[14]
The mechanism involves the formation of an α-iodoketone, which is then readily attacked by the pyridine nitrogen.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Ortoleva-King Reaction [12][14]
-
Step 1: Ortoleva-King Reaction. A mixture of the desired acetophenone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq) is heated neat at 110 °C for 4 hours.
-
Step 2: Cyclization. After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Modern Synthetic Methodologies: Expanding the Chemical Toolbox
Building upon the classical foundations, the past few decades have witnessed a surge in the development of novel and more efficient methods for the synthesis of imidazo[1,2-a]pyridines. These modern approaches often offer advantages in terms of milder reaction conditions, broader substrate scope, higher yields, and improved atom economy.
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool for the rapid generation of molecular diversity.[10][11] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an isocyanide-based MCR that provides a highly efficient route to 3-aminoimidazo[1,2-a]pyridines.[10][11][15] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
The mechanism is believed to proceed through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular cyclization leads to the final product.
Experimental Protocol: Groebke–Blackburn–Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines [10]
-
Reaction Setup. To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, water), add the isocyanide (1.0 mmol) and a catalytic amount of an acid catalyst (e.g., NH4Cl, phenylboronic acid).[10]
-
Reaction Conditions. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) or subjected to alternative energy sources like ultrasound irradiation for a designated period.[10]
-
Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Metal-Catalyzed Syntheses: Precision and Control
Transition metal catalysis has revolutionized organic synthesis, and the construction of the imidazo[1,2-a]pyridine ring system is no exception. Various metals, including copper, palladium, gold, and nickel, have been employed to catalyze diverse transformations leading to this scaffold.[16][17][18][19]
-
Copper-Catalyzed Reactions: Copper catalysts have been utilized in a variety of synthetic strategies, including the aerobic oxidative coupling of 2-aminopyridines and acetophenones, and the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[5][20]
-
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in the synthesis of functionalized imidazo[1,2-a]pyridines, for instance, in the formation of 3-vinylimidazo[1,2-a]pyridines.[17]
-
Gold-Catalyzed Reactions: Gold catalysts have enabled the mild and atom-economical synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes.[16]
-
Nickel-Catalyzed Reactions: Nickel-iodine catalytic systems have been developed for the synthesis of 2-arylimidazo[1,2-a]pyridines from arylmethyl ketones and 2-aminopyridines via an Ortoleva-King type protocol.[19]
These metal-catalyzed methods often proceed through distinct mechanistic pathways involving oxidative addition, reductive elimination, and other fundamental organometallic steps, offering unique opportunities for regiochemical and stereochemical control.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [5]
-
Reaction Setup. In a reaction vessel, combine the 2-aminopyridine (1.0 eq), the aldehyde (1.2 eq), the terminal alkyne (1.5 eq), and a copper catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Conditions. The reaction is typically carried out in a suitable solvent such as toluene or DMF under an inert atmosphere. The mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours.
-
Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
Emerging and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for imidazo[1,2-a]pyridine synthesis. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve overall efficiency.
-
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Metal-free methods utilizing photocatalysts like Eosin-Y have been developed for the synthesis of imidazopyridines from readily available starting materials such as ethylarenes and 2-aminopyridines.[21]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods.[5][22] One-pot procedures in green solvents like lemon juice have been reported.[22]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the synthesis of imidazo[1,2-a]pyridines, often under milder conditions and in environmentally friendly solvents like water.[10][20][23]
These innovative methodologies not only contribute to the sustainability of chemical synthesis but also open up new avenues for the functionalization and diversification of the imidazo[1,2-a]pyridine scaffold.
Data Presentation and Visualization
To facilitate a clear understanding of the synthetic workflows and mechanistic pathways, the following tables and diagrams are provided.
Table 1: Comparison of Key Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Method | Key Reactants | Catalyst/Conditions | Key Advantages | Key Limitations |
| Tschitschibabin | 2-Aminopyridine, α-Halocarbonyl | Base, heat | Foundational, straightforward | Harsh conditions, limited substrate availability |
| Ortoleva-King | 2-Aminopyridine, Methyl Ketone, Iodine | Heat | In situ generation of intermediate, one-pot | High temperatures, potential for side reactions |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst | High diversity, atom economy | Use of isocyanides |
| Copper-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Alkyne | Copper salt | Good functional group tolerance | Requires metal catalyst |
| Photocatalytic Synthesis | 2-Aminopyridine, Ethylarene | Photocatalyst, visible light | Mild conditions, sustainable | Substrate scope can be limited |
Diagram 1: General Mechanistic Pathway of the Tschitschibabin Reaction
Caption: Mechanism of the Tschitschibabin reaction.
Diagram 2: Workflow for a Groebke-Blackburn-Bienaymé Multicomponent Reaction
Caption: A typical workflow for the GBBR synthesis.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved remarkably from its early beginnings. The classical methods of Tschitschibabin and Ortoleva-King, while still relevant, have been complemented by a vast array of modern techniques that offer greater efficiency, versatility, and sustainability. Multicomponent reactions, transition metal catalysis, and green chemical approaches have significantly expanded the accessibility and diversity of this important heterocyclic scaffold. As our understanding of chemical reactivity deepens and the demand for novel therapeutic agents continues to grow, the development of even more sophisticated and elegant strategies for the construction of imidazo[1,2-a]pyridines is certain to remain an active and fruitful area of research. The future will likely see a greater emphasis on C-H functionalization, biocatalysis, and flow chemistry to further enhance the synthetic toolkit for this invaluable "privileged scaffold."
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (URL: [Link])
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (URL: [Link])
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (URL: [Link])
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (URL: [Link])
-
Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (URL: [Link])
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (URL: [Link])
-
One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (URL: [Link])
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: [Link])
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (URL: [Link])
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (URL: [Link])
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
-
Pyridines and Imidazaopyridines With Medicinal Significance. (URL: [Link])
-
Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. (URL: [Link])
-
Chichibabin (Tschitschibabin) Pyridin Synthese. (URL: [Link])
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 21. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of the Imidazo[1,2-a]pyridine Ring via Condensation Reaction
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique aromatic 5,6-fused ring system is a key feature in numerous commercially available drugs, demonstrating a vast spectrum of biological activities. These include anxiolytic agents like Alpidem, insomnia treatments such as Zolpidem, cardiotonic drugs like Olprinone, and anti-ulcer medications such as Zolimidine.[3][4] The therapeutic importance of this moiety drives continuous innovation in its synthesis.[5][6]
This guide provides an in-depth exploration of the most common and reliable experimental method for constructing the imidazo[1,2-a]pyridine ring: the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. We will delve into the underlying mechanism, provide detailed step-by-step protocols for both conventional and microwave-assisted synthesis, and discuss essential characterization techniques.
Reaction Mechanism: The Tschitschibabin Reaction
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, first reported by Tschitschibabin in 1925, remains one of the most robust and widely used methods.[5] The reaction proceeds through a well-established mechanism involving an initial alkylation followed by an intramolecular cyclization and dehydration.
Causality of the Mechanism:
-
Initial Alkylation (SN2 Reaction): The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic α-carbon of the α-haloketone. This is a classic SN2 substitution, displacing the halide ion and forming a 2-amino-N-phenacylpyridinium halide intermediate.[5][7] The pyridine nitrogen is a stronger nucleophile than the exocyclic amino group, driving this initial regioselectivity.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered ring, creating a bicyclic hemiaminal intermediate.
-
Dehydration & Aromatization: The final step is the elimination of a water molecule (dehydration) from the hemiaminal. This process is often facilitated by heat or acid/base catalysis and results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: The reaction mechanism for imidazo[1,2-a]pyridine formation.
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing 2-phenylimidazo[1,2-a]pyridine as a representative example. These methods are broadly applicable to a variety of substituted 2-aminopyridines and α-haloketones.
Protocol 1: Conventional Synthesis via Thermal Reflux
This classic method utilizes conventional heating and is suitable for most standard laboratory setups.
Materials and Reagents:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Sodium bicarbonate (NaHCO₃) (1.5 mmol, 126 mg)
-
Ethanol (10 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and ethanol (10 mL). Stir at room temperature until the solid is fully dissolved.
-
Base Addition: Add sodium bicarbonate (1.5 mmol). The base is crucial for neutralizing the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Substrate Addition: Add 2-bromoacetophenone (1.0 mmol) to the suspension.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with an eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting 2-aminopyridine spot has been consumed (typically 4-6 hours). Visualization under UV light (254 nm) will show the disappearance of reactants and the appearance of a new, fluorescent product spot.[8]
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel and shake. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[9] The column is typically eluted with a gradient of hexane and ethyl acetate to afford the pure imidazo[1,2-a]pyridine product.
Protocol 2: Microwave-Assisted Green Synthesis
Microwave irradiation offers a significant acceleration of this reaction, often leading to higher yields in shorter times and aligning with the principles of green chemistry.[3][10][11]
Materials and Reagents:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Solvent: Water/Isopropanol (IPA) mixture (1:1, 4 mL) or Polyethylene Glycol (PEG-400)[4][10]
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
CEM Discover Microwave Synthesizer or similar equipment[8]
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave-safe vessel, combine 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).
-
Solvent Addition: Add the H₂O-IPA solvent mixture (4 mL). This green solvent system often allows for catalyst-free conditions.[10]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).[3] The reaction progress can be confirmed by TLC after cooling.
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. The product often precipitates from the aqueous medium. Pour the mixture into ice-cold water to enhance precipitation.[11] Filter the solid product, wash with cold water, and dry. If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography as described in Protocol 1.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Data Presentation: Reaction Scope and Conditions
The versatility of the condensation reaction allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines. Both electron-donating and electron-withdrawing substituents are generally well-tolerated on both the 2-aminopyridine and the α-haloketone rings.[10]
| Entry | 2-Aminopyridine Substituent | α-Bromoacetophenone Substituent | Method | Time | Yield (%) |
| 1 | H | H | Microwave | 15 min | >90% |
| 2 | 5-CH₃ | H | Microwave | 15 min | >90% |
| 3 | 5-Cl | H | Microwave | 20 min | ~88% |
| 4 | H | 4-OCH₃ | Reflux | 5 h | ~85% |
| 5 | H | 4-NO₂ | Reflux | 4 h | ~92% |
| 6 | H | 4-Br | Microwave | 15 min | >90% |
| Data synthesized from typical results reported in the literature, such as those found in ACS Combinatorial Science.[10] |
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized imidazo[1,2-a]pyridine.
-
¹H NMR Spectroscopy: The aromatic protons of the imidazo[1,2-a]pyridine core have characteristic chemical shifts. For the parent, unsubstituted ring, the proton at C3 typically appears as a singlet around δ 7.5-8.0 ppm. The pyridine ring protons appear as distinct multiplets in the aromatic region (δ 6.5-8.5 ppm).[12][13][14]
-
¹³C NMR Spectroscopy: The carbon signals also provide definitive structural information. The bridgehead carbon (C8a) typically resonates around δ 145 ppm, while the carbons of the imidazole ring (C2, C3) appear in the δ 108-140 ppm range.[12][15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.[9]
-
Infrared (IR) Spectroscopy: The most significant change observed in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretching band from the α-haloketone starting material (typically ~1680-1700 cm⁻¹).[12]
By following these detailed protocols and validation steps, researchers can reliably synthesize and characterize a diverse library of imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
-
G. Bratulescu. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021. [Link]
-
S. L. Yedla and S. R. Jetti. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024. [Link]
-
O. Garcia-Báez, et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI, 2023. [Link]
-
O. Garcia-Báez, et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, 2018. [Link]
-
S. L. Yedla, et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar, 2015. [Link]
-
S. R. Jetti, et al. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 2018. [Link]
-
S. L. Yedla, et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing, 2015. [Link]
-
S. L. Yedla, et al. Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online, 2018. [Link]
-
A. A. Firdous, et al. Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals, 2022. [Link]
-
S. Liu, et al. Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. CNKI, 2018. [Link]
-
S. Santra, et al. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 2019. [Link]
-
S. R. Jetti, et al. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate, 2017. [Link]
-
S. Balalaie, et al. Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. ResearchGate, 2012. [Link]
-
M. G. R. P. de Oliveira, et al. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar, 2021. [Link]
-
Various Authors. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
G. Bratulescu. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH), 2021. [Link]
-
S. Paul, et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing, 2023. [Link]
-
P. Singh, et al. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health (NIH), 2017. [Link]
-
M. K. Parida, et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health (NIH), 2021. [Link]
-
S. Chauhan, et al. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones. Thieme, 2024. [Link]
-
A. Gioiello, et al. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate, 2020. [Link]
-
N. Azizi and S. Dezfooli. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar, 2016. [Link]
-
S. R. Jetti, et al. Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online, 2022. [Link]
-
S. S. Shinde, et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 2021. [Link]
-
S. R. Jetti, et al. Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Innovare Academic Sciences, 2020. [Link]
-
F. Zapata, et al. One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of 2‐aminopyridine with various aromatic ketones under Ortoleva‐King reaction conditions. ResearchGate, 2013. [Link]
-
A. A. Gobouri, et al. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 2024. [Link]
-
R-L. Yan, et al. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal, 2012. [Link]
-
A. Kumar, et al. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022. [Link]
-
S. Jana, et al. Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[1][9]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate, 2016. [Link]
-
M. G. R. P. de Oliveira, et al. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate, 2019. [Link]
-
S. El-Guesmi, et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central, 2024. [Link]
-
R. R. Kotha, et al. Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate, 2020. [Link]
-
Y. Chen, et al. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications, 2001. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde for Biological Screening
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers on the strategic derivatization of a versatile building block, 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde, to generate diverse compound libraries for biological screening. We detail robust, step-by-step protocols for key chemical transformations—reductive amination, Knoevenagel condensation, and Suzuki-Miyaura cross-coupling—that target the aldehyde and chloro functionalities. Furthermore, we outline a validated protocol for a primary in vitro anticancer screening assay (MTT) to evaluate the cytotoxic potential of the synthesized derivatives. This guide is designed to empower researchers in drug discovery to efficiently explore the chemical space around this valuable heterocyclic core.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities.[1] Their structural resemblance to purines allows them to interact with a variety of biological targets.[3] This has led to their successful development into drugs for diverse therapeutic areas, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The scaffold is a common feature in compounds investigated for anticancer, anti-inflammatory, antiviral, and antibacterial properties, making it a fertile ground for new drug discovery initiatives.[1][3][4]
The Starting Material: Properties and Reactivity of this compound
The selected starting material, this compound, is an ideal precursor for library synthesis due to its two distinct and orthogonally reactive functional groups.
-
The C2-Carbaldehyde: The aldehyde group is a classic electrophile, primed for nucleophilic attack. It serves as a handle for introducing a wide array of substituents through reactions such as reductive amination, Wittig reactions, and various condensations. These modifications allow for systematic exploration of steric and electronic properties that can influence target binding.
-
The C3-Chloro Group: The chlorine atom at the 3-position is a versatile anchor for modern cross-coupling reactions. Palladium-catalyzed methods, like the Suzuki-Miyaura coupling, can be employed to forge new carbon-carbon bonds, attaching diverse aryl and heteroaryl moieties.[5] This position is crucial for extending the molecule into new regions of a target's binding pocket.
These two reaction sites provide a powerful platform for generating a library with high structural diversity from a single, readily accessible starting material.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde as a Versatile Intermediate for the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Discovery
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with the active sites of various biological targets, particularly protein kinases.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde as a key intermediate in the synthesis of potent and selective kinase inhibitors. We will explore its synthesis, key chemical transformations, and provide case studies illustrating its application in the development of inhibitors for critical cancer-related kinases such as Phosphoinositide 3-kinase (PI3K) and NIMA-related kinase 2 (Nek2).
Synthesis of the Key Intermediate: this compound
The introduction of a formyl group at the C2 position and a chlorine atom at the C3 position of the imidazo[1,2-a]pyridine scaffold provides two orthogonal handles for synthetic diversification. The aldehyde allows for the introduction of various amine-containing side chains via reductive amination, while the chloro group can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
A robust and widely applicable method for the synthesis of this intermediate is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[4][5]
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the formylation of related imidazo[1,2-a]pyridine systems.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Chloroimidazo[1,2-a]pyridine | 152.58 | (user defined) | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | (user defined) | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | (user defined) | (Solvent & Reagent) |
| Dichloromethane (DCM), anhydrous | 84.93 | (user defined) | (Solvent) |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | (user defined) | - |
| Brine | - | (user defined) | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | (user defined) | - |
| Silica gel for column chromatography | - | (user defined) | - |
| Hexane | 86.18 | (user defined) | (Eluent) |
| Ethyl acetate | 88.11 | (user defined) | (Eluent) |
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloroimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[6][7][8] Handle it with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][10]
-
The Vilsmeier-Haack reaction can be vigorous. Maintain strict temperature control during the addition of POCl₃.
-
Always quench the reaction mixture slowly and carefully.
Key Synthetic Transformations for Kinase Inhibitor Synthesis
The strategic placement of the aldehyde and chloro functionalities on the imidazo[1,2-a]pyridine core allows for a modular approach to the synthesis of diverse kinase inhibitor libraries.
Reductive Amination of the 2-Carbaldehyde Group
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[11] The aldehyde at the C2 position can be readily converted into a secondary or tertiary amine, allowing for the introduction of various side chains that can interact with specific residues in the kinase active site.
General Workflow:
Caption: Reductive Amination Workflow.
Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq.).
-
Add a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling of the 3-Chloro Group
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[12] The chlorine atom at the C3 position can be replaced with various aryl or heteroaryl groups, which can occupy hydrophobic pockets in the kinase active site and contribute to binding affinity and selectivity.
General Workflow:
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 3-chloroimidazo[1,2-a]pyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Case Studies: Synthesis of Kinase Inhibitors
The following case studies illustrate the application of this compound in the synthesis of inhibitors targeting the PI3K/Akt/mTOR and Nek2 signaling pathways.
Case Study 1: Synthesis of a PI3Kα Inhibitor
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14][15] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[16][17] Several imidazo[1,2-a]pyridine-based compounds have been identified as potent PI3K inhibitors.[6][7][18]
Target Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Representative Synthesis of a PI3Kα Inhibitor:
A plausible synthetic route to a potent PI3Kα inhibitor based on the imidazo[1,2-a]pyridine scaffold, starting from this compound, is outlined below. This route combines reductive amination and Suzuki coupling.
-
Reductive Amination: React this compound with a suitable amine, for example, a substituted aniline, to introduce a key pharmacophore.
-
Suzuki Coupling: The resulting intermediate is then subjected to a Suzuki coupling reaction with an appropriate boronic acid, such as a pyrazole or thiazole derivative, to complete the synthesis of the final inhibitor.
Biological Activity of Representative Imidazo[1,2-a]pyridine-based PI3K Inhibitors:
| Compound ID | PI3Kα IC₅₀ (nM) | Cellular Activity (e.g., A375 cells IC₅₀, µM) | Reference |
| Compound 12 | 2.8 | 0.14 | [15] |
| Compound 13k | 1.94 | 0.09 - 0.43 | [6] |
| Compound 2g | 1.8 | Not Reported | [15] |
Case Study 2: Synthesis of a Nek2 Inhibitor
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation and spindle formation.[19] Overexpression of Nek2 is observed in various cancers and is associated with tumorigenesis and metastasis. Therefore, Nek2 has emerged as a promising target for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been developed as highly potent and selective Nek2 inhibitors.[16]
Target Signaling Pathway: Nek2 in Cell Cycle Regulation
Caption: Role of Nek2 in Cell Cycle Progression.
Representative Synthesis of a Nek2 Inhibitor:
The synthesis of potent Nek2 inhibitors often involves the elaboration of the imidazo[1,2-a]pyridine core at multiple positions. Starting from this compound, a combination of reductive amination and cross-coupling reactions can be employed to build the final molecule.
Biological Activity of Representative Imidazo[1,2-a]pyridine-based Nek2 Inhibitors:
| Compound ID | Nek2 IC₅₀ (nM) | Cellular Proliferation Inhibition (e.g., HCT116 cells IC₅₀, µM) | Reference |
| MBM-17 (42c) | 3.0 | 0.05 | [16] |
| MBM-55 (42g) | 1.0 | 0.02 | [16] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The protocols and case studies presented herein provide a solid foundation for researchers to utilize this intermediate in their drug discovery programs targeting kinases and other important biological targets. The modular nature of the synthetic routes enables the rapid generation of compound libraries for structure-activity relationship studies, ultimately accelerating the identification of potent and selective clinical candidates.
References
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Khan, M. A., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 10, 2067. Retrieved from [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. Retrieved from [Link]
-
Xi, J. B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 92-106. Retrieved from [Link]
-
Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Cancers, 10(4), 90. Retrieved from [Link]
-
Kim, O., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 829-834. Retrieved from [Link]
-
Mishra, A., et al. (2022). Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. International Journal of Molecular Sciences, 23(2), 709. Retrieved from [Link]
-
Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Retrieved from [Link]
-
Denny, W. A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal, 14(8), 1249-1261. Retrieved from [Link]
-
ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
O'Regan, L., et al. (2013). Centrosomal kinase Nek2 cooperates with oncogenic pathways to promote metastasis. Oncogenesis, 2(9), e69. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
-
Loba Chemie. (2015). Safety Data Sheet: Phosphorus Oxychloride Extra Pure. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Targeting NEK2 as a promising therapeutic approach for cancer treatment. Retrieved from [Link]
-
Current Topics in Medicinal Chemistry. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 7. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Semantic Scholar [semanticscholar.org]
- 16. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Roadmap for the Anxiolytic Drug Discovery of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Anxiolytic Therapy
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of anxiolytic and hypnotic agents. This privileged heterocyclic system forms the core of well-established drugs such as zolpidem and alpidem.[1][2] These compounds primarily exert their therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3][4] The imidazo[1,2-a]pyridine class of compounds often exhibits selectivity for specific GABA-A receptor subtypes, which can translate to a more favorable side-effect profile compared to classical benzodiazepines.[1][3][5]
This application note presents a comprehensive guide for the investigation of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde , a novel derivative with potential anxiolytic properties. While specific biological data for this compound is not yet extensively documented, its structural similarity to known anxiolytics warrants a thorough evaluation. This document provides a strategic workflow, from chemical synthesis to in vitro and in vivo characterization, to elucidate its therapeutic potential.
Part 1: Synthesis of this compound
The synthesis of 3-substituted imidazo[1,2-a]pyridines is well-established in the literature.[6][7] The introduction of a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core can be achieved through various formylation reactions. A common and effective method is the Vilsmeier-Haack reaction.
Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a general guideline; optimization of reaction conditions, such as temperature and reaction time, may be necessary.
Materials:
-
2-Chloroimidazo[1,2-a]pyridine (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Imidazopyridine: Dissolve 2-chloroimidazo[1,2-a]pyridine in dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Characterization: Target Engagement and Selectivity
A critical step in anxiolytic drug discovery is to determine the compound's affinity and functional activity at relevant biological targets. For imidazo[1,2-a]pyridine derivatives, the primary targets of interest are GABA-A receptors. Additionally, assessing activity at serotonin receptors can provide a broader understanding of the compound's pharmacological profile, as serotonergic pathways are also deeply implicated in anxiety.[8]
GABA-A Receptor Binding Assay
This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.[9][10]
Protocol: [³H]-Flumazenil Competition Binding Assay
Materials:
-
Rat whole brain membranes (prepared or commercially available)
-
[³H]-Flumazenil (radioligand)
-
Diazepam or Clonazepam (positive control)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction.[9]
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Flumazenil (typically at its Kd value), and varying concentrations of the test compound or control.
-
Incubation: Add the rat brain membrane preparation to each well to initiate the binding reaction. Incubate at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that displaces 50% of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the compound for the receptor. |
Serotonin Receptor Binding Assays
To assess the selectivity of the compound, it is prudent to screen it against key serotonin receptor subtypes implicated in anxiety, such as 5-HT₁A and 5-HT₂A.[11][12][13]
Protocol: Radioligand Binding Assays for 5-HT₁A and 5-HT₂A Receptors
This protocol follows a similar principle to the GABA-A binding assay, using specific radioligands for each receptor subtype.
-
For 5-HT₁A Receptors: Use [³H]-8-OH-DPAT as the radioligand and membranes from cells expressing the human 5-HT₁A receptor.
-
For 5-HT₂A Receptors: Use [³H]-Ketanserin or [³H]-LSD as the radioligand and membranes from cells expressing the human 5-HT₂A receptor.
The experimental procedure is analogous to the [³H]-Flumazenil competition binding assay described above.
Part 3: In Vivo Behavioral Assays for Anxiolytic Activity
In vivo studies in animal models are essential to determine if the in vitro receptor affinity translates to a functional anxiolytic effect. The following are standard and well-validated behavioral paradigms for assessing anxiety-like behavior in rodents.[14][15]
Elevated Plus Maze (EPM) Test
The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[14][15] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol: EPM for Mice
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer the test compound (this compound), vehicle, or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Test: Place the mouse in the center of the maze, facing one of the enclosed arms. Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
| Parameter | Expected Anxiolytic Effect |
| % Time in Open Arms | Increase |
| % Open Arm Entries | Increase |
| Total Distance Traveled | No significant change (to rule out sedation or hyperactivity) |
Light-Dark Box Test
This test is also based on the conflict between exploration and aversion, in this case, the aversion of rodents to brightly lit areas.[1][7] Anxiolytic compounds increase the time spent in the light compartment.
Protocol: Light-Dark Box for Mice
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Habituation and Dosing: Follow the same procedures as for the EPM test.
-
Test: Place the mouse in the center of the brightly lit compartment. Allow the mouse to freely explore both compartments for a set period (typically 5-10 minutes).
-
Recording: Record the session with a video camera.
-
Data Analysis: Use video tracking software to score:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Total locomotor activity
-
| Parameter | Expected Anxiolytic Effect |
| Time in Light Compartment | Increase |
| Number of Transitions | Increase |
| Latency to Enter Dark | Increase |
Part 4: Data Visualization and Workflow
To provide a clear overview of the proposed research plan, the following diagrams illustrate the key workflows.
Experimental Workflow for Anxiolytic Drug Discovery
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel anxiolytic compounds.
GABA-A Receptor Signaling Pathway
Caption: The mechanism of action of imidazopyridine derivatives at the GABA-A receptor.
Conclusion and Future Directions
This application note provides a systematic and comprehensive framework for the initial evaluation of this compound as a potential anxiolytic agent. By following these established protocols, researchers can efficiently determine the compound's synthetic feasibility, in vitro pharmacological profile, and in vivo efficacy. Positive results from these initial studies would warrant further investigation, including more detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and assessment in more complex models of anxiety. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel CNS-active compounds, and a thorough investigation of derivatives such as this compound may lead to the development of next-generation anxiolytic therapies.
References
-
Zolpidem - Wikipedia.
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
-
Light-dark box test for mice - Protocols.io.
-
An imidazopyridine anxiolytic alters glucose tolerance in patients: a pilot investigation - PubMed.
-
Anti-Anxiety and Sedative Profile Evaluation of Imidazo[1,2-a]Pyridine Derivatives - ResearchGate.
-
Characterization of GABA Receptors - PMC - PubMed Central.
-
Elevated plus maze protocol.
-
Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice - PubMed.
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central.
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org.
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol.
-
GABA - PDSP.
-
Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed.
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC - PubMed Central.
-
Imidazopyridine - Wikipedia.
-
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor | Request PDF - ResearchGate.
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking | ACS Pharmacology & Translational Science.
-
Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed.
-
Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603 - Benchchem.
-
Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs - PMC.
-
Elevated Plus Maze for Mice - PMC - NIH.
-
Antidepressant & anxiolytic activities of N-(pyridin-3-yl) quinoxalin-2-carboxamide: A novel serotonin type 3 receptor antagonist in behavioural animal models - PubMed.
-
Synthesis and evaluation of novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed.
-
Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC.
-
Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice - Bio-protocol.
-
Selective serotonin reuptake inhibitor - Wikipedia.
-
(PDF) Light-dark box test for mice v1 - ResearchGate.
-
Elevated Plus Maze - ucsf - iacuc.
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry.
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate.
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate.
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PubMed Central.
-
Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - Frontiers.
-
Light Dark Box -- MazeEngineers - ConductScience.
-
(PDF) Elevated plus maze protocol v1 - ResearchGate.
Sources
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 7. Antidepressant & anxiolytic activities of N-(pyridin-3-yl) quinoxalin-2-carboxamide: A novel serotonin type 3 receptor antagonist in behavioural animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of Chloro-Substituted Imidazo[1,2-a]pyridine-carbaldehydes: A Detailed Guide for Medicinal Chemists
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Power of Microwave Chemistry
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in modern drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anxiolytic, hypnotic, and anticancer properties. The functionalization of this scaffold is of paramount importance for modulating its pharmacological profile. The introduction of a carbaldehyde group, in particular, provides a versatile synthetic handle for further molecular elaboration, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide to the microwave-assisted synthesis of chloro-substituted imidazo[1,2-a]pyridine-carbaldehyde derivatives. Microwave irradiation has emerged as a powerful technology in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2][3] For researchers and drug development professionals, these benefits translate to accelerated discovery timelines and more efficient resource utilization.
Understanding the Vilsmeier-Haack Reaction and its Regioselectivity on the Imidazo[1,2-a]pyridine Ring
The key transformation to introduce the carbaldehyde functionality onto the imidazo[1,2-a]pyridine nucleus is the Vilsmeier-Haack reaction.[4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to effect the formylation of electron-rich aromatic systems.
A critical consideration for synthetic chemists is the regioselectivity of this electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring. Due to the electronic properties of this heterocyclic system, the C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. Consequently, the Vilsmeier-Haack reaction on unsubstituted or pyridine-ring-substituted imidazo[1,2-a]pyridines overwhelmingly yields the 3-formyl isomer.[5][6][7] The formation of a 2-carbaldehyde derivative via a direct Vilsmeier-Haack reaction is not a typical outcome and would necessitate a more elaborate synthetic strategy, potentially involving directing groups or a multi-step sequence.
This guide will therefore focus on the synthesis of the electronically favored and synthetically accessible 3-formyl-chloro-imidazo[1,2-a]pyridine derivatives.
Synthetic Workflow: A Two-Step Microwave-Assisted Approach
The synthesis of chloro-substituted imidazo[1,2-a]pyridine-3-carbaldehydes is efficiently achieved through a two-step sequence, with both steps amenable to microwave acceleration:
-
Step 1: Microwave-Assisted Cyclocondensation for the Imidazo[1,2-a]pyridine Core.
-
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation.
The following sections provide detailed protocols for this synthetic workflow, using the preparation of 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a representative example.
Part 1: Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is readily constructed via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8][9] Microwave irradiation significantly accelerates this cyclization reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Chloroimidazo[1,2-a]pyridine
Materials:
-
5-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
Instrumentation:
-
Microwave Synthesis Reactor
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 5-chloro-2-aminopyridine (1.0 eq), chloroacetaldehyde (1.2 eq, 50% aq. solution), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and pour the contents into a beaker containing a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-chloroimidazo[1,2-a]pyridine.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave heating dramatically reduces the reaction time from several hours (under conventional reflux) to mere minutes, while often improving the yield and purity of the product.[8]
-
Solvent: Ethanol is a suitable solvent for this reaction due to its ability to dissolve the starting materials and its favorable dielectric properties for microwave heating.
-
Base: The post-reaction workup with sodium bicarbonate neutralizes any acid formed during the reaction and facilitates the extraction of the product.
Part 2: Microwave-Assisted Vilsmeier-Haack Formylation
With the chloro-substituted imidazo[1,2-a]pyridine core in hand, the next step is the introduction of the formyl group at the C3 position using the Vilsmeier-Haack reaction, which can also be efficiently performed under microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Materials:
-
6-Chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
Instrumentation:
-
Microwave Synthesis Reactor
Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: In a 10 mL microwave reaction vial, dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM.
-
Carefully add the pre-formed Vilsmeier reagent to the solution of the imidazo[1,2-a]pyridine at 0 °C.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80-100 °C for 5-10 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction vial in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.[10]
Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial for the successful formation and reaction of the reagent.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.
-
Microwave Heating: As in the first step, microwave irradiation significantly accelerates the formylation reaction, reducing reaction times and potentially minimizing side product formation.
-
Aqueous Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde product occurs during the aqueous work-up.
Data Presentation: A Comparative Overview
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Reaction Step | Method | Temperature (°C) | Time | Yield (%) |
| Cyclocondensation | Conventional | Reflux (Ethanol) | 4-6 hours | 60-75 |
| Microwave | 120 | 10-15 min | 80-90 | |
| Vilsmeier-Haack | Conventional | 60-70 | 3-5 hours | 65-80 |
| Microwave | 80-100 | 5-10 min | 75-90 |
Table 1: Comparison of conventional and microwave-assisted synthesis for the preparation of 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Visualization of the Synthetic Workflow
Figure 1: Microwave-assisted two-step synthesis of 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Mechanistic Insight: The Vilsmeier-Haack Reaction
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation on an imidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
This application note has detailed an efficient and rapid microwave-assisted protocol for the synthesis of chloro-substituted imidazo[1,2-a]pyridine-3-carbaldehydes. By leveraging the benefits of microwave technology, researchers can significantly accelerate the synthesis of these valuable intermediates. The presented protocols are robust and can be adapted for the synthesis of a wide range of derivatives by varying the substitution on the starting 2-aminopyridine. The resulting 3-formyl-imidazo[1,2-a]pyridines are poised for further diversification, serving as key building blocks in the development of novel therapeutic agents.
References
-
Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. (2019). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). Royal Society of Chemistry. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). Royal Society of Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (2015). Semantic Scholar. [Link]
-
Microwave-Assisted Multicomponent Synthesis of Heterocycles. (n.d.). Bentham Science. [Link]
-
Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. (2020). PubMed. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Springer. [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). National Institutes of Health. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). National Institutes of Health. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. [Link]
-
Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scirp.org. [Link]
-
C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2- a ]pyridines. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. (n.d.). ResearchGate. [Link]
Sources
- 1. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and optimized protocol for the purification of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide details a robust method using silica gel column chromatography, explaining the scientific rationale behind each step, from mobile phase selection to troubleshooting common issues, ensuring researchers can achieve high-purity material with excellent recovery.
Introduction: The Importance of Purity
This compound is a versatile intermediate belonging to the imidazopyridine class of compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous therapeutic agents.[2] The aldehyde functional group and the reactive chloro-substituent make it an ideal precursor for constructing complex molecular architectures.
Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with downstream reactions, leading to lower yields, complex purification challenges, and potentially misleading results in biological assays. Therefore, an efficient and reliable purification method is paramount. Column chromatography is a fundamental and widely used technique for such purifications, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This protocol is designed to provide a reproducible method for obtaining >98% purity of the target compound.
Foundational Principles: Chromatography of Imidazopyridine Derivatives
The successful separation of this compound hinges on understanding its chemical properties and how they interact with the chromatographic system.
-
Compound Properties: With a molecular formula of C₈H₅ClN₂O and a molecular weight of 180.59 g/mol , the molecule's polarity is influenced by the polar carbaldehyde group and the nitrogen atoms within the bicyclic core, as well as the non-polar character of the aromatic rings and the chloro-substituent.[5]
-
Stationary Phase Selection: Silica gel (SiO₂) is the standard stationary phase for purifying moderately polar organic compounds. Its surface is rich in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[4] However, the basic nitrogen of the imidazopyridine ring can interact too strongly with these acidic sites, leading to a common issue known as "tailing," where the compound elutes slowly and asymmetrically, resulting in poor separation.[6] This protocol addresses how to mitigate this effect.
-
Mobile Phase Optimization: The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the column. By carefully tuning the polarity of the eluent, we can control the speed at which compounds travel. For imidazopyridine derivatives, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[7][8][9] The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC).
Protocol Part I: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC is an indispensable tool for rapidly screening and optimizing the solvent system.[9][10] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.2–0.35 for the target compound, which ensures good separation and a reasonable elution time on the column.[10]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen test solvent system. Start with a low-polarity mixture, such as 20% ethyl acetate in hexanes (v/v), and incrementally increase the ethyl acetate concentration.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the desired product.
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the target Rƒ is achieved. If tailing is observed, add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize the acidic silica surface.[6]
Protocol Part II: Preparative Column Chromatography
This protocol assumes a standard glass column and flash chromatography (using positive pressure to accelerate solvent flow), which provides better and faster separation.[10]
Materials & Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 40-63 µm particle size)
-
Technical grade solvents (Hexanes, Ethyl Acetate)
-
Triethylamine (NEt₃), if required
-
Crude this compound
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and fraction collection tubes
-
Rotary evaporator
Chromatographic Parameters Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Industry standard for moderately polar small molecules.[4] |
| Column Dimensions | 40:1 to 100:1 ratio of silica:crude compound (by weight) | Ensures sufficient resolving power. A higher ratio is better for difficult separations.[6] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes (gradient) | A common and effective system for imidazopyridine derivatives.[7][8] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (optional) | Mitigates peak tailing by neutralizing acidic silanol groups on the silica surface.[6] |
| Target Rƒ (from TLC) | 0.2 - 0.35 | Provides optimal balance between separation and elution time.[10] |
Step-by-Step Purification Workflow
Step 1: Column Packing (Wet Slurry Method)
-
Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[11]
-
Fill the column one-third full with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).
-
In a separate beaker, prepare a slurry of silica gel in the same mobile phase (approx. 1.5 times the solvent volume to silica volume).[11]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired bed height is reached. Never let the solvent level drop below the top of the silica bed.[10]
-
Add a final ~1 cm layer of sand on top of the silica bed to protect the surface during solvent addition.[10]
Step 2: Sample Loading (Dry Loading Technique) Dry loading is highly recommended as it leads to sharper bands and superior separation.[6]
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully drain the solvent in the packed column down to the level of the top sand layer.
-
Gently and evenly add the dry-loaded sample onto the sand.
-
Carefully add a thin layer of sand on top of the sample.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Start with a lower polarity mobile phase (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC. For example, move from 10% to 20%, and then to 30% ethyl acetate. This allows for the clean separation of compounds with different polarities.
-
Collect the eluent in sequentially numbered test tubes or flasks.
Step 4: Monitoring and Product Isolation
-
Periodically analyze the collected fractions using TLC to determine their composition.
-
Spot the starting crude mixture, the current fraction, and the previous fraction on the same TLC plate for easy comparison.
-
Once fractions containing the pure desired product are identified, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Purification Workflow Diagram
The following diagram illustrates the complete purification process from crude material to the final, high-purity compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded. | - Re-optimize the mobile phase polarity using TLC.[12]- Use a wider column or less crude material (maintain a high silica:sample ratio).[6] |
| Product Tailing | - Strong interaction between the basic compound and acidic silica. | - Add 0.5-1% triethylamine or pyridine to the mobile phase to mask acidic silanol sites.[6] |
| Product Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[12] |
| Cracked Silica Bed | - Column ran dry.- Heat generated from solvent interaction with silica. | - Ensure the solvent level never drops below the top of the silica bed.[10]- Pack the column using the mobile phase to pre-equilibrate. |
Conclusion
This application note provides a validated and detailed methodology for the purification of this compound using silica gel column chromatography. By following the principles of method development with TLC and employing the dry loading technique, researchers can effectively remove impurities and obtain the target compound in high purity. The troubleshooting guide offers practical solutions to common chromatographic challenges, ensuring a high rate of success for professionals in synthetic chemistry and drug discovery.
References
-
Appchem (n.d.). This compound. Available at: [Link]
-
National Institutes of Health (2020). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available at: [Link]
-
ResearchGate (2009). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ACS Publications (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available at: [Link]
-
University of Rochester (n.d.). How to run column chromatography. Available at: [Link]
-
National Institutes of Health (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
ResearchGate (2019). How to choose the best solution for column chromatography?. Available at: [Link]
-
Indian Academy of Sciences (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]
-
MIT OpenCourseWare (n.d.). Flash Column Chromatography Guide. Available at: [Link]
-
ChemistryViews (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]
-
Bitesize Bio (2024). The Basics of Running a Chromatography Column. Available at: [Link]
-
MySkinRecipes (n.d.). 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde. Available at: [Link]
-
National Institutes of Health (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
Sources
- 1. 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde [myskinrecipes.com]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. appchemical.com [appchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Executive Summary & Significance
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this bicyclic heterocycle exhibit diverse biological activities, including antifungal, antibacterial, and benzodiazepine receptor antagonism.[2][3] The 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a particularly valuable intermediate, providing three distinct points for chemical modification: the aldehyde for condensations and reductive aminations, the chloro-substituent for cross-coupling reactions, and the heterocyclic core for further functionalization.
This document provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and process controls necessary for a successful, reproducible, and safe scale-up. The protocol is centered around a modified Vilsmeier-Haack reaction, a powerful and efficient method for the concurrent chlorination and formylation of electron-rich heterocyclic systems.[4][5][6]
The Synthetic Strategy: The Vilsmeier-Haack Reaction
The core of this synthesis is the Vilsmeier-Haack reaction, which utilizes a potent electrophilic species known as the Vilsmeier reagent.[7][8] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[5][6]
Mechanism of Action
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺Cl⁻. This is the active Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine ring attacks the chloroiminium ion. The substitution preferentially occurs at the C3 position, the most nucleophilic site on the imidazole ring.
-
Concurrent Chlorination and Formylation: In this specific substrate, the Vilsmeier reagent not only adds the formyl precursor but also acts as a chlorinating agent at the activated C3 position. This dual reactivity provides a highly efficient route to the target molecule.
-
Hydrolysis: The resulting iminium salt is stable until aqueous workup, during which it is hydrolyzed to the final aldehyde product.[4][8]
This one-pot approach is advantageous for scale-up as it minimizes intermediate isolation steps, thereby reducing material loss and processing time.
Process Workflow & Visualization
The overall process can be visualized as a sequence of distinct operational units, from preparation to final analysis.
Caption: High-level workflow for the scale-up synthesis.
Critical Safety Protocols: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly hazardous substance requiring strict safety protocols. Failure to adhere to these measures can result in severe injury.
-
Toxicity and Corrosivity: POCl₃ is toxic, corrosive, and a lachrymator. It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[9][10] All manipulations must be performed in a certified, high-flow chemical fume hood.[11]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory:
-
Chemical splash goggles and a full-face shield.[11]
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Flame-retardant lab coat and a chemical-resistant apron.
-
Closed-toe shoes.
-
-
Reactivity with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[12] Ensure all glassware and equipment are scrupulously dried before use. Use non-aqueous fire extinguishers (e.g., dry powder).
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[11] Keep a suitable neutralizing agent (e.g., sodium bicarbonate) ready for small spills, although large spills require professional emergency response.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 10-gram scale synthesis of the final product. All operations should be conducted in a chemical fume hood.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents | Amount |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 118.14 | 0.0846 | 1.0 | 10.0 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 0.254 | 3.0 | 38.9 g (23.5 mL) |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | - | 100 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 300 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~250 mL |
| Deionized Water | H₂O | 18.02 | - | - | 500 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Procedure
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Initial Charge: Charge the flask with imidazo[1,2-a]pyridine (10.0 g, 0.0846 mol) and N,N-dimethylformamide (100 mL). Begin stirring to dissolve the solid.
-
Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to 0-5 °C.
-
Rationale: The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (23.5 mL, 0.254 mol) to the dropping funnel. Add the POCl₃ dropwise to the stirred solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: A slow, controlled addition of POCl₃ is paramount for safety and selectivity. A rapid addition can lead to a dangerous temperature runaway.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 70:30 Hexane/Ethyl Acetate). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker (2 L), prepare a mixture of crushed ice and water (~500 g).
-
Critical Step: Very slowly and carefully pour the reaction mixture onto the stirred ice-water. This quenching process is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Rationale: Quenching hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes any remaining POCl₃. The large volume of ice absorbs the heat of reaction.
-
-
Neutralization & Extraction: A precipitate of the product should form. Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (~7-8). This will cause significant gas evolution (CO₂). Once neutralized, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.[13]
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10.0 ppm) and the aromatic protons on the pyridine ring.[13]
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~177 ppm), and carbons of the heterocyclic core.[13][14][15]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₅ClN₂O.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.[16]
A typical yield for this scale-up synthesis, following rigorous procedure, is in the range of 75-85%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure reaction is heated for a sufficient duration. Confirm completion by TLC before quenching. |
| Loss of product during workup. | Ensure pH is fully neutralized before extraction. Perform multiple extractions. | |
| Inefficient quenching. | Add reaction mixture to ice very slowly to prevent decomposition. | |
| Dark, Tarry Product | Reaction temperature was too high. | Strictly maintain temperature control during POCl₃ addition. |
| Insufficient stirring. | Use a mechanical stirrer to ensure homogenous mixing, especially as the mixture thickens. | |
| No Reaction | Inactive reagents. | Use fresh, anhydrous DMF and a new bottle of POCl₃. Ensure starting material is pure. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By understanding the underlying Vilsmeier-Haack mechanism and adhering strictly to the detailed operational and safety procedures, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The self-validating nature of the protocol, with its emphasis on in-process monitoring and comprehensive characterization, ensures reproducibility for applications in drug discovery and development.
References
-
Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved from [Link]
-
Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27339-27364. Retrieved from [Link]
-
Kumar, R., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon, 5(6), e01968. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(5), 5895-5910. Retrieved from [Link]
-
Al-Bahrani, H. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(1), 69-86. Retrieved from [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2015). ResearchGate. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. Retrieved from [Link]
-
Coulibaly, W., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 9, 31-43. Retrieved from [Link]
-
Lu, Y., & Zhang, W. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. QSAR & Combinatorial Science, 23(10), 827-835. Retrieved from [Link]
-
Lu, Y., & Zhang, W. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. SciSpace. Retrieved from [Link]
-
Martínez-Cartagena, V., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6245. Retrieved from [Link]
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds thereof. (n.d.). Google Patents.
-
Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Semantic Scholar. Retrieved from [Link]
-
Thomson, J. L., et al. (2017). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 19(24), 6574-6577. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. lanxess.com [lanxess.com]
- 11. fishersci.com [fishersci.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemmethod.com [chemmethod.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Importance of Rigorous Characterization
3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure," appearing in numerous clinically used drugs for its diverse biological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[1][2][3] The specific substitution pattern of a chloro group at the 3-position and a carbaldehyde at the 2-position makes this molecule a versatile intermediate for synthesizing more complex drug candidates through reactions like the Aza-Friedel–Crafts reaction.[3][4]
Given its role as a critical starting material, verifying the identity, purity, and structural integrity of this compound is paramount. Impurities or structural isomers can lead to undesired side reactions, impact biological activity, and introduce safety risks in drug development. This guide provides a comprehensive suite of analytical protocols designed for researchers and drug development professionals to ensure the quality and consistency of this important chemical entity. We will explore the causality behind experimental choices, offering not just methods, but a robust analytical strategy.
Strategic Workflow for Complete Characterization
A multi-technique approach is essential for unambiguous characterization. Each method provides a unique piece of the structural puzzle. A logical workflow ensures all aspects of the molecule's identity and purity are confirmed.
Caption: Comprehensive characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[5]
Expertise & Rationale
-
¹H NMR: Reveals the number of different types of protons, their electronic environment, their connectivity through spin-spin coupling, and their relative quantities. For this molecule, we expect to see distinct signals for the aldehyde proton and the four protons on the pyridine ring.
-
¹³C NMR: Provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., C=O, C-Cl, aromatic C-H).
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for initial analysis. Its strong solubilizing power is suitable for a wide range of polar organic compounds, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic or aldehyde regions where signals for our target compound are expected.[1] Chloroform-d (CDCl₃) is a common alternative.
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrument Setup (400 MHz Spectrometer):
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters: 16-32 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling. Typical parameters: 1024-2048 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm.
-
Integrate the proton signals to determine relative ratios.
-
Analyze coupling constants (J-values) to deduce proton connectivity.
-
Calibrate the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.
-
Expected Spectral Data
| Analysis | Expected Chemical Shift (δ, ppm) | Rationale / Key Features |
| ¹H NMR | ~9.8 - 10.2 (s, 1H) | Aldehyde proton (CHO), typically a singlet with no adjacent protons.[1] |
| ~7.0 - 9.0 (m, 4H) | Four distinct signals for the protons on the pyridine ring. The exact shifts and coupling patterns depend on the electronic effects of the fused imidazole ring and substituents. | |
| ¹³C NMR | ~180 - 185 | Aldehyde carbonyl carbon (C=O). |
| ~110 - 150 | Signals corresponding to the 7 carbons of the imidazo[1,2-a]pyridine ring system. The carbon attached to chlorine (C3) will be significantly shifted. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
MS is indispensable for determining the molecular weight of a compound and confirming its elemental formula, especially when using high-resolution mass spectrometry (HRMS).
Expertise & Rationale
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
The Chlorine Isotope Signature: A key confirmatory feature for this molecule is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic [M+H]⁺ and [M+2+H]⁺ ion cluster in the mass spectrum, with a peak height ratio of roughly 3:1, separated by 2 m/z units. Observing this pattern is strong evidence for the presence of a single chlorine atom.
-
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula (C₈H₅ClN₂O).
Detailed Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Operate in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the [M+H]⁺ signal.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum.
-
Identify the molecular ion cluster. For C₈H₅ClN₂O, the expected masses are:
-
[M+H]⁺ for C₈H₆³⁵ClN₂O⁺ = 181.0163
-
[M+2+H]⁺ for C₈H₆³⁷ClN₂O⁺ = 183.0134
-
-
Verify the ~3:1 intensity ratio of the isotopic peaks.
-
Use the instrument software to calculate the elemental formula from the accurate mass of the monoisotopic peak and compare it to the theoretical value.
-
Fragmentation Analysis (MS/MS)
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Expected fragmentation includes the loss of CO (28 Da) from the aldehyde and cleavage of the heterocyclic ring.[6][7] This provides further structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of a compound and identifying any potential synthesis-related impurities or degradation products.
Expertise & Rationale
-
Methodology: Reversed-phase HPLC (RP-HPLC) is the method of choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is a moderately polar compound, making it well-suited for retention and separation on a C18 column.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is recommended for method development.[8][9] The buffer (e.g., ammonium formate or phosphate at a slightly acidic pH of ~3) helps to ensure consistent peak shapes by controlling the ionization state of the basic nitrogen atoms in the heterocyclic ring.[10]
-
Detection: The extended aromatic system of the imidazo[1,2-a]pyridine core provides strong UV absorbance, making UV detection a highly sensitive and suitable choice.
Detailed Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse column for RP-HPLC, provides good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is ideal for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds. A second wavelength can help distinguish impurities. |
| Injection Vol. | 10 µL | Standard injection volume. |
-
Method Validation and Analysis:
-
Inject a blank (solvent) to identify any system peaks.
-
Inject the sample and integrate all peaks.
-
Calculate purity by the area percent method: Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The method should be validated for linearity, accuracy, and precision as per standard guidelines if quantitative results are required.
-
Caption: Decision workflow for developing a robust HPLC purity method.
Complementary Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups through their characteristic vibrational frequencies. It is a rapid and simple technique to verify that the main structural motifs are present.[11]
-
Protocol: Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Peaks:
-
~1680-1700 cm⁻¹: Strong absorption due to C=O stretching of the aromatic aldehyde.
-
~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.
-
~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic heterocyclic system.
-
~700-850 cm⁻¹: C-Cl stretching vibration.
-
Elemental Analysis (CHN)
Elemental analysis provides the empirical formula by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. This is a fundamental technique for confirming the composition of a pure substance.[12][13]
-
Protocol: A small, accurately weighed amount of the pure sample (2-5 mg) is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Theoretical vs. Experimental Values:
| Element | Theoretical % for C₈H₅ClN₂O |
| Carbon (C) | 53.21% |
| Hydrogen (H) | 2.79% |
| Nitrogen (N) | 15.51% |
-
Trustworthiness: Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
X-ray Crystallography
For an ultimate, unambiguous confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard. It provides the precise 3D arrangement of atoms in the solid state, confirming connectivity and stereochemistry.
-
Protocol: High-quality single crystals must be grown, typically by slow evaporation of a solvent from a solution of the purified compound.[1] The crystal is then mounted on a diffractometer and irradiated with X-rays to generate a diffraction pattern, which is mathematically reconstructed into the 3D structure.
Conclusion
The analytical characterization of this compound requires a thoughtful, multi-technique strategy. By combining the detailed structural insights from NMR and MS, the quantitative purity assessment from HPLC, and the compositional confirmation from Elemental Analysis and FTIR, researchers can establish a complete and reliable profile of this critical building block. This comprehensive approach ensures the quality, safety, and reproducibility of subsequent research and development efforts, upholding the highest standards of scientific integrity.
References
-
Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
SpectraBase. 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE. [Link]
-
Kvasnica, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]
-
Yurdakul, S., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wang, C., et al. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Conditions. The Royal Society of Chemistry. [Link]
-
Gel’man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]
-
El-Kassem, L. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
Al-Rawi, J. M. A., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Handique, J. G., & Bharadwaz, K. (2021). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. ResearchGate. [Link]
-
NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]
-
Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
-
El-Emam, A. A., et al. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Fang, H., et al. (2020). Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. The Royal Society of Chemistry. [Link]
-
Edkins, S., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]
-
Ali, T. E. S. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. [Link]
-
GSRS. 3-CHLOROIMIDAZO(1,2)-PYRIDINE. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
Li, J., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. [Link]
-
Van Schepdael, A., et al. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]
Sources
- 1. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 3-chloro-2-phenylimidazo[1,2-a]pyridine | 64413-91-8 [smolecule.com]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. pepolska.pl [pepolska.pl]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing V-H Reaction Yield for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction, with a specific focus on optimizing the synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer evidence-based protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its significance in synthesizing imidazo[1,2-a]pyridine derivatives?
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][4] For the synthesis of this compound, this reaction is crucial as it facilitates the direct formylation of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[5]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is the active electrophile in the formylation process.[4] When DMF and POCl₃ are the chosen reagents, the product is a chloroiminium salt, specifically N,N-dimethylchloroiminium chloride.[4][6] This reagent is a relatively weak electrophile, which is why the reaction is most effective with electron-rich substrates.[7][8]
Protocol for Vilsmeier Reagent Preparation (in situ)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool it to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5 to 2.5 equivalents) dropwise to the stirred DMF solution.[9] Maintain the temperature below 5°C throughout the addition, as the reaction is exothermic.[4]
-
After the complete addition of POCl₃, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
Q3: What are the primary safety considerations for the Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[4]
-
Vilsmeier Reagent: Moisture-sensitive and can be thermally unstable.[10][11][12]
-
Work-up: The quenching of the reaction with ice or water is highly exothermic and must be performed slowly and with caution to control the release of heat and potential pressure build-up.[4]
All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guide: Low Yield and Impurities
This section addresses common issues that can lead to suboptimal yields and the formation of byproducts during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or complete lack of product formation is a frequent challenge. The root causes can often be traced back to reagent quality, reaction conditions, or substrate reactivity.
| Potential Cause | Explanation | Troubleshooting Action |
| Degraded Reagents | POCl₃ is highly sensitive to moisture. DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[1][13] | Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried.[1] |
| Insufficient Temperature | While the formation of the Vilsmeier reagent is exothermic, the subsequent formylation of the imidazo[1,2-a]pyridine substrate may require thermal energy to proceed at a reasonable rate, especially if the substrate is not highly activated.[14] | After the addition of the substrate at a low temperature, allow the reaction to warm to room temperature and then consider heating to 60-80°C.[14][15] Monitor the reaction progress by Thin Layer Chromatography (TLC).[14] |
| Substrate Reactivity | The electronic properties of the imidazo[1,2-a]pyridine ring influence its reactivity. Electron-withdrawing groups can deactivate the ring, making formylation more difficult. | For less reactive substrates, more forcing conditions may be necessary, such as higher temperatures or longer reaction times.[14] Increasing the molar ratio of the Vilsmeier reagent can also be beneficial. |
| Premature Quenching | Adding the quenching solution (e.g., water or ice) before the reaction is complete will halt the formation of the product. | Monitor the reaction progress using TLC to ensure the consumption of the starting material before initiating the work-up.[4] |
Issue 2: Formation of Multiple Products (Low Purity)
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.
| Potential Cause | Explanation | Troubleshooting Action |
| Di-formylation | Highly activated substrates can undergo formylation at multiple positions on the aromatic ring. | Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar excess of the reagent is a good starting point.[14] Adding the substrate solution dropwise to the Vilsmeier reagent can help to avoid localized high concentrations. |
| Side Reactions with Solvent | In some cases, the solvent can participate in side reactions. | While DMF is the standard, other solvents like chloroform, dichloromethane, or o-dichlorobenzene can be used.[7][15] The choice of solvent can influence the reaction rate and selectivity.[16] |
| Incomplete Hydrolysis | The intermediate iminium salt must be fully hydrolyzed during the work-up to yield the final aldehyde.[17][18][19] | Ensure the quenching and hydrolysis step is performed thoroughly with vigorous stirring. The pH of the aqueous solution should be adjusted to be basic (e.g., using sodium bicarbonate or sodium hydroxide) to facilitate the hydrolysis of the iminium salt. |
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: Vilsmeier-Haack reaction mechanism.
Caption: Troubleshooting workflow for low yield.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on the specific substrate and laboratory conditions.
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0°C. Slowly add POCl₃ (1.5 - 2.5 equivalents) dropwise, maintaining the temperature below 5°C.[9] Stir the mixture at 0°C for 30-60 minutes.
-
Formylation Reaction: Dissolve the imidazo[1,2-a]pyridine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.[4] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Depending on the substrate's reactivity, heating the mixture (e.g., to 60-80°C) for several hours may be necessary.[14][15] Monitor the reaction's progress by TLC.
-
Work-up and Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure this compound.
References
-
Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved from [Link]
- Clementi, S., Linda, P., & Marino, G. (1971). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (12), 1778-1781.
- Rajput, S. S., & Singh, P. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
- Bollyn, M., & Ermolenko, L. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 934–937.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26895.
- Bollyn, M., & Ermolenko, L. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 934-937.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
Wikipedia. (2023, April 2). Vilsmeier reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Orita, A., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2, 105-112.
-
Asian Journal of Research in Chemistry. (2011). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.
- Coulibaly, W., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 7, 64-77.
- Zhang, W., & Tempest, P. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 2, 11.
-
Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
- Yavari, I., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7,8-dihydro-6H-quinolin-5-ylidene)malononitrile and its reactions. Journal of the Serbian Chemical Society, 78(7), 931-937.
-
National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 19. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and drug development, often synthesized via the Vilsmeier-Haack formylation of a 2-chloroimidazo[1,2-a]pyridine precursor.[1][2][3] While the reaction is robust, its success is highly dependent on controlling key parameters to avoid the formation of specific, often isomeric, side products.
This guide is structured as a series of troubleshooting questions and answers to address the most common challenges encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The primary method for introducing a formyl group onto an electron-rich heterocyclic system like imidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction.[4][5] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic aromatic substitution of the substrate.[6][7][8]
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide & FAQs
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Q1: My final product is a mixture of two isomers: 3-chloro-2-carbaldehyde and 2-chloro-3-carbaldehyde. How can I improve the regioselectivity for the desired C-2 product?
Answer: This is the most common side product issue. The formation of the 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde isomer arises from the competitive electrophilic attack of the Vilsmeier reagent at the C-3 position of the heterocyclic ring.[4][9] The electronic properties of the imidazo[1,2-a]pyridine system make both C-2 and C-3 positions susceptible to formylation. However, you can significantly favor C-2 formylation by carefully controlling the reaction conditions.
Mechanistic Insight: The nitrogen atom at position 1 strongly activates the C-2 position, while the bridgehead nitrogen at position 4 influences the electronics of the entire pyridine ring. The C-3 position, while less activated than C-2, remains a viable site for electrophilic attack, particularly under more aggressive reaction conditions.
Caption: Competing formylation pathways at C-2 and C-3 positions.
Troubleshooting & Optimization:
| Parameter | Recommendation for C-2 Selectivity | Rationale |
| Temperature | Maintain strict temperature control, ideally between 0°C and room temperature . | Higher temperatures provide the activation energy needed for the Vilsmeier reagent to attack the less-reactive C-3 position. Syntheses targeting the 3-carbaldehyde isomer are often run at elevated temperatures (e.g., 70°C).[4] |
| Reagent Stoichiometry | Use a slight excess (1.2 - 1.5 equivalents) of the Vilsmeier reagent. | A large excess of the highly reactive reagent can overcome the selectivity barrier and lead to formylation at multiple sites or decomposition. |
| Reaction Time | Monitor the reaction by TLC or LC-MS. Stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at room temperature, can allow the slower C-3 formylation to "catch up," reducing the isomeric ratio. |
| Order of Addition | Add the substrate (2-chloroimidazo[1,2-a]pyridine) slowly to the pre-formed Vilsmeier reagent at 0°C. | This ensures the substrate always encounters a controlled concentration of the electrophile under optimal temperature conditions, preventing localized heating and side reactions. |
Q2: The reaction is sluggish and shows incomplete conversion even after several hours. What are the likely causes?
Answer: Incomplete conversion is typically traced back to the quality or activity of the Vilsmeier reagent or insufficient activation of the substrate.
Troubleshooting Steps:
-
Reagent Quality:
-
DMF: Ensure you are using anhydrous DMF. Water aggressively reacts with and quenches POCl₃ and the Vilsmeier reagent.
-
POCl₃: Use a fresh bottle or a properly stored (under inert gas) bottle of POCl₃. POCl₃ can hydrolyze over time to phosphoric acid and HCl, which will not form the active reagent.
-
-
Vilsmeier Reagent Formation: The reagent is typically formed in situ by adding POCl₃ to DMF at 0°C.[7][8] Allow the mixture to stir for 15-30 minutes at this temperature to ensure complete formation of the electrophile before adding your substrate.
-
Substrate Reactivity: If your 2-chloroimidazo[1,2-a]pyridine substrate is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, making the electrophilic substitution slower. In such cases, a modest increase in temperature (e.g., to 40-50°C) may be necessary, but be aware this increases the risk of forming the C-3 isomer (see Q1).
Q3: My crude product is a dark, tarry substance that is very difficult to purify. What causes this decomposition?
Answer: The formation of dark, polymeric tars is a classic sign of an uncontrolled or overly aggressive Vilsmeier-Haack reaction.
Primary Causes & Solutions:
-
Excessive Temperature: This is the most common culprit. The Vilsmeier reagent is highly reactive, and at temperatures above 80-90°C, it can promote polymerization and decomposition of the sensitive heterocyclic ring. Solution: Strictly adhere to the recommended temperature profile (0°C to RT).
-
Improper Quenching: The reaction must be quenched carefully. Pouring the reaction mixture directly into a large volume of water can be highly exothermic. Solution: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base like sodium acetate or sodium bicarbonate solution.[7] This neutralizes the acidic byproducts and controls the hydrolysis of the intermediate.
-
Presence of Oxygen: While not always critical, performing the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that contribute to colored impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized for C-2 selectivity.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 20 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 2-chloroimidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, again maintaining an internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 70:30 Hexane/Ethyl Acetate eluent).[9]
-
Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice containing sodium acetate (5-6 equivalents).
-
Stir the resulting mixture for 30 minutes until the ice has completely melted. A precipitate of the crude product should form.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be purified by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol or acetonitrile.
Protocol 2: Purification of Isomeric Mixture
If you obtain a mixture of the C-2 and C-3 carbaldehyde isomers, they can often be separated using silica gel chromatography. The two isomers typically have different polarities. The 3-carbaldehyde isomer is often reported to be more polar than the 2-carbaldehyde isomer. A slow, careful gradient elution is recommended for optimal separation.
References
-
Antufiev, B. A., et al. (2018). Synthesis of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. As seen in Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for formylation of imidazo-pyrimidine. ResearchGate. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
Bationo, R. F., et al. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
N'Guessan, A. D., et al. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health. [Link]
-
ResearchGate. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Improving the stability of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in solution
Welcome to the technical support guide for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the chloro-substituted imidazopyridine ring, necessitates careful handling to ensure experimental reproducibility and success.
This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
A1: The instability of this compound stems from two main chemical features: the aldehyde group and the imidazo[1,2-a]pyridine scaffold.
-
Aldehyde Reactivity: Aldehydes are susceptible to oxidation, especially when exposed to air (molecular oxygen), converting the carbaldehyde to a carboxylic acid.[1][2] This process can be accelerated by light and the presence of metal ions. Aldehydes can also undergo self-condensation (aldol reaction) or polymerization, particularly under basic conditions or upon prolonged storage.[3]
-
Imidazopyridine Core: The imidazo[1,2-a]pyridine ring system is electron-rich and can be sensitive to photodegradation.[4][5] Exposure to UV or even ambient light can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can degrade the molecule.[5] The chloro-substituent can also influence the electron density and reactivity of the ring.
Q2: Which solvents are recommended for preparing stock solutions?
A2: The choice of solvent is critical for maximizing stability.
-
Recommended: Aprotic, anhydrous solvents are generally preferred. High-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents.
-
Use with Caution: Protic solvents like methanol and ethanol can form unstable hemiacetals with the aldehyde group.[6] While the compound may be soluble, long-term stability in these solvents is often compromised. If their use is unavoidable, solutions should be prepared fresh and used immediately.
-
Avoid: Aqueous solutions, especially unbuffered water, should be avoided for long-term storage. Water can form an unstable hydrate with the aldehyde and can facilitate hydrolytic degradation or pH-dependent side reactions.[6][7]
Q3: How does pH affect the stability of the compound in solution?
A3: The pH of the solution is a critical factor. The stability of aldehydes is significantly influenced by hydrogen-ion concentration.[8][9]
-
Acidic pH (below ~4): In strongly acidic conditions, the carbonyl oxygen can be protonated, which may increase susceptibility to certain nucleophilic attacks.[10] Some reactions, like imine formation, are acid-catalyzed, but the pH must be carefully controlled to avoid deactivating the nucleophile.[7]
-
Neutral to Slightly Acidic pH (4-7): This is generally the most stable range for aldehydes, minimizing both acid- and base-catalyzed degradation pathways. For reactions in aqueous media, buffering the solution to this pH range is highly recommended.
-
Alkaline pH (above 8): Basic conditions significantly promote aldol-type condensation reactions and other decomposition pathways.[3] Solutions of this compound will degrade rapidly at high pH.
Q4: What are the best practices for storing solutions to maximize shelf-life?
A4: Proper storage is essential to prevent degradation over time.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil. The imidazopyridine core is known to be photosensitive.[5][11]
-
Atmosphere: To prevent oxidation, blanket the solution with an inert gas like argon or nitrogen before sealing the vial. For highly sensitive applications, degassing the solvent prior to use is also recommended.
Troubleshooting Guide
Problem: My solution has developed a yellow or brown color.
-
Probable Cause: Color change often indicates degradation or polymerization. The formation of conjugated oligomers or oxidation products can lead to discoloration. Older samples of similar compounds, like pyridine-2-carbaldehyde, are often brown due to impurities from degradation.[12]
-
Solution:
-
Discard the Solution: Do not use a discolored solution, as the presence of impurities will compromise your experimental results.
-
Review Preparation Protocol: Ensure you are using high-purity, anhydrous aprotic solvents (e.g., DMSO).
-
Inert Atmosphere: When preparing the solution, work under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Storage: Confirm that the solution was stored protected from light and at a low temperature (-20°C or below).
-
Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis.
-
Probable Cause: The appearance of new peaks is a clear sign of chemical degradation. Common degradation products could include the corresponding carboxylic acid (from oxidation) or various condensation products.
-
Solution:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks. An increase of 16 amu (M+16) relative to the parent compound strongly suggests oxidation to the carboxylic acid.
-
Implement Preventative Measures:
-
Add an Antioxidant: For applications where it will not interfere, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution to inhibit radical-mediated oxidation.[13][14]
-
Use Fresh Solutions: Prepare solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, even under recommended conditions.
-
-
Optimize HPLC Method: Ensure your analytical method is a stability-indicating method, meaning it can resolve the parent compound from all potential degradation products.[15]
-
Problem: My reaction yield is low and inconsistent.
-
Probable Cause: If this compound is a starting material, its degradation in solution prior to or during the reaction will directly lead to lower yields. The actual concentration of the active aldehyde will be less than anticipated.
-
Solution:
-
Quantify Before Use: Use a validated analytical technique like quantitative NMR (qNMR) or HPLC with a fresh calibration curve to determine the exact concentration of the aldehyde in your stock solution immediately before use.
-
Control Reaction pH: If your reaction involves aqueous or protic media, ensure the pH is buffered to a neutral or slightly acidic range (pH 4-7) to minimize degradation during the experiment.[9][16]
-
Workflow Optimization: Add the aldehyde solution to the reaction mixture at the last possible moment to minimize its time in the reaction solution before it is consumed.
-
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices to maximize stability.
-
Preparation:
-
Place a pre-weighed amount of this compound (e.g., 1.806 mg for 1 mL of a 10 mM solution) into a clean, dry amber glass vial.
-
Add the required volume of anhydrous, high-purity DMSO.
-
Seal the vial with a screw cap containing a PTFE septum.
-
-
Inerting:
-
Gently purge the headspace of the vial with a stream of dry argon or nitrogen gas for 1-2 minutes using a needle inserted through the septum. Ensure a second needle is present to act as a vent.
-
Remove the vent and then the gas inlet needle.
-
-
Storage:
-
Wrap the vial in parafilm to ensure a tight seal.
-
Store immediately at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC Method for Monitoring Stability
This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of the compound and detect degradation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
This method should be validated to ensure it can separate the parent peak from potential impurities and degradation products.[15][17]
Data Summary: Factors Influencing Stability
| Parameter | Condition | Stability Outcome | Primary Degradation Pathway |
| Solvent | Anhydrous DMSO, DMF | High (Weeks to months at -20°C) | Slow oxidation |
| Acetonitrile | Moderate (Days at RT) | Oxidation | |
| Methanol, Ethanol | Low (Hours to days at RT) | Hemiacetal formation, Oxidation | |
| Water (unbuffered) | Very Low (Hours at RT) | Hydrate formation, pH-driven reactions | |
| pH | 4.0 - 6.5 | Optimal | Minimal degradation |
| < 4.0 | Moderate | Acid-catalyzed reactions | |
| > 8.0 | Very Low | Base-catalyzed condensation, decomposition | |
| Temperature | -80°C | Excellent (Long-term storage) | Kinetically inhibited |
| -20°C | Good (Standard stock storage) | Slow degradation | |
| 4°C | Poor (Short-term, <24h) | Moderate degradation | |
| Room Temperature | Very Poor (Use immediately) | Rapid degradation | |
| Atmosphere | Inert (Argon/Nitrogen) | High | Minimizes oxidation |
| Air | Low to Moderate | Oxidation is a primary pathway | |
| Light | Dark (Amber vial) | High | Minimizes photodegradation |
| Ambient/UV Light | Very Low | Photodegradation, ROS formation[5] |
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and resolving stability issues encountered during experiments.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that lead to the degradation of the target compound.
Caption: Key degradation pathways for the title compound.
References
- US8252844B2 - Method of stabilizing an aldehyde - Google Patents. (n.d.). Google Patents.
-
Trelstad, R. L. (1969). The Effect of pH on the Stability of Purified Glutaraldehyde. Journal of Histochemistry & Cytochemistry, 17(11), 756–757. Available from: [Link]
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). Preprints.org. Retrieved from [Link]
- US6137013A - Method of stabilizing aldehydes - Google Patents. (n.d.). Google Patents.
-
Baert, J., De Clippeleer, J., Hughes, P., De Cooman, L., & Aerts, G. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available from: [Link]
-
Onoue, S., Igarashi, N., Yamada, S., & Chan, H. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(8), 3343–3354. Available from: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules, 28(15), 5789. Available from: [Link]
-
Al-Yasari, A. H., & Ali, Z. A. (2016). Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. The Journal of Chemical Physics, 145(18), 184303. Available from: [Link]
-
Effect of pH on the activity and stability of immobilized ALDH and free... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2023). Molecules, 28(20), 7088. Available from: [Link]
-
Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. (2022). International Journal of Molecular Sciences, 23(16), 9028. Available from: [Link]
-
Reich, H. J., & Rigby, J. H. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. Journal of the American Chemical Society, 130(30), 9668–9669. Available from: [Link]
-
Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? (n.d.). Quora. Retrieved from [Link]
-
Hill, B. G., & Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(10), 938–940. Available from: [Link]
-
Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Tan, B. L., Norhaizan, M. E., & Liew, W. P. P. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 9, 1162. Available from: [Link]
-
López-Alarcón, C., & Lissi, E. (2017). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Molecules, 22(12), 2053. Available from: [Link]
-
Phaniendra, A., Jestadi, D. B., & Periyasamy, L. (2015). Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. Indian Journal of Clinical Biochemistry, 30(1), 11–26. Available from: [Link]
-
He, H., Lin, L., Jia, Z., Zhang, J., & Li, Y. (2014). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 80(13), 3865–3873. Available from: [Link]
-
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
This compound | 497058-00-1. (n.d.). Appchem. Retrieved from [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved from [Link]
-
Gardner, M., et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 61(15), 6721-6737. Available from: [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). Critical Reviews in Analytical Chemistry, 52(7), 1599-1621. Available from: [Link]
-
8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2017). Journal of Heterocyclic Chemistry, 54(4), 2465-2471. Available from: [Link]
-
Pyridine-2-carbaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2020). Organic & Biomolecular Chemistry, 18(40), 8049-8071. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 4. ijrpr.com [ijrpr.com]
- 5. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in the cyclization step of imidazo[1,2-a]pyridine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, specifically low yields, during the critical cyclization step. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, enabling you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the imidazo[1,2-a]pyridine core is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?
A: Low yields in these cyclizations often trace back to a few key areas. Before undertaking extensive optimization, verify the following:
-
Purity of Starting Materials: This is the most frequent cause of failure. 2-Aminopyridines can be susceptible to oxidation, and carbonyl compounds (aldehydes/ketones) may contain acidic impurities or be partially hydrated.[1] Isocyanides, used in multicomponent reactions, can degrade during storage.[1]
-
Water Content: The initial condensation step to form the key imine intermediate is reversible and produces water.[1] Ensure you are using anhydrous solvents and consider techniques for water removal if the reaction is sensitive to its presence.
-
Atmosphere: While many modern protocols use air as an oxidant[2], some reactions may be sensitive to oxygen, leading to side products. Conversely, some oxidative cyclizations explicitly require an oxidant like air or a chemical one.[2][3] Check if your specific protocol requires an inert atmosphere.
Q2: I see many different catalysts used for this synthesis (e.g., copper, iodine, palladium, or catalyst-free). How do I know which one is appropriate?
A: The choice of catalyst is entirely dependent on the specific transformation you are performing.
-
Catalyst-Free (Thermal Condensation): The classic Tschitschibabin reaction, involving a 2-aminopyridine and an α-halocarbonyl, often proceeds thermally without a catalyst, though sometimes under harsh conditions.[4][5]
-
Copper Catalysis: Copper catalysts (e.g., CuI, CuBr) are frequently used in aerobic oxidative coupling reactions, for instance, between 2-aminopyridines and ketones, nitroolefins, or in multicomponent reactions.[2][3][6] They facilitate C-N bond formation and oxidative dehydrogenation.
-
Iodine Catalysis: Molecular iodine is an effective and mild Lewis acid catalyst for promoting multicomponent reactions, activating the initial imine intermediate towards nucleophilic attack by an isocyanide.[7][8][9]
-
Palladium Catalysis: Palladium is typically reserved for more complex C-H activation or cross-coupling strategies to build or functionalize the imidazo[1,2-a]pyridine core.[10]
Q3: How critical is the reaction temperature? My reaction is sluggish at room temperature, but heating seems to create more impurities.
A: Temperature is a critical parameter that must be optimized. While some modern, highly efficient reactions proceed at room temperature[8][11], many require heating to overcome the activation energy for cyclization.[12] However, excessive heat can lead to decomposition of starting materials or intermediates and promote side reactions.[1] Systematic temperature screening (e.g., from room temperature to 80 °C in 20 °C increments) is often necessary to find the optimal balance between reaction rate and selectivity.[2]
Troubleshooting Guide: Diagnosing Low Yield
This section provides a systematic approach to identifying and solving common problems during the cyclization step.
Problem 1: Low to No Product Formation with Unreacted Starting Materials
If your analysis (TLC, LC-MS) shows significant amounts of unreacted 2-aminopyridine and/or the carbonyl partner, the initial condensation or activation step is likely failing.
Potential Causes & Solutions
-
Cause 1: Inactive Carbonyl Compound. Aldehydes can oxidize to unreactive carboxylic acids.[1] Ketones may form stable hydrates or ketals.
-
Solution: Use freshly distilled or purified aldehydes. Confirm the structure and purity of your carbonyl compound by NMR and/or melting point.
-
-
Cause 2: Presence of Water. Water inhibits the formation of the crucial N-acyliminium or imine intermediate by Le Chatelier's principle.[1]
-
Solution:
-
Use anhydrous solvents. If necessary, dry the solvent over molecular sieves prior to use.
-
Add a dehydrating agent to the reaction mixture, such as molecular sieves (3Å or 4Å), or trimethyl orthoformate.[1]
-
-
-
Cause 3: Insufficient Activation. The reaction may have a high activation energy barrier that is not being overcome.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in a controlled manner. Microwave irradiation can sometimes provide rapid and efficient heating to improve yields.[5]
-
Add a Catalyst: If using a thermal method, consider adding a suitable Lewis acid catalyst (e.g., I₂, Sc(OTf)₃, FeCl₃) to activate the carbonyl group or the subsequent intermediates.[8][11]
-
-
Problem 2: Starting Materials are Consumed, but Yield of Desired Product is Low
This scenario suggests that the reaction is proceeding, but is either incomplete or forming undesired side products.
Potential Causes & Solutions
-
Cause 1: Side Product Formation. The reaction conditions may favor alternative pathways. In multicomponent reactions, decomposition of acid-sensitive isocyanides can be an issue.[9][11]
-
Solution:
-
Analyze the Crude Mixture: Use LC-MS or NMR on the crude reaction mixture to identify the major byproducts. Understanding their structure can provide clues about the competing reaction pathways.
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time may improve selectivity.[12]
-
Change the Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents (e.g., Toluene, DMF, Acetonitrile, Ethanol).[2][8]
-
-
-
Cause 2: Product Instability or Degradation. The imidazo[1,2-a]pyridine core is generally stable, but certain functionalities might be sensitive to the reaction conditions (e.g., acidic or basic cleavage).
-
Solution: Check the stability of your purified product under the reaction conditions (without starting materials) for a prolonged period. If degradation is observed, consider milder conditions or protecting sensitive functional groups.
-
-
Cause 3: Inefficient Cyclization of the Intermediate. The initial condensation may occur, but the subsequent intramolecular cyclization is slow or unfavorable.
-
Solution:
-
Optimize the Catalyst: For catalyzed reactions, screen different catalysts or catalyst loadings. For example, in copper-catalyzed systems, CuBr was found to be more effective than other copper salts in one study.[2]
-
Base/Acid Effects: The presence of a base or acid can be critical. Some protocols require a base (e.g., K₂CO₃) to facilitate the final aromatization step, while others are performed under acidic or neutral conditions.[13]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Data Presentation: Impact of Reaction Parameters
The following table summarizes common reaction parameters and their typical influence on the synthesis of imidazo[1,2-a]pyridines, based on various reported protocols.
| Parameter | Common Options | Potential Impact on Yield | Rationale & Considerations |
| Catalyst | None, Cu(I) salts, I₂, Pd complexes | Critical | Depends on mechanism. Cu(I) for aerobic oxidation[2], I₂ for Lewis acid catalysis in MCRs.[8] |
| Solvent | DMF, Toluene, Ethanol, Water, Acetonitrile | High | Polarity can affect intermediate stability and reaction rates. DMF is a common high-boiling polar aprotic solvent.[2] Ethanol or water can be green solvent choices.[7] |
| Temperature | Room Temp to 120 °C | High | Balances reaction rate against side product formation.[12] Optimization is crucial. |
| Atmosphere | Air, Inert (N₂ or Ar) | Moderate to High | Some modern syntheses beneficially use air as the terminal oxidant.[2] Others may require inert conditions to prevent degradation. |
| Base | K₂CO₃, NaHCO₃, None | Moderate | May be required for deprotonation in the final aromatization step. However, many modern protocols are base-free.[13] |
| Water | Anhydrous vs. Aqueous | High | Presence of water is often detrimental to the initial imine formation.[1] |
Key Experimental Protocols
Protocol 4.1: General Procedure for Starting Material Purification
A. Purification of 2-Aminopyridine:
-
If the solid appears discolored (yellow or brown), dissolve it in a minimum amount of hot toluene or ethanol.
-
Add activated charcoal and heat at reflux for 15-20 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Purification of Aldehydes:
-
For liquid aldehydes, distillation under reduced pressure is the most effective method to remove non-volatile carboxylic acid impurities.
-
For solid aldehydes, recrystallization from an appropriate solvent (e.g., hexane/ethyl acetate) can be effective.
Protocol 4.2: General Workflow for Reaction Optimization Screening
-
Setup: In parallel reaction vials, set up the model reaction using your purified starting materials.
-
Variable Screening: Vary one parameter at a time while keeping others constant. Good parameters to screen initially are:
-
Solvent: Toluene, DMF, CH₃CN, EtOH (Ensure anhydrous conditions).
-
Temperature: RT, 50 °C, 80 °C, 100 °C.
-
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction. Dilute and analyze by LC-MS to determine the conversion of starting material and the relative formation of the desired product.
-
Refinement: Based on the best initial "hit," perform a more refined optimization around those conditions (e.g., narrower temperature range, different catalyst loadings).
Visualizing the Core Reaction: A Mechanistic Overview
The diagram below illustrates a generalized mechanism for the classic synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone.
Caption: General mechanism of the Tschitschibabin reaction.
References
- Organic Chemistry Frontiers. (2019).
- BenchChem. (n.d.). Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. BenchChem.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic-Chemistry.org.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic-Chemistry.org.
- ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine.
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.
- MDPI. (2024).
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Asian Journal of Organic Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Reaction: The Vilsmeier-Haack Formylation
The synthesis of this compound typically proceeds via a Vilsmeier-Haack reaction. This involves the formylation of an electron-rich 3-chloroimidazo[1,2-a]pyridine scaffold using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).
The primary unreacted starting materials and byproducts that need to be removed during purification are:
-
Unreacted 3-chloroimidazo[1,2-a]pyridine: The parent heterocyclic compound.
-
Excess Vilsmeier Reagent and its Hydrolysis Products: Including dimethylamine hydrochloride and phosphoric acid, which are formed during the aqueous work-up.
-
Residual DMF: A high-boiling point solvent that can be challenging to remove completely.
II. Troubleshooting and FAQs
This section addresses specific issues you might encounter during the purification of this compound.
Q1: My crude product is a sticky oil/dark tar. What went wrong and how can I purify it?
A1: The Cause: The formation of a sticky oil or tar is often due to residual DMF and acidic byproducts from the hydrolysis of the Vilsmeier reagent. Incomplete neutralization during the work-up is a common culprit.
The Solution: A Step-by-Step Purification Protocol
-
Thorough Neutralization and Extraction:
-
After quenching the reaction with ice-water, it is crucial to neutralize the mixture thoroughly. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8.[1] This step is critical to neutralize any remaining acidic species.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1] Combining and thoroughly washing the organic layers with brine will help remove water-soluble impurities.
-
-
Column Chromatography: This is the most effective method for separating the desired product from the unreacted starting material and other non-polar impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective.[1][2] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The unreacted, less polar 3-chloroimidazo[1,2-a]pyridine will elute first, followed by the more polar product, this compound.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.
-
Q2: I'm having trouble separating the product from the starting material using column chromatography. What can I do to improve the separation?
A2: The Cause: Poor separation on a silica gel column is usually due to an inappropriate solvent system or overloading of the column. The polarity difference between the starting material (3-chloroimidazo[1,2-a]pyridine) and the product (this compound) is significant due to the aldehyde group, but optimization is sometimes necessary.
The Solution: Optimizing Column Chromatography
-
Solvent System Selection: Before running a large-scale column, perform TLC analysis with various solvent systems to find the optimal eluent. Aim for a retention factor (Rf) of approximately 0.2-0.3 for your product to ensure good separation.
-
Fine-tuning Polarity: If a simple hexane/ethyl acetate system is not providing adequate separation, consider adding a small amount of a more polar solvent like methanol to the ethyl acetate. Alternatively, using a different non-polar solvent like toluene in place of hexane can sometimes alter the selectivity.
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to prevent channeling. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column will lead to broad peaks and poor separation.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for most organic purifications. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good balance of polarity for separating the starting material and product. |
| TLC Monitoring | Yes | Essential for identifying the optimal solvent system and tracking the separation. |
| Column Loading | Minimal solvent, concentrated band | Prevents band broadening and improves resolution. |
Q3: Can I use recrystallization to purify my product? If so, what solvents should I try?
A3: The Cause: Recrystallization is a viable and often simpler alternative to column chromatography if a suitable solvent can be found. The success of recrystallization depends on the differential solubility of the product and impurities in a given solvent at different temperatures.
The Solution: Recrystallization Protocol
-
Solvent Screening: The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below. Common solvents to screen for imidazo[1,2-a]pyridine derivatives include:
-
Ethanol or Methanol
-
Acetonitrile[3]
-
Ethyl acetate/Hexane mixture
-
Toluene
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
III. Experimental Workflow and Diagrams
General Purification Workflow
The following diagram illustrates the typical workflow for the purification of this compound after a Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction Mechanism Overview
Understanding the reaction mechanism provides insight into the formation of byproducts.
IV. References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[1,2-a]pyridines. Scribd. Available at: [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
De Gruyter. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Heterocyclic Communications, 15(1), 73-78.
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Scientific Research Publishing. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. Available at: [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 1-8.
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography? Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
PubMed. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
-
NISCAIR. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Organic Chemistry Portal. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds. Available at:
-
Beilstein Journals. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 2374-2382.
-
National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]
Sources
Minimizing byproduct formation during the formylation of 2-chloroimidazo[1,2-a]pyridine
Welcome to the technical support guide for the formylation of 2-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Our goal is to provide you with in-depth, field-proven insights to help you maximize the yield of the desired 2-chloro-3-formyl-imidazo[1,2-a]pyridine while minimizing the formation of troublesome byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the formylation of 2-chloroimidazo[1,2-a]pyridine?
The primary challenge lies in controlling the electrophilic substitution reaction to selectively introduce a single formyl group at the C3 position without inducing side reactions. The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack.[1][2] While this innate reactivity facilitates the desired formylation, it can also lead to decomposition or the formation of multiple byproducts if the reaction conditions are not precisely controlled. The most common method employed is the Vilsmeier-Haack reaction, which uses a pre-formed or in situ generated Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4][5][6][7]
Q2: Why is the formylation highly selective for the C3 position?
The regioselectivity is dictated by the electronic properties of the imidazo[1,2-a]pyridine nucleus. The nitrogen atom at position 1 is a powerful electron-donating group, channeling electron density into the five-membered imidazole ring. Resonance analysis shows that the C3 position bears the highest degree of negative charge density, making it the most nucleophilic and thus the most favorable site for attack by an electrophile like the Vilsmeier reagent. This inherent electronic preference is a significant advantage, as it typically prevents the formation of other positional isomers.
Q3: What are the most common byproducts in a Vilsmeier-Haack formylation of this substrate?
While the reaction is highly regioselective for C3, several byproducts can arise from suboptimal conditions:
-
Decomposition Products: The most prevalent issue is the formation of dark, often intractable, polymeric tars. This typically results from excessive reaction temperatures or localized heating ("hot spots") during the exothermic formation of the Vilsmeier reagent.
-
Hydrolysis Products: During aqueous workup, the chloro-substituent at the C2 position can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the corresponding 2-hydroxy-imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Unreacted Starting Material: Incomplete conversion is a common problem, often stemming from reagent instability or insufficient activation.[8]
-
Di-formylated Species: While less common due to the deactivating effect of the first formyl group, over-formylation is possible under harsh conditions or with a large excess of the Vilsmeier reagent.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or no conversion of starting material.
-
Root Cause Analysis: This issue is almost always linked to the quality and reactivity of the Vilsmeier reagent itself. The reagent is moisture-sensitive and can degrade over time.
-
Reagent Quality: The phosphorus oxychloride (POCl₃) and DMF must be of high purity and anhydrous. Using old bottles or reagents exposed to atmospheric moisture will significantly reduce the concentration of the active electrophile.[8]
-
Insufficient Activation: The reaction may be too cold, or the reaction time may be too short for a complete reaction, especially if the substrate concentration is high.
-
-
Recommended Solutions:
-
Use Fresh Reagents: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[8]
-
Optimize Reagent Stoichiometry: A common and effective ratio is 1.5 equivalents of the Vilsmeier reagent relative to the 2-chloroimidazo[1,2-a]pyridine substrate.[8]
-
Control Temperature Profile: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the substrate. After substrate addition, allow the reaction to warm slowly to room temperature or gently heat to 40-60 °C. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[3][8]
-
Extend Reaction Time: If monitoring indicates a sluggish reaction, extend the time at a moderate temperature (e.g., 50 °C) until the starting material is consumed.[8]
-
Problem 2: The reaction mixture turns black, and the final product is a complex, difficult-to-purify mixture.
-
Root Cause Analysis: This points to decomposition, which is typically caused by excessive heat. The exothermic reaction between POCl₃ and DMF can be difficult to control, leading to localized overheating that degrades the electron-rich substrate and the product.
-
Recommended Solutions:
-
Strict Temperature Control: The dropwise addition of POCl₃ to chilled DMF (0 °C) is critical. Ensure the flask is well-immersed in an ice bath and that stirring is vigorous to dissipate heat effectively.[8]
-
Use a Co-Solvent: Adding an inert, anhydrous co-solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or chloroform can be highly effective.[8] A co-solvent helps to keep the Vilsmeier reagent salt in solution, preventing it from precipitating and creating localized hot spots, and improves overall heat distribution.
-
Controlled Workup: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and a saturated sodium bicarbonate solution. This neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt under controlled temperature conditions.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the formylation process.
Caption: Troubleshooting workflow for formylation.
Optimized Experimental Protocol
This protocol has been designed to maximize yield while minimizing byproduct formation.
Reaction: Vilsmeier-Haack Formylation of 2-chloroimidazo[1,2-a]pyridine
Caption: Optimized Vilsmeier-Haack protocol workflow.
Materials & Reagents:
| Reagent | M. Wt. | Equivalents | Amount (for 10 mmol scale) |
| 2-Chloroimidazo[1,2-a]pyridine | 152.59 | 1.0 | 1.53 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 1.3 mL (15 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 1.5 | 1.1 mL (15 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (1.1 mL, 15 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (1.3 mL, 15 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not exceed 5 °C. Vigorous stirring is essential.[8]
-
After the addition is complete, allow the resulting mixture to stir at 0 °C for an additional 30 minutes. A white precipitate of the Vilsmeier reagent may form.
-
-
Reaction with Substrate:
-
Dissolve 2-chloroimidazo[1,2-a]pyridine (1.53 g, 10 mmol) in anhydrous DCM (10 mL).
-
Add the substrate solution dropwise to the cold Vilsmeier reagent suspension over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LCMS until the starting material spot is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate beaker, prepare a vigorously stirred mixture of crushed ice (50 g) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quench is exothermic and will release gas.
-
Continue stirring for 30 minutes until the hydrolysis is complete.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford 2-chloro-3-formyl-imidazo[1,2-a]pyridine as a solid.
-
Alternative Formylation Strategies
Should the Vilsmeier-Haack reaction prove problematic, other methods can be considered:
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (like trifluoroacetic acid). It is generally milder but may be lower yielding for some substrates.
-
Other Formylating Agents: Reagents based on formamide derivatives or N-formylsaccharin can offer alternative reactivity profiles under Lewis acid catalysis.[9][10][11]
-
Copper-Catalyzed Formylation: Recent literature describes methods for the C3-formylation of imidazo[1,2-a]pyridines using DMSO as the formyl source and molecular oxygen as the oxidant, catalyzed by a copper salt.[12] This approach avoids the use of POCl₃ entirely.
By understanding the underlying reaction mechanism, anticipating common pitfalls, and applying these optimized protocols and troubleshooting strategies, researchers can confidently and efficiently synthesize 2-chloro-3-formyl-imidazo[1,2-a]pyridine.
References
- New Formylating Agents - Preparative Procedures and Mechanistic Investigations. Erowid.
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- A Comparative Guide to Formylating Agents: Formyl Acetate vs. Alternatives. Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing).
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC - NIH.
- (PDF) N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry.
- Methanol as a formylating agent in nitrogen heterocycles. RSC Publishing.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Vilsmeier–Haack reaction. Wikipedia.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications (RSC Publishing).
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Formylating Agents - Preparative Procedures and Mechanistic Investigations [erowid.org]
- 10. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Recrystallization techniques for purifying 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support guide for the purification of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives paramount for reliable downstream applications.[1][2] This guide provides field-proven protocols, explains the scientific principles behind them, and offers robust troubleshooting advice to overcome common challenges encountered during recrystallization.
Physicochemical Properties & Initial Assessment
Before any purification attempt, it is crucial to understand the basic properties of your compound. This data informs solvent selection and helps in identifying the pure product.
| Property | Value | Source(s) |
| CAS Number | 497058-00-1 | [3][4] |
| Molecular Formula | C₈H₅ClN₂O | [4] |
| Molecular Weight | 180.59 g/mol | [4] |
| Appearance | Typically a solid (color may vary with purity) | N/A |
| Melting Point | Not publicly available in searched literature. Must be determined experimentally. | [3] |
Expert Insight: The lack of a reported melting point in common databases means that establishing this value for your purified material is a critical quality control step. A sharp melting point range (e.g., < 2°C) is a strong indicator of high purity.
Core Recrystallization Protocols
Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[5] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to form crystals, while impurities remain in the solvent (mother liquor).[6] Based on protocols for structurally similar imidazopyridine derivatives, alcohols and esters are excellent starting points for solvent screening.[7]
Protocol 2.1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach. The ideal solvent dissolves the compound well when hot but poorly when cold.[8]
Recommended Solvents: Ethanol, Isopropanol, or Ethyl Acetate.[7]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Dissolution: Heat the test tube in a water bath or on a hot plate. The compound should dissolve completely. If it does not, add more solvent dropwise until a clear solution is achieved at the solvent's boiling point.
-
Main Procedure: Place the bulk of your crude solid into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid, keeping the solvent near its boiling point.
-
(Optional) Decolorization: If the solution is colored and the pure compound is expected to be colorless or pale, add a small amount (spatula tip) of activated charcoal and boil for a few minutes.[6]
-
(Optional) Hot Filtration: If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and yield.
Protocol 2.2: Two-Solvent (Binary) Recrystallization
This method is useful when no single solvent has the ideal solubility profile. It involves a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[8]
Recommended Solvent Systems:
-
Ethanol / Water[9]
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.
-
Induce Cloudiness: While the solution is still hot, add the "co-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-clarify: Add one or two drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.[8]
-
Crystallization, Collection, and Drying: Follow steps 6 through 9 from the Single-Solvent Protocol. Wash the collected crystals with a cold mixture of the two solvents.
Visualization of Workflows
General Recrystallization Workflow
Caption: A standard workflow for purifying a solid by recrystallization.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Troubleshooting (Question & Answer)
Q1: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?
-
Cause: The solvent is likely unsuitable. The polarity of the solvent may be too low or too high to dissolve the compound even at elevated temperatures.
-
Solution:
-
Evaporate the current solvent.
-
Select a new, more appropriate solvent. For imidazopyridines, if a non-polar solvent like hexane fails, try a more polar one like ethyl acetate or isopropanol.[7] If a polar solvent like water fails, try a less polar one like ethanol.
-
Consider using a binary solvent system as described in Protocol 2.2.
-
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
-
Cause: The solution is supersaturated to a point where the compound's melting point is lower than the solution's temperature, causing it to separate as a liquid ("oil") rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is excessively high.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to lower the concentration.
-
Ensure the solution cools as slowly as possible. Insulating the flask with glass wool or paper towels can help.
-
Vigorous scratching of the flask's inner surface with a glass rod at the oil-solvent interface may induce crystallization as it cools.[6]
-
Q3: No crystals have formed, even after cooling in an ice bath. What are my next steps?
-
Cause: This can be due to two primary reasons: either too much solvent was used, and the solution is not supersaturated, or the nucleation process (the initial formation of crystals) has not started.
-
Solution (in order of preference):
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[6]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[6]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to reduce the volume too much, or the compound may precipitate out as an amorphous solid. Allow the concentrated solution to cool again.
-
Co-solvent Addition: If using a single-solvent system, you can try adding a co-solvent (in which the compound is insoluble) dropwise until turbidity is observed, then cool again.
-
Q4: The final crystals are still colored, but I expected a white or pale-yellow solid. How can I improve this?
-
Cause: Highly colored impurities are present and were not fully removed. Activated charcoal may be inefficient for certain types of impurities.
-
Solution:
-
Redissolve the colored crystals in fresh hot solvent.
-
Add a small amount of fresh activated charcoal (Norit). Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Boil the mixture for 5-10 minutes. The impurities will adsorb to the surface of the carbon.[6]
-
Perform a hot gravity filtration to remove the charcoal and then proceed with the cooling and crystallization steps. A second recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound?
-
A: The most common synthesis route for this compound is the Vilsmeier-Haack formylation of 3-chloroimidazo[1,2-a]pyridine.[10] Therefore, potential impurities could include unreacted starting material, residual Vilsmeier reagent (or its byproducts), and potentially side-products from the reaction. Proper recrystallization should effectively remove these.
Q: How do I select the absolute best solvent without extensive trial and error?
-
A: While some trial and error is unavoidable, you can make an educated guess. Imidazopyridine derivatives are often crystalline and have been successfully recrystallized from alcohols like ethanol and isopropanol, or esters like ethyl acetate.[7] Start with these. A good rule of thumb is "like dissolves like." Given the compound's heterocyclic structure with polar C-N, C=O, and C-Cl bonds, moderately polar solvents are the most logical starting point.
Q: My recovery yield is very low. How can I improve it?
-
A: Low yield can result from several factors:
-
Using too much solvent during the dissolution step. Always use the minimum amount of hot solvent.
-
Cooling for an insufficient amount of time in the ice bath.
-
Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.
-
Premature crystallization during a hot filtration step.
-
The crude material may have contained a large percentage of impurities to begin with.
-
Q: Can I put my hot solution directly into the ice bath to speed things up?
-
A: This is strongly discouraged.[8] Rapid cooling causes the compound to crash out of solution as a fine powder or amorphous solid, which can trap impurities within the crystal lattice, defeating the purpose of recrystallization. Slow, controlled cooling is paramount for forming large, pure crystals.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization failures.
References
- Biziere, K., Bourguignon, J., Galzin, A., & Uzan, A. (n.d.). Imidazopyridine derivatives, their preparation and therapeutical use (Patent No. EP0289371A1). Google Patents.
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Kouassi, A. B., Aboya, J. L. A., Soumane, D., Bieri, A., Diarrassouba, M., Ouattara, M., Kone, M., & Kablan, A. J. B. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 10, 127-139. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
MDPI. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 6(12), 1004-1011. Retrieved from [Link]
-
University of West Florida. (n.d.). Recrystallization. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Knaus, E. E., & Kumar, R. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(3), 185-194. Retrieved from [Link]
-
Pitchai, K., Periyasami, G., & Kumar, S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38253. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01001. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. 497058-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 8. Home Page [chem.ualberta.ca]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Technical Support Center: NMR Analysis of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support resource for researchers, chemists, and quality control professionals working with 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and quantifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise and practical insights needed to ensure the purity and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR spectral features for pure this compound?
A1: Understanding the baseline NMR spectrum of the pure active pharmaceutical ingredient (API) is the first critical step in impurity profiling. The imidazo[1,2-a]pyridine core has a distinct set of proton and carbon signals. The addition of the chloro and carbaldehyde groups at the C3 and C2 positions, respectively, induces predictable shifts.
Based on published data for similar substituted imidazo[1,2-a]pyridine scaffolds, the expected chemical shifts in a solvent like DMSO-d₆ are summarized below.[1][2] Note that actual shifts can vary slightly based on solvent and concentration.
Table 1: Predicted NMR Chemical Shifts for this compound
| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| 2-CHO | Proton | ~9.8 - 10.1 (singlet) | - | Highly deshielded aldehyde proton; a key signal for identification. |
| 2-CHO | Carbon | - | ~180 - 185 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| 3-C | Carbon | - | ~120 - 125 | Carbon bearing the chloro group. |
| 5-H | Proton | ~9.5 - 9.8 (doublet) | - | Most downfield proton on the pyridine ring due to proximity to nitrogen. |
| 5-C | Carbon | - | ~145 - 148 | - |
| 6-H | Proton | ~7.4 - 7.6 (triplet) | - | - |
| 6-C | Carbon | - | ~115 - 118 | - |
| 7-H | Proton | ~7.0 - 7.2 (triplet) | - | - |
| 7-C | Carbon | - | ~130 - 133 | - |
| 8-H | Proton | ~7.8 - 8.0 (doublet) | - | - |
| 8-C | Carbon | - | ~125 - 128 | - |
| 8a-C | Carbon | - | ~155 - 158 | Bridgehead carbon. |
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the most likely process-related impurities?
A2: The presence of unexpected signals indicates impurities, which most often arise from the synthetic route. The formylation of an imidazo[1,2-a]pyridine core to produce the target molecule is commonly achieved via the Vilsmeier-Haack reaction.[3][4][5] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7]
Understanding this mechanism allows us to predict the likely process-related impurities.
Table 2: Troubleshooting Guide for Common Impurities
| Potential Impurity | Origin | Expected ¹H NMR Signals (Characteristic) |
| Imidazo[1,2-a]pyridine (Starting Material) | Incomplete reaction. | Two singlets around 7.5-8.0 ppm for H-2 and H-3. The absence of the aldehyde proton (~10 ppm) and the presence of a proton signal at the 2-position are key indicators.[8] |
| 3-Chloroimidazo[1,2-a]pyridine | Incomplete formylation. | Absence of the aldehyde proton. A singlet corresponding to the H-2 proton will appear, likely shifted from the parent imidazo[1,2-a]pyridine due to the C3-chloro substituent. |
| Isomeric Aldehydes | Non-selective formylation under harsh conditions. | A different set of aromatic signals with distinct coupling patterns and a separate aldehyde singlet. Formylation at C-5 or C-7, while less likely, is possible. 2D NMR (COSY, HMBC) is essential for confirming the substitution pattern. |
| 3-Hydroxy-imidazo[1,2-a]pyridine-2-carbaldehyde | Hydrolysis of the chloro group during aqueous workup or storage. | The disappearance of the chloro-substituent effect and the potential appearance of a broad phenolic -OH proton signal. The aromatic signals will shift upfield compared to the chlorinated target compound. |
| Residual DMF | Incomplete removal of the reaction solvent/reagent. | Three singlets: one large singlet around 8.0 ppm (formyl proton) and two smaller singlets around 2.9 and 2.7 ppm (two methyl groups). |
| 3-Chloro...-2-carboxylic acid | Oxidation of the aldehyde group. | The aldehyde proton signal at ~10 ppm will be absent. A very broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm), which may be exchangeable with D₂O. |
Q3: How can I definitively confirm the structure of a significant unknown impurity?
A3: Structural elucidation of an unknown impurity requires a systematic approach using a suite of 2D NMR experiments. While 1D ¹H NMR can suggest possibilities, it is often insufficient for unequivocal identification. For complex molecules, it is crucial to isolate the impurity first, often using techniques like preparative HPLC, to obtain a clean sample for detailed NMR analysis.[9]
The workflow involves correlating proton and carbon signals to piece together the molecular structure.
Experimental Workflow for Structure Elucidation
Caption: Workflow for impurity structure elucidation using NMR.
-
¹H and ¹³C/DEPT: Obtain high-resolution 1D spectra to count the number of unique protons and carbons and determine the carbon types (CH, CH₂, CH₃, Cq).
-
¹H-¹H COSY: Identify protons that are coupled (typically 2-3 bonds apart), which helps define fragments of the molecule (e.g., protons on the same aromatic ring).
-
¹H-¹³C HSQC: Correlate each proton to the carbon it is directly attached to. This definitively assigns the chemical shifts of protonated carbons.
-
¹H-¹³C HMBC: This is the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. For example, the aldehyde proton should show an HMBC correlation to the C3 carbon, confirming the substitution pattern.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used in parallel to determine the exact mass and elemental composition, which validates the proposed structure.[9]
Q4: How can I accurately determine the concentration of identified impurities?
A4: Once an impurity is identified, quantifying it is essential for quality control and regulatory compliance. Quantitative NMR (qNMR) is a powerful primary method for this purpose because it does not require a reference standard for the impurity itself.[10][11] The signal integral in NMR is directly proportional to the number of nuclei, allowing for accurate quantification when compared against a certified internal standard of known purity and weight.[12]
Protocol for Quantitative ¹H NMR (qNMR) Analysis
Sources
- 1. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. usp.org [usp.org]
- 12. emerypharma.com [emerypharma.com]
Enhancing the reactivity of the aldehyde for subsequent reactions
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming challenges associated with aldehyde reactivity. Aldehydes are fundamental building blocks in organic synthesis, yet their reactivity can be nuanced and often requires careful optimization for successful outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the reactivity of your aldehydes for a variety of subsequent reactions.
Understanding Aldehyde Reactivity: The Fundamentals
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This carbon is inherently electron-deficient due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles.[1][2] However, steric hindrance and the electronic nature of the substituents attached to the carbonyl group can significantly influence its reactivity. Aldehydes are generally more reactive than ketones because they are less sterically hindered and have only one electron-donating alkyl group compared to the two in ketones.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My aldehyde is failing to react or showing very low conversion. What are the first steps I should take to troubleshoot this?
A1: When an aldehyde exhibits low reactivity, a systematic approach to troubleshooting is crucial. Start by considering the following:
-
Purity of the Aldehyde: Aldehydes are prone to oxidation to carboxylic acids or polymerization.[5] Ensure the purity of your starting material. It's often beneficial to use freshly distilled or purified aldehyde. You can check for the presence of the corresponding carboxylic acid impurity using techniques like NMR or IR spectroscopy.
-
Reaction Conditions: Re-evaluate your reaction temperature, solvent, and concentration. Some reactions require heating to overcome activation energy barriers, while others may benefit from more polar or aprotic solvents to facilitate the desired mechanism.
-
Catalyst/Reagent Activity: If you are using a catalyst or reagent, its activity is paramount. Ensure it is fresh, properly stored, and, if applicable, activated according to established procedures. For instance, some Lewis acids are highly sensitive to moisture.
Q2: How can I activate a sterically hindered or electron-rich aldehyde?
A2: Sterically hindered or electron-rich aldehydes often exhibit diminished reactivity due to a less electrophilic carbonyl carbon. To enhance their reactivity, you can employ several strategies:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][6][7][8] Common Lewis acids for this purpose include TiCl₄, BF₃·OEt₂, SnCl₄, and AlCl₃.[8]
-
Brønsted Acid Catalysis: In some cases, a Brønsted acid can protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[1][9][10]
-
Organocatalysis: Chiral secondary amines, such as proline, can form a more reactive enamine or iminium ion intermediate, which can then participate in various transformations.[11][12][13][14]
Q3: I'm observing significant side product formation in my reaction. What are the likely causes and how can I minimize them?
A3: Side product formation is a common challenge. The nature of the side products can provide clues to the underlying issue.
-
Self-Condensation (Aldol Reaction): Aldehydes with α-hydrogens can undergo self-aldol condensation, especially under basic conditions.[15] To mitigate this, consider slow addition of the aldehyde to the reaction mixture or using a non-enolizable aldehyde if the reaction design permits.[15][16]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Oxidation: As mentioned, aldehydes can be sensitive to air oxidation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Troubleshooting Guides for Specific Reactions
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[5] However, challenges can arise, particularly with unreactive aldehydes or stabilized ylides.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Incomplete ylide formation.[17] 2. Unreactive aldehyde (sterically hindered or electron-rich).[5] 3. Ylide instability.[18] 4. Presence of acidic protons in the aldehyde (e.g., a phenol group) that quench the ylide.[18] | 1. Ensure the base is strong enough (e.g., n-BuLi, NaH) and the solvent is anhydrous.[17][19] 2. Activate the aldehyde with a Lewis acid (use with caution as it can react with the ylide). Consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for hindered ketones.[5] 3. Generate the ylide in situ in the presence of the aldehyde.[18] 4. Use an excess of base to deprotonate both the phosphonium salt and the acidic functional group, or protect the acidic group.[18] |
| Poor Stereoselectivity (E/Z mixture) | The nature of the ylide (stabilized, semi-stabilized, or unstabilized) influences stereochemistry.[5] | For unstabilized ylides, performing the reaction in the presence of lithium salts can enhance Z-selectivity. For stabilized ylides, which typically favor the E-alkene, optimizing reaction conditions may improve selectivity.[5] |
Experimental Protocol: In Situ Ylide Generation for a Sluggish Wittig Reaction
This protocol is designed for situations where the ylide may be unstable.
-
To a stirred suspension of the phosphonium salt (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Decision Workflow for a Failed Wittig Reaction
Caption: Troubleshooting workflow for a failed Wittig reaction.
Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation. However, controlling selectivity in crossed aldol reactions and preventing self-condensation can be challenging.[20][21]
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Crossed Aldol Product | 1. Competitive self-condensation of the enolizable aldehyde.[15] 2. Reversibility of the aldol addition step. | 1. Use a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile.[15] 2. Employ a directed aldol strategy, such as pre-forming a lithium enolate with LDA at low temperature.[15][16] 3. Slowly add the enolizable component to the non-enolizable aldehyde and base.[15] |
| Formation of Complex Product Mixture | Both carbonyl compounds are enolizable, leading to multiple products. | Use a directed approach like the Mukaiyama aldol reaction, which involves a silyl enol ether and a Lewis acid, to control which partner acts as the nucleophile.[16] |
Experimental Protocol: Directed Aldol Reaction via a Lithium Enolate
This protocol outlines the reaction between a ketone (as the enolate precursor) and a non-enolizable aldehyde.
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from aldehydes.[22] The main challenges often involve the stability of the intermediate imine and competition with carbonyl reduction.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Amine Product | 1. Reduction of the starting aldehyde to an alcohol.[22] 2. Inefficient imine formation, especially with hindered ketones.[23] 3. Instability of the imine intermediate. | 1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the carbonyl.[22] 2. For difficult imine formations, consider a two-step procedure where the imine is formed first with removal of water (e.g., using a Dean-Stark trap or molecular sieves), followed by reduction. |
| Formation of Byproducts | 1. Over-alkylation of the amine product. 2. Side reactions of the nitro group if present in the substrate when using certain reducing agents.[24] | 1. Use a stoichiometric amount of the aldehyde. 2. Choose a reducing agent that is chemoselective for the imine reduction in the presence of other reducible functional groups. |
Conceptual Pathway for Enhancing Aldehyde Reactivity
Caption: Strategies for activating a poorly reactive aldehyde.
References
-
Storer, R. I., & MacMillan, D. W. C. (2004). Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes. Tetrahedron, 60(34), 7705-7714. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- MacMillan, D. W. C. (2004). Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes. Tetrahedron, 60, 7705-7714.
-
ResearchGate. (n.d.). Organocatalysis Using Aldehydes: The Development and Improvement of Catalytic Hydroaminations, Hydrations and Hydrolyses. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved from [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society, 122(37), 8837–8847. [Link]
-
ProQuest. (n.d.). Organocatalysis Inspired Chemistry of Aldehydes. Retrieved from [Link]
-
Denmark, S. E., & Wynn, T. (2001). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. Journal of the American Chemical Society, 123(26), 6199–6200. [Link]
-
ResearchGate. (n.d.). Activation of an aldehyde via a) H⁺ or Lewis acid (LA); b) a thiourea organocatalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Denmark, S. E., & Chung, W.-j. (2002). Lewis Base Activation of Lewis Acids. Catalytic Enantioselective Addition of Silyl Enol Ethers of Achiral Methyl Ketones to Aldehydes. Organic Letters, 4(24), 4333–4336. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
YouTube. (2024, February 23). Lec5 - Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chad's Prep. (2021, March 31). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Quora. (2018, May 3). Why are aldehydes and ketones more reactive towards a nucleophilic addition reaction than alkenes? Retrieved from [Link]
-
ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Mixed-Aldol Condensation Reaction with Unknown Aldehydes and Ketones: Employing Modern Methods To Improve the Learning Process for Second-Year Undergraduate Organic Chemistry Students. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction : r/Chempros. Retrieved from [Link]
-
Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent (video). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory | Request PDF. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Retrieved from [Link]
-
PubMed. (2008, December 24). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2024, March 26). Wittig Reaction Practice Problems. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction - Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. : r/Chempros. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalysis Inspired Chemistry of Aldehydes - ProQuest [proquest.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. reddit.com [reddit.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. jackwestin.com [jackwestin.com]
- 21. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Chloro and Other Substituted Imidazo[1,2-a]pyridine-2-carbaldehydes
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of various substituents onto this bicyclic heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for drug discovery.
This guide provides a comparative overview of the bioactivity of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde against other substituted analogues. While direct comparative studies on this specific compound are limited, we will draw upon research on closely related derivatives to elucidate the structure-activity relationships (SAR) that govern their biological effects. The strategic placement of a carbaldehyde group at the 2-position and a halogen at the 3-position suggests a potential for significant biological activity, as these functional groups can participate in various interactions with biological macromolecules.
The Influence of Substitution on Anticancer Activity
The imidazo[1,2-a]pyridine core is a promising framework for the development of novel anticancer agents.[4][5] Studies have shown that substitutions at various positions on the ring system can dramatically influence cytotoxicity and the mechanism of action.
For instance, a study on 3-aminoimidazo[1,2-a]pyridine derivatives revealed that the nature of the substituent at the C-2 position and the presence of a p-chlorophenyl group at the C-3 position are critical for anticancer activity. One of the standout compounds from this study, with a nitro group on the moiety at C-2 and a p-chlorophenyl ring at C-3, demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM. Another derivative, with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, was identified as a promising agent against B16F10 melanoma, with an IC50 of 21.75 ± 0.81 µM. These findings underscore the importance of the electronic and steric properties of the substituents at both the C-2 and C-3 positions in modulating anticancer potency.
Antimicrobial Potential of Substituted Imidazo[1,2-a]pyridines
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been explored for its antibacterial and antifungal properties.[2][6][7][8]
A study on new polyfunctional imidazo[1,2-a]pyridine derivatives highlighted that the nature of substituents on appended phenyl groups plays a crucial role in their antimicrobial activity.[7] Specifically, compounds with groups exhibiting positive sigma and positive bi values were found to be significantly more active.[7] This suggests that electronic effects are a key determinant of the antimicrobial efficacy of these compounds.
In a more closely related study, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, synthesized from 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes, were evaluated for their activity against a resistant strain of Candida albicans.[3] The results, summarized in the table below, indicate that the nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring and on the arylpropenone moiety significantly impacts the anticandidosic activity.
| Compound | R1 (at C-2) | R2 (on Arylpropenone) | MIC (µmol/L) |
| 10a | Phenyl | 4-Chloro | < 300 |
| 10b | Phenyl | 4-Bromo | < 300 |
| 10c | Phenyl | 4-Nitro | < 300 |
| 10i | Chloro | 4-Bromo | 41.98 |
Data extracted from Adingra, K., et al. (2022).[3]
Notably, the compound with a chloro substituent at the C-2 position of the imidazo[1,2-a]pyridine ring and a 4-bromo-substituted arylpropenone moiety (10i ) exhibited the most potent activity with a MIC of 41.98 µmol/L.[3] This finding is particularly relevant as it demonstrates that a chloro-substituted imidazo[1,2-a]pyridine carbaldehyde derivative can serve as a precursor to highly active antifungal agents. This strongly suggests that this compound itself is a promising candidate for antimicrobial drug discovery.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR insights for substituted imidazo[1,2-a]pyridines can be summarized:
-
Position 2: The nature of the substituent at the C-2 position significantly influences bioactivity. Both electron-donating and electron-withdrawing groups can lead to potent compounds, suggesting that the optimal substituent is target-dependent.
-
Position 3: Halogen substitution at the C-3 position, or on a phenyl ring attached to C-3, appears to be favorable for both anticancer and antimicrobial activities.[3] The electron-withdrawing nature of halogens likely plays a key role in target interaction.
-
Carbaldehyde Group: The presence of a carbaldehyde group, as in the target compound and its analogues, provides a versatile synthetic handle for the creation of more complex molecules, such as the potent antifungal arylpropenone derivatives.[3] This functional group can also participate in hydrogen bonding and other interactions with biological targets.
The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine-2-carbaldehyde scaffold where substitutions can modulate bioactivity.
Caption: Key substitution points on the imidazo[1,2-a]pyridine-2-carbaldehyde scaffold influencing bioactivity.
Experimental Protocols
Synthesis of 3-Substituted Imidazo[1,2-a]pyridine-2-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds, including imidazo[1,2-a]pyridines.[9] This reaction introduces a carbaldehyde group, a valuable functional handle for further synthetic modifications.
Principle: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then reacts with the electron-rich imidazo[1,2-a]pyridine at the C-3 position to yield the corresponding carbaldehyde after hydrolysis.
Detailed Protocol (Adapted from BenchChem): [10]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the starting 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
The following diagram outlines the general workflow for the synthesis and bioactivity screening of substituted imidazo[1,2-a]pyridine-2-carbaldehydes.
Caption: General workflow for synthesis and bioactivity evaluation of imidazo[1,2-a]pyridine-2-carbaldehydes.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The tetrazolium dye, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
The imidazo[1,2-a]pyridine-2-carbaldehyde scaffold, particularly with a chloro substitution at the 3-position, represents a promising starting point for the development of novel therapeutic agents. While direct comparative bioactivity data for this compound is still emerging, the analysis of closely related analogues provides compelling evidence for its potential in anticancer and antimicrobial applications. The presence of the chloro and carbaldehyde functionalities offers strategic advantages for both target interaction and further chemical modification. Future research should focus on the synthesis and systematic biological evaluation of a series of 3-substituted imidazo[1,2-a]pyridine-2-carbaldehydes to fully elucidate their therapeutic potential and establish a more detailed structure-activity relationship.
References
-
Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
El Kazzouli, S., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 3073-3079. [Link]
-
Guseinov, F. I., et al. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 7(11), x221055. [Link]
-
Hayakawa, M., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(35), 7679-7685. [Link]
-
Kumar, A., et al. (2021). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. ResearchGate. [Link]
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
-
Patel, R., et al. (2021). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [Link]
-
S. K., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(52), 32871-32880. [Link]
-
Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26765-26795. [Link]
-
Singh, P., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 107-117. [Link]
-
Sreedhar, B., et al. (2022). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Journal of Molecular Structure, 1248, 131454. [Link]
-
Teulade, J. C., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(7), 1751-1756. [Link]
-
Titi, A., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2470-2479. [Link]
-
Varma, R. S. (2021). design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Bohrium. [Link]
-
Venkataramana, N., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 15(1), 224-231. [Link]
-
Zhang, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 7. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique electronic and structural features of this bicyclic aromatic system make it an attractive starting point for the design of novel therapeutic agents.
This guide focuses on a specific, yet highly promising, subset of this family: 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives . The introduction of a chlorine atom at the 3-position and a carbaldehyde group at the 2-position provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the chlorine atom can influence the overall electronic properties and binding interactions of the molecule, while the reactive aldehyde group serves as a key handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes.
Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more potent and selective drug candidates. This guide will provide a comparative analysis of the biological activities of various derivatives, supported by experimental data and mechanistic insights. We will delve into the synthetic strategies, explore how different structural modifications impact biological outcomes, and provide detailed protocols for key experimental assays.
Synthetic Strategies: Building the Core and Its Derivatives
The journey to understanding the SAR of this compound derivatives begins with their synthesis. A robust and efficient synthetic route to the parent scaffold is crucial for the subsequent generation of a diverse library of analogs.
Synthesis of the Core Scaffold: this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] This reaction proves to be highly effective for the synthesis of the target scaffold, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, from the corresponding 2-chloroimidazo[1,2-a]pyridine.[4]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2-chloroimidazo[1,2-a]pyridine in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.[4]
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
In vitro testing protocols for novel compounds derived from 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
A Comparative Guide to In Vitro Testing Protocols for Novel Compounds Derived from 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiulcer properties.[2][3][4][5][6] Compounds derived from the this compound precursor are of particular interest as they provide a versatile platform for synthesizing novel molecules with potentially enhanced therapeutic profiles.
This guide, intended for researchers and drug development professionals, provides a comparative overview of essential in vitro protocols to systematically evaluate the biological potential of these novel compounds. We will delve into the causality behind experimental choices, present detailed methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, and offer frameworks for data comparison.
I. Assessment of Anticancer Activity
A primary focus for imidazo[1,2-a]pyridine derivatives has been their potential as anticancer agents, often acting through the inhibition of critical survival kinases or signaling pathways like PI3K/Akt/mTOR.[7][8][9][10] The initial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation.
A. Key Protocols for Cytotoxicity Screening
Two complementary assays are fundamental for an initial cytotoxicity profile: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13][14] It serves as an excellent counter-screen to the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for up to 30 minutes. Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
B. Rationale and Data Comparison
-
Choice of Cell Lines: Utilizing a panel of cell lines from different cancer types (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity. Including a non-cancerous cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) is crucial for assessing selectivity and potential toxicity to healthy cells.[15]
-
Data Interpretation: A potent compound will exhibit a low IC50 value. Comparing MTT and LDH results helps to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Table 1: Hypothetical Anticancer Activity Data for Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. NIH/3T3 (Normal) | Selectivity Index (SI) vs. A549 |
| IMP-001 | 2.5 | 5.1 | 7.8 | > 50 | > 20 |
| IMP-002 | 15.2 | 22.5 | 18.9 | > 50 | > 3.3 |
| IMP-003 | 0.8 | 1.2 | 0.9 | 15.6 | 19.5 |
| Doxorubicin | 0.5 | 0.9 | 0.7 | 1.5 | 3.0 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
C. Visualization of Mechanisms
Imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival.[7]
Caption: Experimental workflow for the MTT cell viability assay.
II. Assessment of Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. [3][4][16][17][18]
A. Key Protocols for Antimicrobial Screening
The standard approach involves determining the Minimum Inhibitory Concentration (MIC) followed by the Minimum Bactericidal Concentration (MBC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [19][20]The broth microdilution method is a widely used technique for determining MIC values. [19] Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [21][22]This assay is a direct extension of the MIC test.
Step-by-Step Methodology:
-
Subculturing from MIC plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate. [23]
B. Rationale and Data Comparison
-
Choice of Strains: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria is essential. Including multidrug-resistant strains (e.g., MRSA) can highlight the potential of the compounds to overcome existing resistance mechanisms. [16]* Data Interpretation: The ratio of MBC to MIC is used to classify the compound's effect. An MBC/MIC ratio of ≤ 4 typically indicates a bactericidal (killing) effect, while a ratio of > 4 suggests a bacteriostatic (inhibiting growth) effect.
Table 2: Hypothetical Antimicrobial Activity Data for Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli | MBC/MIC Ratio |
| IMP-001 | 64 | >128 | >2 | 32 | 64 | 2 |
| IMP-002 | 8 | 16 | 2 | 16 | 32 | 2 |
| IMP-003 | >128 | >128 | - | >128 | >128 | - |
| Ciprofloxacin | 1 | 2 | 2 | 0.5 | 1 | 2 |
C. Visualization of Workflow
Caption: Workflow for determining MIC and MBC values.
III. Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of pathways involving NF-κB, iNOS, and COX-2. [24][25]
A. Key Protocols for Anti-inflammatory Screening
Protocol 1: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. [26]Leave an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. [26]6. Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, an indicator of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value. A concurrent MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity. [26] Protocol 2: Cyclooxygenase (COX) Inhibition Assay
This assay determines a compound's ability to inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are central mediators of inflammation. [27] Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA (Enzyme Immunoassay) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) indicates the compound's selectivity for the COX-2 isoform.
B. Rationale and Data Comparison
-
Model System: RAW 264.7 cells are a standard model for studying inflammation as they reliably produce NO and other inflammatory mediators upon LPS stimulation. [28]* COX Selectivity: Differentiating between COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), while COX-2 is induced during inflammation. [27]A compound that selectively inhibits COX-2 is generally preferred as it is expected to have fewer gastrointestinal side effects. [27] Table 3: Hypothetical Anti-inflammatory Activity Data for Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | NO Inhibition IC50 (µM) in RAW 264.7 | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2) |
| IMP-001 | 12.5 | 25.1 | 5.3 | 4.7 |
| IMP-002 | 45.8 | > 100 | 85.2 | > 1.1 |
| IMP-003 | 2.1 | 50.6 | 0.9 | 56.2 |
| Indomethacin | 5.5 | 0.1 | 2.5 | 0.04 |
C. Visualization of Signaling Pathway
Caption: NF-κB pathway leading to iNOS and COX-2 expression.
Conclusion
The systematic in vitro evaluation of novel compounds derived from this compound is a critical first step in the drug discovery pipeline. By employing a strategic combination of assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can build a comprehensive biological profile for each new molecule. Comparing data on potency (IC50, MIC) and selectivity (selectivity index for cancer cells, MBC/MIC ratio, COX-2 selectivity) allows for the objective identification of lead compounds. Promising candidates identified through these protocols can then be advanced to more complex in vivo models for further validation.
References
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 78-89. [Link]
-
Chavan, S. S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
El-Gamal, M. I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Open Cancer Journal, 15(1). [Link]
-
Li, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 21(1), 108-115. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Abignente, E., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(6), 1634-1636. [Link]
-
Al-Qadi, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2639-2648. [Link]
-
Aryal, S. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbiology Info. [Link]
-
Abdel-Aziz, H. A., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Journal of Heterocyclic Chemistry, 58(4), 936-948. [Link]
-
Yurttaş, L., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1876-1887. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Patel, H. R., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 16(2), 1269-1277. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Kumar, D. S., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(2), 743-749. [Link]
-
Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
Khoshnevisan, K., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru, Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 267–280. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
ResearchGate. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
Crljen, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3367. [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Viroxy. (2024). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
-
ResearchGate. (2018). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. [Link]
-
Cele, N. E., et al. (2022). Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. Journal of Ethnopharmacology, 285, 114873. [Link]
-
Khan, S. (1998). Nitric oxide mediated effect of cyclo-oxygenase inhibitors. eCommons@AKU. [Link]
-
ResearchGate. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. [Link]
-
ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
-
Almirante, N., et al. (1985). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Il Farmaco; edizione scientifica, 40(6), 406-418. [Link]
-
Zhang, J., et al. (2014). Synthesis and anti-inflammatory activities of imidazo [1,2-a] pyrimidine derivatives. Chinese Chemical Letters, 25(8), 1149-1152. [Link]
-
Togola, A., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 15(1), 1-9. [Link]
-
Shettima, A. Y., et al. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Advanced Research in Applied Sciences and Engineering Technology, 4(1), 1-10. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
ResearchGate. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
-
Sissouma, D., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(17), 5345. [Link]
-
Cesur, N., et al. (2006). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Arzneimittelforschung, 56(6), 447-453. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sciensage.info [sciensage.info]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 22. emerypharma.com [emerypharma.com]
- 23. ibtbioservices.com [ibtbioservices.com]
- 24. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mjas.analis.com.my [mjas.analis.com.my]
- 27. academicjournals.org [academicjournals.org]
- 28. purerims.smu.ac.za [purerims.smu.ac.za]
Comparing the efficacy of different synthetic routes to 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction
3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of a chloro group at the 3-position and a carbaldehyde at the 2-position provides orthogonal handles for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries for high-throughput screening and lead optimization programs. This guide provides a critical comparison of the two primary synthetic strategies for accessing this important molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative assessment of their respective efficacies.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each with its own set of advantages and challenges.
-
Route 1: Late-Stage Chlorination. This strategy involves the initial construction of the imidazo[1,2-a]pyridine-2-carbaldehyde core, followed by a regioselective chlorination at the electron-rich 3-position. This approach benefits from the potential to synthesize a common intermediate that can be diversified with various electrophiles.
-
Route 2: Early-Stage Chlorination. In this alternative pathway, a 3-chloroimidazo[1,2-a]pyridine precursor is first synthesized, followed by the introduction of the carbaldehyde functionality at the 2-position. This route may offer advantages in terms of controlling regioselectivity during the ring formation or subsequent functionalization.
The following sections will provide a detailed, step-by-step examination of these two synthetic routes, supported by experimental data and mechanistic rationale.
Route 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde followed by C-3 Chlorination
This synthetic approach prioritizes the formation of the core heterocyclic aldehyde, which is then subjected to electrophilic chlorination.
Step 1: Synthesis of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
The initial step involves the construction of the imidazo[1,2-a]pyridine ring with a precursor to the aldehyde at the 2-position. The reaction of 2-aminopyridine with 1,3-dichloroacetone is a robust method to generate a 2-chloromethyl intermediate, which is then hydrolyzed in situ or in a subsequent step to the corresponding hydroxymethyl derivative.
Experimental Protocol:
A solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone is treated with 1,3-dichloroacetone (1.1 eq). The reaction mixture is heated to reflux for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous base, such as sodium bicarbonate or sodium hydroxide, to facilitate the hydrolysis of the chloromethyl intermediate to 2-(hydroxymethyl)imidazo[1,2-a]pyridine. The product is then extracted with an organic solvent, dried, and purified by column chromatography.
Causality of Experimental Choices:
-
The use of a slight excess of 1,3-dichloroacetone ensures complete consumption of the starting 2-aminopyridine.
-
Refluxing in ethanol or acetone provides the necessary thermal energy to drive the initial alkylation and subsequent cyclization.
-
The addition of an aqueous base is crucial for the hydrolysis of the 2-chloromethyl group to the desired 2-hydroxymethyl functionality.
Step 2: Oxidation of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine to Imidazo[1,2-a]pyridine-2-carbaldehyde
The alcohol is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.
Experimental Protocol:
To a solution of 2-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile, an oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) or Dess-Martin periodinane (DMP, 1.5 eq) is added. The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield imidazo[1,2-a]pyridine-2-carbaldehyde.
Causality of Experimental Choices:
-
Manganese dioxide is a mild and selective oxidant for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation. A larger excess is often required for efficient conversion.
-
Dess-Martin periodinane is another effective and mild oxidant that provides clean conversion to the aldehyde under ambient conditions.
Step 3: Chlorination of Imidazo[1,2-a]pyridine-2-carbaldehyde
The final step in this route is the regioselective chlorination of the imidazo[1,2-a]pyridine-2-carbaldehyde at the 3-position. The electron-donating nature of the fused imidazole ring activates the C-3 position for electrophilic substitution.
Experimental Protocol:
Imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform. A chlorinating agent like N-chlorosuccinimide (NCS, 1.1 eq) is added, and the mixture is stirred at room temperature or gently heated (40-60 °C) for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Causality of Experimental Choices:
-
N-chlorosuccinimide is a convenient and easy-to-handle source of electrophilic chlorine.
-
The reaction is typically rapid due to the high electron density at the C-3 position of the imidazo[1,2-a]pyridine ring system.
Route 2: Synthesis of a 3-Chloroimidazo[1,2-a]pyridine Precursor and Subsequent C-2 Functionalization
This strategy introduces the chloro substituent at an earlier stage, followed by the installation of the carbaldehyde group.
Step 1: Synthesis of 3-Chloro-2-methylimidazo[1,2-a]pyridine
The synthesis begins with the construction of a 3-chloro-2-methyl-substituted imidazo[1,2-a]pyridine. This can be achieved through a one-pot reaction of 2-aminopyridine with a suitable three-carbon chlorinated ketone.
Experimental Protocol:
2-Aminopyridine (1.0 eq) is dissolved in a solvent like ethanol. 3-Chloro-2-butanone (1.2 eq) is added, and the reaction mixture is heated at reflux for 8-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is evaporated. The residue is neutralized with an aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield 3-chloro-2-methylimidazo[1,2-a]pyridine.
Causality of Experimental Choices:
-
The use of 3-chloro-2-butanone provides the necessary carbon framework and the chloro substituent in a single starting material.
-
The reaction proceeds via an initial nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, followed by cyclization and dehydration.
Step 2: Oxidation of 3-Chloro-2-methylimidazo[1,2-a]pyridine to this compound
The final step in this route is the oxidation of the methyl group at the 2-position to a carbaldehyde. This transformation is more challenging than the oxidation of an alcohol and often requires stronger oxidizing agents and more forcing conditions.
Experimental Protocol:
3-Chloro-2-methylimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a suitable solvent such as dioxane or acetic acid. Selenium dioxide (SeO₂, 2.0-3.0 eq) is added, and the reaction mixture is heated to reflux (100-120 °C) for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Causality of Experimental Choices:
-
Selenium dioxide is a classic reagent for the oxidation of activated methyl groups to aldehydes.
-
The elevated temperature is necessary to overcome the activation energy for the oxidation of the relatively unreactive methyl group.
Comparative Efficacy of the Synthetic Routes
| Parameter | Route 1: Late-Stage Chlorination | Route 2: Early-Stage Chlorination |
| Overall Yield | Moderate | Lower |
| Number of Steps | 3 | 2 |
| Reagent Toxicity | Moderate (DMP, NCS) | High (Selenium Dioxide) |
| Reaction Conditions | Generally milder | More forcing conditions required for oxidation |
| Purification | Multiple chromatography steps | Fewer chromatography steps |
| Scalability | More amenable to scale-up | Challenging due to the use of SeO₂ |
| Versatility | Intermediate allows for other C-3 functionalizations | Less versatile |
Mechanistic Insights and Visualizations
Route 1: Key Transformations
Caption: Workflow for Route 1: Late-Stage Chlorination.
The key mechanistic feature of Route 1 is the highly regioselective electrophilic chlorination at the C-3 position in the final step. The electron-rich nature of the imidazole ring directs the incoming electrophile to this position, leading to a clean and efficient reaction.
Route 2: Key Transformations
Caption: Workflow for Route 2: Early-Stage Chlorination.
Route 2 relies on the challenging oxidation of a methyl group. The mechanism of selenium dioxide oxidation involves an ene reaction followed by a[1][2]-sigmatropic rearrangement. This reaction often requires harsh conditions and can lead to side products, impacting the overall yield and purity.
Conclusion and Recommendations
Based on the comparative analysis, Route 1 (Late-Stage Chlorination) emerges as the more efficacious and practical approach for the synthesis of this compound. While it involves an additional step compared to Route 2, the individual transformations are generally higher yielding and proceed under milder conditions. The use of less toxic reagents and the greater potential for scalability make it a more attractive option for both laboratory-scale synthesis and potential industrial production. Furthermore, the intermediate imidazo[1,2-a]pyridine-2-carbaldehyde is a valuable precursor for the synthesis of other C-3 functionalized analogs, adding to the overall utility of this synthetic strategy.
Route 2, while more convergent, is hampered by the harsh and often low-yielding oxidation of the 2-methyl group. The use of stoichiometric amounts of the toxic reagent selenium dioxide is a significant drawback from both a safety and environmental perspective.
For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the late-stage chlorination strategy outlined in Route 1 is the recommended pathway.
References
-
Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]
-
Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. ScienceDirect. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in the synthesis of novel therapeutics, including potential antituberculosis agents, demands rigorous analytical oversight.[1][2][3] Its purity profile can directly influence the quality, stability, and safety of the final drug product.
This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of this compound. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the scientific rationale behind method selection and validation parameter design. We will navigate the validation of a robust High-Performance Liquid Chromatography (HPLC) method as our primary technique, benchmarked against compelling alternatives like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Every protocol described herein is designed as a self-validating system, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of non-volatile or thermally sensitive pharmaceutical compounds, making it the logical starting point for this compound.[7][8] Its versatility and reliability are unparalleled in quality control settings.[7] The validation process ensures that the chosen method is "fit for purpose," providing trustworthy data on the identity, purity, and content of the analyte.[6][9][10]
Rationale for Method Development Choices
The molecular structure of this compound—a moderately polar heterocyclic aromatic compound—guides our initial chromatographic choices.
-
Stationary Phase: A reversed-phase C18 column is selected. The non-polar C18 chains provide hydrophobic interactions with the imidazopyridine ring system, offering excellent retention and separation capabilities from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic buffer suppresses the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry. A gradient is chosen over an isocratic method to ensure the timely elution of both early-eluting polar impurities and strongly retained non-polar impurities within a single run.
-
Detection: The conjugated aromatic system of the molecule contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred to monitor the analyte at its wavelength of maximum absorbance (λmax) while simultaneously assessing peak purity across a spectrum.
The Validation Workflow: An ICH Q2(R1) Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[6] The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for Analytical Method Validation.
Validation Parameters and Experimental Protocols
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The most rigorous way to demonstrate this is through forced degradation studies.[11][12] The objective is to generate potential degradation products and prove that they are well-separated from the main analyte peak.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to ~50 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~50 µg/mL.[13]
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Prepare a solution of ~50 µg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light inside a photostability chamber for a period compliant with ICH Q1B guidelines. Dilute to ~50 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC-PDA method.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2) and the peak purity index is greater than a set threshold (e.g., >0.999), indicating no co-eluting peaks.
Caption: Forced degradation workflow for specificity assessment.
These parameters are often evaluated together to demonstrate the method's quantitative capabilities.[14]
Experimental Protocol:
-
Stock & Standard Preparation: Prepare a primary stock solution. Serially dilute it to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration for an assay, or from the LOQ to 120% for impurity quantification).
-
Linearity: Inject each concentration level in triplicate. Plot a calibration curve of mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Analyze samples at three concentration levels (low, medium, high) in triplicate. Accuracy is determined by the spike/recovery method, where a known amount of analyte is added to a placebo or blank matrix. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for accuracy and precision results.
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[14]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ are then calculated using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the response and S = slope of the calibration curve.
-
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Experimental Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Organic solvent composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak area, and resolution. The method is robust if the results remain within acceptable criteria.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Analyte peak resolved from all others (Resolution > 2), Peak Purity > 0.999 | Ensures the signal is only from the analyte of interest. |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities | Demonstrates the closeness of the measured value to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
| LOQ Precision (%RSD) | ≤ 10.0% | Confirms that the method is reliable for quantifying low-level impurities. |
| Robustness | System suitability parameters pass under all varied conditions | Proves the method's reliability during normal usage. |
Comparative Analysis of Alternative Technologies
While HPLC is the established benchmark, other technologies offer distinct advantages in specific contexts. The choice of method depends on the specific analytical challenge, available resources, and desired throughput.[8]
Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[7] This technology operates at much higher pressures (up to 15,000 psi) to achieve dramatic improvements in performance.[15][16]
-
Advantages:
-
Speed: Analysis times are typically 5-10 times faster than conventional HPLC, significantly increasing sample throughput.[15][17]
-
Resolution: The smaller particle size leads to higher separation efficiency and superior resolution of closely eluting impurities.[7][18]
-
Sensitivity: Sharper, narrower peaks result in greater peak height and improved signal-to-noise, enhancing sensitivity.[15][18]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent use, making it a greener and more cost-effective option.[15][18]
-
-
Causality: The performance gains are explained by the Van Deemter equation, which relates chromatographic efficiency to particle size, mobile phase velocity, and diffusion. Sub-2 µm particles minimize the "A" (eddy diffusion) and "C" (mass transfer) terms, resulting in much higher efficiency and allowing for faster optimal flow rates.
-
Considerations: Requires specialized UPLC/UHPLC instrumentation capable of handling high backpressures. Methods are often less transferable to standard HPLC systems.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[19] For this compound, its applicability is conditional.
-
Advantages:
-
High Resolution: Capillary GC columns offer extremely high separation efficiency for complex mixtures of volatile compounds.
-
Sensitive Detectors: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) provide excellent sensitivity.[8]
-
-
Causality & Considerations: The primary hurdle is the analyte's volatility and thermal stability. Imidazopyridine derivatives are generally solids with relatively high boiling points. Direct injection into a hot GC inlet could lead to thermal degradation rather than volatilization, yielding inaccurate results. Therefore, a preliminary thermogravimetric analysis (TGA) would be essential to determine if the compound can be analyzed by GC without decomposition. If not, derivatization to form a more volatile and stable analogue might be possible, but this adds complexity and potential sources of error to the method. GC is, however, an excellent choice for analyzing residual solvents from the synthesis process.[8]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[20][21][22]
-
Advantages:
-
High Efficiency: CE can achieve extremely high theoretical plate counts, leading to exceptional resolution.
-
Minimal Sample/Solvent Consumption: Injections are in the nanoliter range, and total buffer consumption is minimal.[23]
-
Orthogonal Selectivity: Separation is based on a different principle (charge-to-size ratio) than HPLC (partitioning), making it a powerful complementary technique for cross-validation.
-
-
Causality & Considerations: this compound is a neutral molecule. Therefore, standard Capillary Zone Electrophoresis (CZE) is not applicable. The analysis would require Micellar Electrokinetic Chromatography (MEKC), a mode of CE where charged micelles (surfactants) are added to the buffer.[22] Neutral analytes partition between the micelles and the aqueous buffer, enabling separation based on their hydrophobicity. While powerful, CE is generally more sensitive to matrix effects and less robust for routine QC applications compared to HPLC.[20]
Head-to-Head Performance Comparison
| Parameter | HPLC (Validated Method) | UPLC/UHPLC | Gas Chromatography (GC) | Capillary Electrophoresis (MEKC) |
| Principle | Partitioning between mobile/stationary phases | Partitioning (sub-2 µm particles) | Volatility & partitioning with stationary phase | Partitioning into charged micelles |
| Typical Run Time | 15-30 minutes | 2-5 minutes | 10-25 minutes | 5-15 minutes |
| Resolution | Good to Excellent | Excellent to Superior | Superior (for volatiles) | Superior |
| Sensitivity (LOD/LOQ) | Moderate | High | High (with specific detectors) | High |
| Solvent Consumption | High | Low | Very Low (carrier gas) | Extremely Low |
| Robustness | High (well-established) | Moderate to High | Moderate (inlet-dependent) | Moderate |
| Applicability to Analyte | Excellent. Ideal for this compound class. | Excellent. Superior performance if equipment is available. | Conditional. Requires proven thermal stability or derivatization. | Good. Feasible with MEKC mode; excellent for orthogonality. |
Conclusion and Recommendation
For the routine purity assessment of this compound, a validated reversed-phase HPLC method stands as the most reliable, robust, and universally applicable technique. Its performance is well-understood, and the validation process, guided by ICH Q2(R1), ensures its suitability for quality control and regulatory submission.
UPLC/UHPLC is the recommended alternative for laboratories requiring higher throughput and enhanced separation power, provided the necessary instrumentation is available.[17][18] It offers significant advantages in speed and resolution, making it ideal for process development and impurity profiling where complex mixtures may be encountered.
Gas Chromatography should be reserved for specific applications, such as residual solvent analysis, unless the thermal stability of the analyte is unequivocally proven. Capillary Electrophoresis serves as an outstanding orthogonal technique. Its different separation mechanism makes it invaluable for cross-validating the primary HPLC method or for resolving specific impurities that may co-elute under HPLC conditions.
Ultimately, the selection of an analytical method is a strategic decision. By understanding the underlying scientific principles and the rigorous demands of validation, researchers can confidently choose the most appropriate tool to ensure the uncompromising quality of this critical pharmaceutical intermediate.
References
- D'Hulst, A., & Verbeke, N. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research, 14(4), 372–387.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Altria, K. D. (2016). Capillary Electrophoresis for Pharmaceutical Analysis.
- Peddio, G., & Bisceglia, F. (2023). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- NCF International. (2025).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
- International Council for Harmonis
- Chaitanya, A. U., Latha, P. V. M., & Devi, P. U. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. International Journal of Novel Research and Development.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- BenchChem Technical Support Team. (2025). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. Benchchem.
- Admin. (2025).
- International Journal of Scientific Research & Technology. (n.d.).
- Chromatography Today. (2021).
- Veeprho. (2024).
- PharmaTutor. (n.d.).
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- MedCrave. (2016).
- BioProcess International. (n.d.).
- SciSpace. (2016).
- ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- National Institutes of Health. (n.d.).
- Open Access Journals. (2024). Gas Chromatography: A Basis of Analytical Chemistry.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). (PDF)
- Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- E3S Web of Conferences. (n.d.).
- IUPAC. (n.d.).
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. veeprho.com [veeprho.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.iupac.org [publications.iupac.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. niito.kz [niito.kz]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ncfinternational.it [ncfinternational.it]
- 22. ijnrd.org [ijnrd.org]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure. Its derivatives have shown potent inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] The compound 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a versatile starting point for the synthesis of a diverse library of such inhibitors. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Unintended interactions with off-target kinases can lead to adverse effects and diminish the therapeutic window.[3]
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel analogs derived from this compound. We will explore the causal relationships between structural modifications and kinase selectivity, present detailed protocols for key experimental assays, and offer a systematic approach to interpreting the resulting data. Our objective is to equip researchers with the necessary tools to build a robust, self-validating system for assessing the selectivity of their compounds, thereby accelerating the development of safer and more effective targeted therapies.
The Significance of Selectivity: Why Cross-Reactivity Matters
The human kinome comprises over 500 kinases, many of which share significant structural homology, particularly within the ATP-binding pocket.[4] This conservation presents a formidable challenge in the design of selective inhibitors. A compound designed to inhibit a specific kinase may inadvertently bind to and inhibit other, unintended kinases. This cross-reactivity can have profound biological consequences, ranging from unforeseen toxicities to potentially beneficial polypharmacology.[3] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a critical component of its preclinical characterization.
Comparative Analysis of Hypothetical Analogs
While specific cross-reactivity data for direct analogs of this compound is not extensively published, we can infer potential selectivity profiles based on structure-activity relationships (SAR) established for the broader class of imidazo[1,2-a]pyridine kinase inhibitors. The following table presents a comparative analysis of three hypothetical analogs, each with a distinct substitution pattern, and predicts their likely primary targets and potential off-targets.
| Analog | Structure | Rationale for Substitution | Predicted Primary Target(s) | Potential Cross-Reactivity (Off-Targets) |
| Analog A | 3-Chloro-N-(phenyl)imidazo[1,2-a]pyridine-2-carboxamide | The carbaldehyde is converted to a carboxamide, a common modification to improve metabolic stability and introduce new hydrogen bonding interactions. | PI3K/mTOR, Akt[1] | Other members of the PI3K/Akt/mTOR pathway, closely related AGC kinases. |
| Analog B | 3-(pyrimidin-4-yl)imidazo[1,2-a]pyridine | The chloro and carbaldehyde groups are replaced with a pyrimidine ring, a bioisostere known to interact with the hinge region of many kinases. | FLT3, CDK family[1][2] | Other receptor tyrosine kinases (e.g., c-KIT, PDGFR), other CDKs. |
| Analog C | 3-Chloro-2-(1H-indol-5-yl)imidazo[1,2-a]pyridine | The carbaldehyde is replaced with an indole moiety, which can form favorable pi-stacking interactions in the ATP-binding site. | Aurora Kinases, VEGFR2[4] | Other members of the Aurora kinase family, other VEGF receptors. |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive evaluation of kinase inhibitor selectivity. Here, we detail three critical experimental workflows: in vitro kinase profiling, Cellular Thermal Shift Assay (CETSA), and computational off-target prediction.
In Vitro Kinase Profiling
This is the gold standard for assessing the selectivity of a kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 values).
Experimental Workflow for In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase profiling assay.
Detailed Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. The panel should ideally cover a broad representation of the human kinome.
-
Assay Setup: In a microtiter plate, add the kinase, the test compound at various concentrations, and a suitable buffer.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a specific substrate for each kinase.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Signal Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as fluorescence, luminescence, or radioactivity.[5]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Selectivity Profile Generation: Compile the IC50 values for all kinases in the panel to generate a comprehensive selectivity profile.
Causality Behind Experimental Choices: The choice of a broad kinase panel is crucial for identifying unexpected off-targets. The use of a standardized ATP concentration allows for a more accurate comparison of inhibitor potencies across different kinases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[7]
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to release the intracellular proteins.
-
Heating: Aliquot the cell lysate and heat the samples across a range of temperatures.[8]
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody (e.g., via Western blot or ELISA).[9]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[10]
Causality Behind Experimental Choices: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for factors such as cell permeability and intracellular ATP concentrations.
Computational Off-Target Prediction
In silico methods can provide valuable early insights into the potential cross-reactivity of a compound, helping to prioritize experimental resources. These methods typically rely on comparing the structure of the compound or the binding site of the target kinase to databases of known ligand-target interactions.[11][12]
Workflow for Computational Off-Target Prediction
Caption: Computational off-target prediction workflow.
Detailed Methodology:
-
Input: Provide the 2D or 3D structure of the test compound to the prediction software.
-
Ligand-Based Prediction: Compare the chemical features of the test compound to a database of compounds with known kinase activities.[13]
-
Structure-Based Prediction: Dock the test compound into the crystal structures of a large number of kinases to predict binding affinities. Alternatively, compare the binding site of the primary target to other kinases to identify those with similar binding pockets.[14]
-
Scoring and Ranking: The software will generate a list of potential off-targets, often with a score or probability of interaction.
-
Experimental Validation: It is crucial to experimentally validate the high-probability off-targets identified through computational methods using techniques like in vitro kinase profiling.
Causality Behind Experimental Choices: Combining both ligand-based and structure-based computational approaches can provide a more robust prediction, as they leverage different types of information.
Conclusion and Future Directions
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. For novel compounds derived from the this compound scaffold, a rigorous assessment of cross-reactivity is paramount. By employing a combination of in vitro kinase profiling, cellular target engagement assays, and in silico prediction, researchers can build a comprehensive understanding of their compound's selectivity. This integrated approach not only de-risks preclinical development but also provides valuable insights into the compound's mechanism of action and potential for polypharmacology. As our understanding of the human kinome continues to evolve, so too will the tools and strategies for navigating its complexities, ultimately leading to the development of more precise and effective medicines.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). National Institutes of Health. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]
-
Kinase Similarity Assessment Pipeline for Off-Target Prediction. (2022). Living Journal of Computational Molecular Science. [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). PubMed. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). National Institutes of Health. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Protocol for Invitro Kinase Assay. (n.d.). [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). National Institutes of Health. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). National Institutes of Health. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Institutes of Health. [Link]
-
In vitro kinase assay. (2023). ResearchGate. [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed. [Link]
Sources
- 1. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In vitro kinase assay [protocols.io]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Kinase Similarity Assessment Pipeline for Off-Target Prediction [Article v1.0] | Living Journal of Computational Molecular Science [livecomsjournal.org]
Benchmarking the Antifungal Activity of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives: A Comparative Guide
In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including notable antifungal properties.[1][2] This guide provides a comprehensive technical comparison of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives, outlining their synthesis, proposed mechanism of action, and antifungal efficacy against clinically relevant fungal pathogens. The data and protocols presented herein are synthesized from current literature to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compelling class of compounds.
Introduction: The Rationale for Targeting Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine nucleus is a privileged structure in medicinal chemistry, forming the foundation of several commercially available drugs.[2] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of new therapeutic agents. In the context of antifungal drug discovery, the emergence of resistance to existing drug classes, such as azoles and echinocandins, necessitates the exploration of novel chemical entities with alternative or enhanced mechanisms of action.[3] Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against various fungal species, including Candida albicans and Aspergillus fumigatus, making them a focal point of contemporary research.[4][5]
This guide focuses specifically on derivatives of this compound. The strategic inclusion of a chlorine atom at the 3-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core provides a key intermediate for further chemical modification, allowing for a systematic investigation of structure-activity relationships (SAR).
Proposed Antifungal Mechanism of Action
While the precise antifungal mechanism of all imidazo[1,2-a]pyridine derivatives is not fully elucidated, evidence from computational and in-vitro studies suggests a mode of action analogous to that of azole antifungals. The prevailing hypothesis is that these compounds target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
Molecular docking studies of similar imidazo[1,2-a]pyrimidine derivatives have shown a favorable binding interaction with the active site of Candida albicans CYP51.[3] This interaction is believed to be a key contributor to their antifungal activity.
Figure 1: Proposed mechanism of action of imidazo[1,2-a]pyridine derivatives.
Synthesis and Experimental Protocols
The synthesis of this compound derivatives typically involves a multi-step process, starting with the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at the 2 and 3 positions. The following protocols are based on established methodologies.[4]
Synthesis of 2-Chloro-H-imidazo[1,2-a]pyridine-3-carbaldehyde
This key intermediate can be synthesized from a suitable imidazo[1,2-a]pyridine precursor using a Vilsmeier-Haack formylation reaction.
Protocol:
-
To a solution of 2-chloro-H-imidazo[1,2-a]pyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2.3 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound Derivatives (Exemplified by Chalcone Synthesis)
The 2-carbaldehyde group serves as a versatile handle for further derivatization. As an example, the synthesis of chalcone derivatives via a Claisen-Schmidt condensation is described below.[4]
Protocol:
-
Dissolve 2-chloro-H-imidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature until a precipitate forms.
-
Monitor the reaction by TLC.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the crude chalcone derivative.
-
Recrystallize the crude product from a suitable solvent to yield the purified product.
Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal activity of the synthesized compounds is benchmarked using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following established guidelines.
Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing RPMI-1640 medium.
-
Prepare a fungal inoculum of the desired strain (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to approximately 1 x 10⁵ cells/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive controls (a standard antifungal agent, e.g., fluconazole, itraconazole) and negative controls (medium with and without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Figure 2: Experimental workflow for synthesis and antifungal evaluation.
Comparative Antifungal Activity
The following tables summarize the reported antifungal activities (MIC values) of various imidazo[1,2-a]pyridine derivatives against clinically important fungal pathogens. This data provides a benchmark for evaluating the potential of novel this compound derivatives.
Table 1: Antifungal Activity against Candida Species
| Compound Class | Derivative | Test Organism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridinyl-propenone | 2-chloro-3-(3-(4-chlorophenyl)-1-oxo-2-propen-1-yl)imidazo[1,2-a]pyridine | Candida albicans | 41.98 | [4] |
| 2-phenyl-3-(3-(4-chlorophenyl)-1-oxo-2-propen-1-yl)imidazo[1,2-a]pyridine | Candida albicans | > 300 | [4] | |
| Imidazo[1,2-a]pyridinehydrazone | 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-(2-methylphenyl)hydrazone | Candida albicans | 296.11 | [6] |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-(4-bromophenyl)hydrazone | Candida albicans | 360.06 | [6] | |
| Standard Antifungal | Fluconazole | Candida albicans | Varies (strain dependent) | - |
Table 2: Antifungal Activity against Aspergillus Species
| Compound Class | Derivative | Test Organism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcone | (E)-1-(imidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | Aspergillus fumigatus | 47.65 | [5] |
| (E)-3-(4-chlorophenyl)-1-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | Aspergillus fumigatus | 73.27 | [5] | |
| Standard Antifungal | Itraconazole | Aspergillus fumigatus | < 1.11 | [5] |
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring appears to be critical for activity. For instance, a chloro group at this position in the propenone series resulted in significantly higher activity against Candida albicans compared to a phenyl group.[4]
-
Aromatic Substituents on Chalcone Moiety: In the chalcone series tested against Aspergillus fumigatus, an unsubstituted phenyl ring on the propenone side chain demonstrated the highest activity. The introduction of substituents, particularly bulky ones, on this ring tended to decrease the antifungal efficacy.[5]
-
Electron-donating vs. Electron-withdrawing Groups: In the hydrazone series, weakly electron-donating (e.g., methyl) and electron-withdrawing (e.g., bromo) groups on the terminal phenyl ring were associated with better activity against Candida albicans.[6]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel antifungal agents. The available data indicates that derivatives of this core structure exhibit encouraging activity against clinically relevant fungal pathogens. The synthetic accessibility of this intermediate allows for extensive chemical modifications to optimize antifungal potency and explore the structure-activity landscape.
Future research should focus on:
-
Synthesizing a broader library of derivatives from the this compound intermediate to further elucidate SAR.
-
Expanding the antifungal screening to include a wider panel of fungal species, including resistant strains.
-
Conducting detailed mechanistic studies to confirm the proposed inhibition of CYP51 and to identify other potential fungal targets.
-
Evaluating the in vivo efficacy and toxicological profiles of the most potent compounds.
By systematically applying the principles of medicinal chemistry and mycology, the full therapeutic potential of this promising class of compounds can be unlocked, contributing to the development of next-generation antifungal therapies.
References
-
Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
-
Adingra KF, Alain K, Coulibali S, Etienne CT, Coulibaly S, Ouattara S, Sissouma D . (2022) Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal of Chemical Science and Technology, 14(1):158. [Link]
-
Shukla, P., Kumar, V., Singh, P., & Singh, J. (2023). Exploration of novel TOSMIC tethered imidazo[1,2‐a]pyridine compounds for the development of potential antifungal drug candidate. Archiv der Pharmazie. [Link]
-
N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2023). Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. Journal of Pharmaceutical Research International, 35(21), 47-57. [Link]
-
Koval, A., Rudenko, V., Kutsyk, O., Gzella, A., Lesyk, R., & Kryshchyshyn-Dylevych, A. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 22-35. [Link]
-
Iovu, M. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35085-35103. [Link]
-
Oktas, F. G., Cesur, N., Satana, D., & Uzun, M. (2014). Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. Turkish Journal of Chemistry, 38, 581-591. [Link]
-
Joshi, K. (2022). Synthesis and Antifungal Activity of Imidazo Pyridine Derivatives. GRIN Verlag. [Link]
-
Patel, D. A., Shah, V. H., & Patel, C. N. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21. [Link]
-
Kumar, A., Singh, P., & Singh, J. (2023). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 13(4), 21-33. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
The Alchemist's Guide to Imidazo[1,2-a]pyridines: A Head-to-Head Comparison of Catalytic Systems
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and versatile synthetic methodologies to access this privileged heterocyclic system is, therefore, a subject of intense research. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a critical evaluation of the available tools to inform their synthetic strategies.
The Importance of the Catalyst: Navigating the Synthetic Landscape
The choice of catalyst is paramount in the synthesis of imidazo[1,2-a]pyridines, influencing not only the reaction efficiency but also the substrate scope, functional group tolerance, and overall "greenness" of the process. Historically, the classical Tschitschibabin reaction, involving the condensation of 2-aminopyridines with α-haloketones, laid the foundation for accessing this scaffold. However, this method often requires harsh reaction conditions. Modern synthetic chemistry has ushered in an era of catalysis, with various metals and even metal-free systems demonstrating remarkable efficacy. This guide will dissect the performance of prominent catalytic systems, including those based on copper, palladium, iron, and gold, alongside innovative metal-free approaches.
At a Glance: Performance Metrics of Key Catalytic Systems
To facilitate a rapid and objective comparison, the following table summarizes the key performance indicators for different catalytic systems based on representative experimental data from the literature.
| Catalyst System | Typical Catalyst & Loading | Reaction Time | Temperature (°C) | Yield Range (%) | Key Advantages | Key Limitations |
| Copper-Catalyzed | CuI (5-10 mol%), CuBr (10 mol%) | 6-24 h | 80-120 | 70-95% | Low cost, readily available, good functional group tolerance.[2][3][4] | Can require relatively high temperatures and longer reaction times. |
| Palladium-Catalyzed | PdCl2 (2-10 mol%) | 4-12 h | 80-100 | 60-90% | High efficiency, broad substrate scope.[5] | Higher cost of catalyst, potential for metal contamination in the final product. |
| Iron-Catalyzed | FeCl2 (10 mol%), FeCl3 | 7-12 h | 120-150 | 26-95% | Inexpensive, environmentally benign.[2] | Often requires higher temperatures, yields can be variable. |
| Gold-Catalyzed | PicAuCl2 (10 mol%), Gold Nanoparticles | 1-12 h | Room Temp. to Reflux | 70-95% | Mild reaction conditions, high atom economy, unique reactivity.[6][7] | High cost of catalyst. |
| Metal-Free | Iodine, p-TSA, NaOH, Elemental Sulfur | Minutes to 12 h | Ambient to 100 | 80-Quantitative | Avoids metal contamination, often uses milder conditions, can be very rapid.[8][9][10] | Substrate scope can be more limited compared to some metal-catalyzed systems. |
Deep Dive into Catalytic Systems: Mechanisms and Experimental Insights
Copper-Catalyzed Systems: The Workhorse of Imidazo[1,2-a]pyridine Synthesis
Copper catalysts are arguably the most widely employed for the synthesis of imidazo[1,2-a]pyridines due to their low cost, ready availability, and robust performance. A variety of copper salts, including CuI, CuBr, and CuSO4, have been successfully utilized.[2][3][4]
Common Mechanistic Pathway (A³-Coupling): A prevalent copper-catalyzed route is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³-coupling). The proposed mechanism involves the in-situ formation of a propargylamine intermediate, which then undergoes a copper-catalyzed 5-exo-dig cyclization.[11]
Figure 1: Generalized workflow for the copper-catalyzed A³-coupling reaction.
Experimental Protocol: Copper(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media [11]
This protocol highlights a green and efficient synthesis of imidazo[1,2-a]pyridines.
-
Reaction Setup: To a mixture of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and terminal alkyne (1.2 mmol) in water (5 mL), add sodium dodecyl sulfate (SDS) (0.5 mmol).
-
Catalyst Addition: Add CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 80 °C for the specified time (typically 6-8 hours).
-
Work-up: After completion of the reaction (monitored by TLC), extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This method demonstrates excellent yields (often >85%) and leverages water as a green solvent, showcasing the evolution of copper catalysis towards more sustainable practices.[11]
Gold-Catalyzed Systems: Mild Conditions and Unique Reactivity
Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its ability to activate alkynes under exceptionally mild conditions.[6][12] For imidazo[1,2-a]pyridine synthesis, gold catalysts offer a distinct advantage in terms of reaction temperature and functional group tolerance.
Mechanistic Insight: Redox-Neutral Synthesis from Pyridine N-Oxides and Alkynes
A notable gold-catalyzed approach involves the reaction of 2-aminopyridine N-oxides with terminal alkynes. This atom-economical process is proposed to proceed through a gold-carbenoid intermediate.[6]
Figure 2: Proposed mechanism for the gold-catalyzed synthesis from pyridine N-oxides.
Experimental Protocol: Gold-Catalyzed Synthesis from an Alkyne and Pyridine N-Oxide [6]
-
Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) and 2-aminopyridine N-oxide (1.2 mmol) in dichloromethane (5 mL), add PicAuCl₂ (10 mol%).
-
Acid Additive: Add methanesulfonic acid (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at reflux for the required time (typically 1-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
This method showcases the mildness of gold catalysis, often proceeding at room temperature or gentle reflux, and tolerates a wide array of functional groups.[6]
Iron-Catalyzed Systems: The Economical and Eco-Friendly Choice
Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron-catalyzed syntheses of imidazo[1,2-a]pyridines are valued for their cost-effectiveness and environmental benefits.[2]
A Representative Iron-Catalyzed Reaction: A common approach involves the reaction of 2-aminopyridines with β-nitroalkenes, where an iron catalyst promotes the cyclization and elimination of the nitro group.[2]
Experimental Protocol: Iron(II) Chloride-Catalyzed Synthesis
-
Reactant Mixture: Combine 2-aminopyridine (1.0 mmol) and the β-nitroalkene (1.2 mmol) in a suitable solvent such as DMF.
-
Catalyst Introduction: Add FeCl₂ (10 mol%) to the mixture.
-
Heating: Heat the reaction mixture at 150 °C for 7 hours.
-
Isolation: After cooling, the product is typically isolated through extraction and purified by chromatography.
While effective, iron-catalyzed methods can necessitate higher reaction temperatures compared to their precious metal counterparts.[2]
Metal-Free Systems: The "Green" Frontier
In the quest for sustainable chemistry, metal-free synthetic routes have gained significant traction. These methods circumvent the issues of cost and potential toxicity associated with metal catalysts. Various reagents, including iodine, p-toluenesulfonic acid (p-TSA), and even simple bases like sodium hydroxide, have been employed to catalyze the formation of imidazo[1,2-a]pyridines.[8][10]
Rapid and Efficient Metal-Free Synthesis: A noteworthy example is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which proceeds rapidly in water at ambient temperature to give quantitative yields.[8]
Figure 3: Workflow for the rapid, metal-free synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: NaOH-Promoted Aqueous Synthesis [8]
-
Starting Material: Prepare the N-propargylpyridinium bromide by reacting the corresponding 2-aminopyridine with propargyl bromide.
-
Reaction: Add the N-propargylpyridinium bromide to an aqueous solution of NaOH (1 equivalent) with vigorous stirring at room temperature.
-
Observation: A pale yellow oil will immediately form.
-
Extraction: Extract the product into ethyl acetate.
-
Isolation: Concentrate the organic layer to obtain the pure imidazo[1,2-a]pyridine.
This protocol exemplifies the potential of metal-free synthesis to be exceptionally fast, efficient, and environmentally benign.[8]
Concluding Remarks for the Practicing Scientist
The synthesis of imidazo[1,2-a]pyridines is a mature field with a diverse and powerful toolbox of catalytic methods.
-
For cost-effective, large-scale synthesis , copper-catalyzed systems remain a primary choice, with ongoing developments improving their environmental footprint.
-
When mild conditions and broad functional group tolerance are critical , particularly in the context of complex molecule synthesis, gold catalysis offers significant advantages, albeit at a higher cost.
-
For applications where metal contamination is a major concern and green chemistry principles are paramount , metal-free approaches provide elegant and highly efficient solutions.
-
Palladium and iron catalysis offer further valuable options, with the choice depending on specific substrate requirements, cost considerations, and desired reaction conditions.
Ultimately, the optimal catalyst is context-dependent. By understanding the nuances of each system—their mechanisms, strengths, and limitations—researchers can make informed decisions to efficiently and effectively construct the invaluable imidazo[1,2-a]pyridine scaffold for their specific applications in drug discovery and materials science.
References
- (Reference to a general review on the importance of imidazo[1,2-a]pyridines - to be added
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
D'Amico, G., Ghavimi, B., St-Gallay, S., & Taylor, R. J. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis, 356(4), 687-691. [Link]
- (Reference for Palladium-catalyzed synthesis - to be added
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2018). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. ChemEngineering, 2(3), 33. [Link]
-
Jones, A. M., Sieiro, T. F., & Jones, C. D. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4474–4479. [Link]
-
Bhattacharya, A., & Chakraborti, A. K. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5289–5300. [Link]
- (Reference for elemental sulfur-initiated synthesis - to be added
- (Reference for biological activities of imidazo[1,2-a]pyridines - to be added
- (Reference for gold-catalyzed GBB reaction - to be added
- (Reference for metal-free synthesis review - to be added
- (Reference for Groebke–Blackburn–Bienaymé reaction - to be added
- (Reference for Cu(I)
- (Reference for Palladium-catalyzed synthesis - to be added
- (Reference for Iron-catalyzed synthesis - to be added
- (Reference for Gold-catalyzed synthesis - to be added
- (Reference for Metal-Free synthesis - to be added
- (Reference for Groebke–Blackburn–Bienaymé reaction - to be added
- (Reference to a general review on the importance of imidazo[1,2-a]pyridines - to be added
- (Reference for Cu(I)
- (Reference for a review on transition-metal-catalyzed synthesis - to be added
- (Reference for a review on transition-metal-catalyzed synthesis - to be added
- (Reference for a review on transition-metal-catalyzed synthesis - to be added
- (Reference for Palladium-catalyzed synthesis - to be added
Sources
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles [mdpi.com]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
Unambiguous Structural Confirmation: A Comparative Guide to Analyzing 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a scaffold of significant interest due to its potential therapeutic applications, an unambiguous structural assignment is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental causality behind these methods, presenting supporting data to illustrate their respective strengths and limitations in the context of this specific molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions with biological targets.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.
A Researcher's Guide to Ensuring Reproducibility in Biological Assays of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals invested in the therapeutic potential of novel chemical entities, the reproducibility of preclinical data is the bedrock of confidence in a compound's future. This guide provides an in-depth comparison of common biological assays for evaluating 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives, with a core focus on achieving robust and reproducible results. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the complexities of in vitro screening.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] The specific class of this compound derivatives is of particular interest for its potential as anticancer agents.[1][2][4] However, the journey from a promising compound in the lab to a viable drug candidate is fraught with challenges, a significant one being the variability in biological assay results. This guide aims to equip you with the knowledge to minimize such variability and generate high-quality, reproducible data.
The Landscape of In Vitro Anticancer Assays: A Comparative Overview
A variety of in vitro assays are available to assess the cytotoxic and antiproliferative effects of novel compounds. The choice of assay can significantly impact the outcome and its reproducibility. Here, we compare two widely used colorimetric assays: the MTT and the CCK-8 assay.
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. | Well-established and widely cited. Cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce variability.[5] Potential for interference from colored compounds or compounds that affect mitochondrial respiration.[6] |
| CCK-8 (Cell Counting Kit-8) | Utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases to a water-soluble orange formazan dye.[7][8] | One-step procedure, no solubilization needed, reducing handling errors.[8] Higher sensitivity and better linearity compared to MTT.[7] | Can be more expensive than MTT. Susceptible to interference from reducing agents in the test compound. |
While both assays are valuable tools, the CCK-8 assay generally offers improved reproducibility due to its simpler workflow and reduced number of handling steps.[7][8] However, the MTT assay remains a staple in many laboratories due to its long history and cost-effectiveness. The key to reproducible data with either assay lies in meticulous technique and a deep understanding of the potential sources of error.
The Pillars of Reproducibility in Cell-Based Assays
Reproducibility in cell-based assays is not a matter of chance; it is the result of a well-designed and controlled experimental system. Several factors can introduce variability, and a senior scientist must be vigilant in addressing them.[9][10][11][12]
-
Cell Line Integrity: The use of authenticated, low-passage cell lines is non-negotiable. Cell line misidentification and cross-contamination are rampant issues that lead to irrelevant and irreproducible results. Regular cell line authentication via short tandem repeat (STR) profiling is a critical quality control step.
-
Cell Culture Conditions: Seemingly minor variations in culture conditions can have a major impact on cellular metabolism and drug response. Maintain consistency in:
-
Media Composition: Use a defined, serum-free medium whenever possible to reduce lot-to-lot variability associated with serum.[11]
-
Cell Density: Plating cells at a consistent density is crucial, as cell-cell contact can alter proliferation rates and drug sensitivity.
-
Incubation Environment: Tightly control CO2 levels, temperature, and humidity.
-
-
Assay Protocol Standardization: Every step of the assay protocol, from reagent preparation to data acquisition, must be standardized and meticulously documented. This includes incubation times, centrifugation speeds, and the make and model of instruments used.
-
Operator Proficiency: The skill and consistency of the person performing the assay are paramount. Thorough training and adherence to standard operating procedures (SOPs) are essential.
-
Data Analysis: Employ robust statistical methods and clearly define what constitutes a "hit" or a significant effect. Be transparent about data processing and outlier removal.
A Self-Validating Protocol for the MTT Assay
The following protocol for the MTT assay is designed to be self-validating by incorporating key quality control steps and explaining the rationale behind each experimental choice. This protocol is tailored for assessing the cytotoxicity of this compound derivatives against a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative.
Materials:
-
Authenticated cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by imidazo[1,2-a]pyridine derivatives.
Conclusion
The reproducibility of biological assays for this compound derivatives is not an insurmountable challenge but requires a concerted effort to control variability at every stage of the experimental process. By selecting the appropriate assay, meticulously standardizing protocols, maintaining the integrity of biological reagents, and understanding the underlying biological pathways, researchers can generate robust and reliable data. This guide provides a framework for achieving this goal, thereby enhancing the confidence in your research findings and accelerating the translation of promising compounds from the bench to the clinic.
References
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Abcam. (n.d.). MTT assay protocol.
- Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Cell Guidance Systems. (2021, January 18). Understanding and reducing variability in cell-based assays.
- Thermo Fisher Scientific. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research.
- National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible.
- Al-Warhi, T., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- ZYX Biotech. (n.d.). In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. Retrieved from Scientific Research Publishing website.
- MDPI. (n.d.). Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening.
- Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112.
- National Center for Biotechnology Information. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- Hanauske, A. R., et al. (1992). Evaluation of in vitro drug screening leads using experimental models of human ovarian cancer.
- Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952.
- Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
- Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- Endoori, S., et al. (2025). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives.
- Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- RSC Publishing. (n.d.). Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity.
- MDPI. (n.d.). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments.
- MDPI. (2025). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- You, M., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 196.
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. marinbio.com [marinbio.com]
- 10. cellgs.com [cellgs.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
This document provides essential procedural guidance for the safe handling and disposal of 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 497058-00-1).[1][2][3] As a critical intermediate in pharmaceutical research and drug development, its proper management is paramount to ensuring laboratory safety and environmental stewardship.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
The disposal of any chemical waste, particularly halogenated heterocyclic compounds, is not merely an operational task but a critical component of the research lifecycle. The procedures outlined below are designed to be a self-validating system, grounded in the chemical's inherent properties and regulatory best practices.
Hazard Profile and Risk Assessment: A Precautionary Approach
Direct, comprehensive toxicological data for this compound is limited. Therefore, a robust risk assessment must be conducted by evaluating the hazards associated with its core structural motifs: the imidazo[1,2-a]pyridine core, the reactive aldehyde group, and the chlorinated aromatic system.
-
Imidazo[1,2-a]pyridine Derivatives: This class of compounds is pharmacologically active, and while many are explored for therapeutic benefits, some derivatives have demonstrated cytotoxicity and potential for organ damage at high doses in preclinical studies.[5][6][7][8]
-
Chlorinated Organic Compounds: As a chlorinated hydrocarbon, this compound falls into a specific category of hazardous waste.[9][10][11][12] Improper disposal, especially via combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent pollutants like dioxins and furans.[13] For this reason, sink disposal of chlorinated compounds is strictly prohibited.[9][10]
-
Reactive Aldehydes: Aldehydes as a class are often volatile and can be potent irritants to the respiratory system, skin, and eyes.[14] Safety data for the analogous compound, pyridine-2-carboxaldehyde, indicates it is a combustible liquid that is toxic if inhaled and can cause serious eye damage.[15][16]
The following table summarizes the anticipated hazard profile, mandating a cautious approach to handling and disposal.
| Hazard Category | Anticipated Risk | Rationale |
| Skin Corrosion/Irritation | Category 2: Irritant | Based on data for the non-chlorinated analog, Imidazo[1,2-a]pyridine-2-carbaldehyde, which is classified as a skin irritant.[17][18] |
| Serious Eye Damage/Irritation | Category 2: Irritant | Based on data for the non-chlorinated analog and related pyridine aldehydes, which are known eye irritants.[15][17][18] |
| Acute Inhalation Toxicity | Potential Toxin/Irritant | Aldehyde and pyridine functional groups are associated with respiratory irritation and potential toxicity upon inhalation.[14][19][20] |
| Environmental Hazard | Hazardous | Chlorinated organic compounds are persistent and require specialized disposal to prevent environmental contamination.[9][21] |
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they offer inferior chemical resistance to many organic compounds.[19][20]
-
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[20]
-
Skin and Body Protection: A chemical-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[19]
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated waste with non-halogenated streams leads to cross-contamination, significantly increases disposal costs, and violates regulatory standards.[12]
Step-by-Step Containerization Procedure
-
Select the Correct Container: Obtain a designated hazardous waste container, typically a polyethylene or glass bottle, compatible with chlorinated organic solvents. The container must be clean, in good condition, and have a secure, leak-proof cap.[22]
-
Apply the Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" tag to the container.[12]
-
Identify the Waste Stream: Clearly mark the container for "Halogenated Organic Waste." [11][12] This designation is crucial for the disposal facility.
-
List all Chemical Constituents: Meticulously list "this compound" and any solvents (e.g., Dichloromethane, Chloroform) on the label. Provide estimated percentages for each component. Accuracy is essential for safety and compliance.
-
Add Waste Carefully: Use a funnel to add waste to the container, preventing any external contamination.[22] All transfers must be done inside a chemical fume hood.
-
Maintain Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[22]
-
Keep Container Closed: The container must be securely closed at all times except when actively adding waste.[12]
On-Site Waste Accumulation and Storage
Accumulated waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by a certified waste disposal provider.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ventilation: Store containers in a well-ventilated area, such as a dedicated, vented cabinet.[19][23]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[12]
-
Incompatibilities: Do not store halogenated waste containers near strong acids, bases, or oxidizers.[18] Keep away from heat and sources of ignition.[23]
Final Disposal Pathway: High-Temperature Incineration
The accepted and environmentally responsible disposal method for chlorinated organic compounds is high-temperature incineration.[13]
Causality: This method is necessary because temperatures around 1200 K (927 °C) are required to ensure the complete destruction of the chlorinated molecules, preventing the formation of toxic byproducts.[13] The process decomposes the organic waste into simpler gaseous components, primarily carbon dioxide, nitrogen, and hydrogen halides (like HCl).[21] These off-gases are then passed through scrubbers, which neutralize the acidic components, rendering the final emissions safe for release.[21]
This entire process must be managed by a licensed and regulated hazardous waste disposal company. Under no circumstances should laboratory personnel attempt to incinerate this chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[24]
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the area. Evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don all appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.[9][25]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label Container: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Clean the Area: Decontaminate the spill surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the chemical's hazard profile and adhering to the principles of segregation, proper containerization, and certified final disposal, we protect ourselves, our colleagues, and the environment. This protocol should serve as a foundational element of your laboratory's safety culture, ensuring that scientific advancement and safety proceed hand in hand.
References
-
A. V. S. G. B. T. D. R. S. L. G. B. R. M. C. G. M. B. C. M. M. A. F. R. P. A. M. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. [Link]
-
de C. e S. V. G. F. J. C. T. S. F. A. A. D. P. H. S. A. A. R. L. R. M. M. R. M. (n.d.). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. National Institutes of Health. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Arroyo-Abad, U., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research. [Link]
-
(n.d.). Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Water Corporation. [Link]
-
Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. VCU Office of Clinical and Research Safety. [Link]
-
Appchem. (n.d.). This compound. Appchem. [Link]
-
National Research Council. (1995). Acetaldehyde. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]
-
Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
-
(n.d.). Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]
-
National Research Council. (1995). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Thermo Fisher Scientific. (2025, September 12). Pyridine-2-carboxaldehyde - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Fisher Scientific. (2023, September 5). Imidazo[1,2-a]pyridine-2-carbaldehyde - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
(n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Northern Iowa. [Link]
-
MySkinRecipes. (n.d.). 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde. MySkinRecipes. [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. [Link]
-
Al-Yaari, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. [Link]
-
(n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound | 497058-00-1 [chemicalbook.com]
- 3. 497058-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 8-Chloroimidazo[1,2-A]Pyridine-2-Carbaldehyde [myskinrecipes.com]
- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. uakron.edu [uakron.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. geneseo.edu [geneseo.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.es [fishersci.es]
- 19. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ethz.ch [ethz.ch]
- 23. lobachemie.com [lobachemie.com]
- 24. thermofishersci.in [thermofishersci.in]
- 25. web.stanford.edu [web.stanford.edu]
Personal protective equipment for handling 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
As a Senior Application Scientist, navigating the complexities of novel chemical entities is paramount to ensuring both groundbreaking research and the safety of our most valuable asset: our scientists. The compound 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key building block in medicinal chemistry, but its structural motifs—a halogenated imidazopyridine core and a reactive aldehyde group—necessitate a rigorous and well-understood safety protocol.
This guide provides a comprehensive operational plan for the safe handling of this compound. It is designed to move beyond a simple checklist, offering instead a framework of understanding that empowers researchers to make informed safety decisions. We will delve into the rationale behind each recommendation, ensuring that these protocols become an integrated and validated part of your laboratory workflow.
Hazard Analysis: Understanding the Compound
Before any handling, a thorough understanding of the potential hazards is critical. Based on the Safety Data Sheet (SDS) for this compound, the primary risks are associated with direct contact and inhalation.[1][2] The compound is classified with the following hazards:
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
The imidazopyridine core is found in many biologically active molecules, while the aldehyde functional group is known for its reactivity and potential to act as an irritant and sensitizer.[3][4][5][6] Therefore, the primary safety objective is to prevent skin and eye contact, and to eliminate the possibility of inhaling the powder.
Engineering Controls: The First Line of Defense
Personal protective equipment should never be the sole line of defense. The most effective way to mitigate exposure is through robust engineering controls.
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The aldehyde functionality can have a significant vapor pressure, and fine powders are easily aerosolized. A fume hood provides constant ventilation to capture and exhaust these airborne contaminants, directly addressing the respiratory irritation hazard.[3][9]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE plan is mandatory. The following recommendations are based on the specific hazards of this compound and general best practices for handling pyridine derivatives and aldehydes.[3][7][10]
Eye and Face Protection
-
Requirement: Chemical safety goggles with side shields are the minimum mandatory eye protection.[10][11]
-
Rationale: This protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1] For operations with a higher risk of splashing, such as large-scale reactions or transfers, a full-face shield should be worn in addition to safety goggles.[3][10]
Hand Protection
-
Requirement: Chemically resistant gloves are required.
-
Recommended Materials: Nitrile or butyl rubber gloves are recommended for handling aldehydes and pyridine-based compounds.[3][7] Latex gloves are not suitable and should not be used as they offer poor protection against many organic chemicals.[3]
-
Operational Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don double gloves if handling larger quantities or for extended periods.
-
Remove and replace gloves immediately if you suspect contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
-
Body Protection
-
Requirement: A flame-retardant laboratory coat, fully buttoned, is required.[10][13]
-
Rationale: The lab coat protects your skin and personal clothing from accidental spills and contamination. Long-sleeved clothing should be worn to cover all exposed skin on the arms.[2]
Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, a respirator is typically not required.[2]
-
Non-Standard Operations: For situations where engineering controls are insufficient, such as cleaning up a large spill outside of a fume hood, respiratory protection is necessary. An air-purifying respirator equipped with organic vapor cartridges, certified by NIOSH or an equivalent authority, must be used.[3] All personnel required to wear respirators must be properly trained and fit-tested.[9]
Safe Handling and Operational Workflow
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Validated Response Plan
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][2] If skin irritation occurs or persists, seek medical attention.[1] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell or is not breathing, call for immediate medical assistance.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.[1]
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal is a critical final step to ensure safety and environmental protection.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any amount down the drain.[10]
-
Disposal Route: All waste must be disposed of through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[1][10]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety while advancing critical drug discovery and development programs.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]
-
Formaldehyde Spill Protocol for Laboratory Personnel. (2015, August 18). Environmental Health & Safety. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. CDC. [Link]
-
Acetaldehyde Laboratory Chemical Safety Summary. National Research Council. [Link]
-
Safe Use of Glutaraldehyde in Health Care. OSHA. [Link]
-
Safety Data Sheet - 2-Pyridinecarboxaldehyde. (2012, September 10). [Link]
-
Safety Data Sheet - Pyridine-2-carboxaldehyde. (2012, September 10). Thermo Fisher Scientific. [Link]
-
Safety Data Sheet - Imidazo[1,2-a]pyridine-2-carbaldehyde. (2023, September 5). Fisher Scientific. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (2022). PMC - NIH. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). NIH. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PMC - PubMed Central. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. homework.study.com [homework.study.com]
- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. osha.gov [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
